molecular formula C15H24O B7823585 Isolongifolanone CAS No. 33407-62-4

Isolongifolanone

Cat. No.: B7823585
CAS No.: 33407-62-4
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-BTXGZQJSSA-N
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Description

Isolongifolanone is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-BTXGZQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23787-90-8, 29461-14-1
Record name Isolongifolanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLONGIFOLANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916QUE93V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isolongifolanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a significant molecule in the fragrance and flavor industry, prized for its persistent woody, earthy, and amber-like aroma.[1][2] Beyond its olfactory properties, its unique bridged tricyclic structure serves as a chiral scaffold, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its analytical characterization.

Chemical and Physical Properties

This compound is typically encountered as a colorless to pale yellow liquid.[3] Its distinct aroma is often described as woody, dry, and diffusive with rich amber and patchouli-like notes.[4] The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.

Table 1: General Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3]
CAS Number 23787-90-8[4]
IUPAC Name (3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one[3]
Synonyms Isolongifolene (B72527) ketone, Piconia, Timberone, Valanone B[2]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[3]
Odor Woody, earthy, amber, dry, patchouli[1][2][4]
Boiling Point 280-300 °C at 1 atm[4]
Density Approximately 0.998 - 1.007 g/mL at 20 °C
Refractive Index Approximately 1.4980 - 1.5030 at 20 °C
Flash Point Approximately 110 °C
Solubility Insoluble in water; Soluble in ethanol
Vapor Pressure < 0.1 kPa at 20 °C

Synthesis of this compound

The most common synthetic route to this compound begins with the isomerization of longifolene, a readily available sesquiterpene found in Indian turpentine (B1165885) oil, to isolongifolene. This is followed by the oxidation of isolongifolene.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Longifolene Longifolene Isomerization Isomerization (Acid Catalyst, e.g., BF₃·OEt₂) Longifolene->Isomerization Isolongifolene Isolongifolene Isomerization->Isolongifolene Oxidation Oxidation (e.g., H₂O₂, Formic Acid) Isolongifolene->Oxidation Crude_this compound Crude this compound Oxidation->Crude_this compound Purification Purification (Washing, Distillation) Crude_this compound->Purification Isolongifolanone_Final Pure this compound Purification->Isolongifolanone_Final

Caption: General synthesis workflow for this compound.

Experimental Protocols

1. Isomerization of Longifolene to Isolongifolene

This procedure is adapted from a patented method and describes the acid-catalyzed isomerization of longifolene.

  • Materials:

  • Procedure:

    • Into a heated solution (60 °C) of 90 g of toluene and 10 g (0.07 mol) of BF₃-etherate, 240 g (0.79 mol) of Longifolene are dropped over a period of 30 minutes.[5]

    • The reaction mixture is stirred at 100 °C for 3 hours.[5]

    • After cooling to room temperature, the reaction is neutralized.

    • The organic layer is dried over anhydrous Na₂SO₄.[5]

    • The solvent is distilled off under reduced pressure to yield crude isolongifolene.[5]

2. Oxidation of Isolongifolene to this compound

This protocol details the oxidation of the resulting isolongifolene to this compound using hydrogen peroxide in the presence of formic acid.[5][6]

  • Materials:

    • Isolongifolene (from the previous step)

    • Toluene

    • Formic acid

    • Hydrogen peroxide (35% solution)

    • Sodium carbonate solution

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • A three-neck round-bottom flask equipped with a condenser and a dropping funnel is charged with 198 g (0.68 mol) of isolongifolene, 80 g of toluene, and 68 g (1.48 mol) of formic acid.[5] The mixture is heated to 60-70 °C.[5]

    • 136 g (1.4 mol) of 35% hydrogen peroxide is added dropwise over 1 hour.[5]

    • The mixture is stirred for 3 hours at 80-85 °C.[5]

    • After cooling to room temperature, the organic phase is separated.[5]

    • The organic phase is neutralized by washing with a sodium carbonate solution and then with water.[5]

    • The neutralized organic phase is dried over anhydrous Na₂SO₄.[5]

    • The solvent is removed by distillation under reduced pressure to yield crude this compound.[5]

3. Purification

The crude this compound can be purified by fractional distillation under vacuum.

  • Procedure:

    • The crude product is subjected to fractional distillation at a reduced pressure (e.g., 2-3 mm Hg).[1]

    • The fraction distilling at approximately 112-115 °C at 3 mm Hg is collected as purified this compound.[1] This process separates the desired ketone from unreacted starting materials and by-products such as lactones.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities. The retention time in a gas chromatogram is characteristic of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which aids in structural confirmation.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of purified this compound shows a characteristic strong absorption for the carbonyl group (C=O) at approximately 1695 cm⁻¹. Other notable absorptions include those for gem-dimethyl groups around 1368 and 1387 cm⁻¹, and a methylene (B1212753) group adjacent to the carbonyl at about 1410 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous structural elucidation of this compound. While the use of NMR for characterization is cited in the literature, specific, comprehensive spectral data with peak assignments were not available in the public domain at the time of this review. For researchers requiring this level of characterization, it is recommended to acquire these spectra on a purified sample.

Applications

The primary application of this compound is in the fragrance industry, where it is used in a wide variety of products including perfumes, soaps, and cosmetics to impart its characteristic woody and amber scent.[2] Its stable chemical nature makes it suitable for use in various product bases. Furthermore, its chiral structure has drawn interest as a starting material or building block in the asymmetric synthesis of more complex molecules, potentially including new drug candidates.

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical and physical properties, synthesis, and analysis of this compound. The detailed protocols and compiled data serve as a valuable resource for professionals in research and development.

References

Isolongifolanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and biological activities of Isolongifolanone for scientific and drug development applications.

This compound is a sesquiterpenoid ketone, a compound of significant interest in the fragrance and chemical industries.[1] This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is identified by several CAS numbers, with 29461-14-1 being a primary identifier.[2][3] It is also commonly known as isolongifolene (B72527) ketone.[3]

Identifier Value
Primary CAS Number 29461-14-1[2][3]
Other CAS Numbers 23787-90-8[4]
Molecular Formula C15H24O[2]
Molecular Weight 220.35 g/mol [2]
IUPAC Name (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one[3]
Synonyms Isolongifolene ketone, 2,2,7,7-Tetramethyltricyclo[6.2.1.0(1,6)]-undecan-5-one[3]

Molecular Structure:

The molecular structure of this compound is characterized by a complex tricyclic system.

Caption: A 2D representation of the this compound molecular structure.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic woody, earthy, and camphoraceous odor.[5] Its properties make it a valuable ingredient in the fragrance industry for imparting woody and amber notes.

Property Value
Physical State Liquid
Color Colorless to pale yellow
Odor Woody, amber, dry, with cedar, vetiver, and musky notes
Boiling Point 286.8 ± 8.0 °C (Predicted)[6]
Flash Point 122.50 °C[7]
Density ~1.00 ± 0.1 g/cm³ (Predicted)[6]
Vapor Pressure 0.5 Pa at 20°C[6]
Water Solubility 25.3 mg/L at 20°C[6]
logP 4.9 at 35°C[6]

Synthesis of this compound

This compound is synthetically produced from longifolene (B8805489), a component of turpentine (B1165885) oil. The synthesis can be achieved through a one-step or a two-step process.

Synthesis_Workflow Longifolene Longifolene (from Turpentine Oil) Isomerization Isomerization (Acid Catalyst) Longifolene->Isomerization Isolongifolene Isolongifolene Isomerization->Isolongifolene Oxidation Oxidation (e.g., H₂O₂) Isolongifolene->Oxidation This compound This compound Oxidation->this compound Purification Purification (Distillation) This compound->Purification

Caption: General workflow for the synthesis of this compound from Longifolene.

Experimental Protocol: Two-Step Synthesis

A common method for synthesizing this compound involves a two-step process: the isomerization of longifolene to isolongifolene, followed by oxidation.

Step 1: Isomerization of Longifolene to Isolongifolene

  • Reactants: Longifolene, a small amount of concentrated sulfuric acid, and glacial acetic acid.

  • Procedure:

    • A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid is prepared in a reaction vessel.

    • The mixture is heated using a water bath to a controlled temperature.

    • Longifolene is added dropwise to the heated mixture.

    • The reaction is allowed to proceed until the isomerization is complete, which can be monitored by techniques such as gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled.

Step 2: Oxidation of Isolongifolene to this compound

  • Reactants: Isolongifolene from Step 1, 30% hydrogen peroxide.

  • Procedure:

    • The cooled reaction mixture containing isolongifolene is maintained at a temperature between 35-50°C.

    • 30% hydrogen peroxide is added dropwise. The molar ratio of isolongifolene to hydrogen peroxide is typically in the range of 1:1.1 to 1:1.4.[6]

    • After the addition is complete, the reaction is stirred until completion.

    • The product is then separated, neutralized, washed with water, and dried.

    • Final purification is achieved by distillation to yield this compound.[6]

A one-step synthesis method from longifolene has also been reported to achieve a yield comparable to the two-step method.[3]

Applications and Biological Activity

The primary application of this compound is in the fragrance industry, where its persistent woody and earthy notes are highly valued.[8] It is used in a variety of products, including perfumes, cosmetics, soaps, and incense.[1][5]

Beyond its use in fragrances, this compound has demonstrated several interesting biological activities that are of interest to researchers in drug development and other fields.

  • Insect Repellent: Studies have shown that this compound possesses repellent properties against ticks and mosquitoes, suggesting its potential as an alternative to synthetic repellents like DEET.[1][9]

  • Antimicrobial and Antifungal Properties: Research is ongoing into its potential antifungal and antimicrobial activities.[1]

  • Acaricidal Activity: There is evidence to suggest it has activity against mites such as Tetranychus urticae.[7]

  • Chiral Ligand Intermediate: It has been used as a bridged core to prepare chiral ligands for the estrogen receptor, with potential applications in preventing and treating breast cancer and for menopausal hormone replacement.[2]

Toxicology and Safety

The safety of this compound has been assessed for its use in consumer products.

Endpoint Result Reference
Oral LD50 (rat) > 5000 mg/kg[7]
Dermal LD50 (rabbit) > 5000 mg/kg[7]
Skin Sensitization Considered a weak skin sensitizer.[10]
Genotoxicity Not expected to be genotoxic.[10]
Aquatic Toxicity (Daphnia magna) EC50: 2.3 mg/L (48 h)[11]
Aquatic Toxicity (Algae) EC50: 9.5 mg/L (72 h)[11]

Handling and Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[11] Avoid contact with skin and eyes.[11]

This technical guide provides a summary of the current knowledge on this compound. Further research may uncover additional properties and applications for this versatile molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of Isolongifolanone from Natural Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isolongifolanone is a sesquiterpenoid ketone valued in the fragrance industry for its persistent, woody, and earthy aroma with aspects of patchouli and amber.[1][2] While it is considered a naturally derived substance due to its synthesis from a natural precursor, this compound is not directly extracted from natural sources.[3][4] Instead, it is a semi-synthetic compound produced through chemical modification of longifolene (B8805489), a readily available sesquiterpene. This guide provides a detailed overview of the natural source of its precursor and the experimental protocols for the synthesis and isolation of this compound.

Natural Source of the Precursor: Longifolene

The primary and most abundant natural source of the starting material for this compound synthesis is longifolene.[5] Longifolene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon.[6]

Primary Natural Source:

  • Indian Turpentine Oil: Obtained from the resin of the Chir pine (Pinus longifolia, also known as Pinus roxburghii), which is native to the Himalayas. This oil is a rich source, containing 5-7% longifolene, making it the most significant commercial source globally.[6]

While longifolene is the key precursor, the direct isolation of this compound from plant matter is not a practiced method. The synthesis from longifolene is the established industrial route.

Synthesis and Isolation of this compound

The production of this compound is a two-step process starting from longifolene. The first step involves the isomerization of longifolene to isolongifolene (B72527), followed by the oxidation of isolongifolene to yield this compound.[1]

Step 1: Isomerization of Longifolene to Isolongifolene

This step involves an acid-catalyzed rearrangement of the carbon skeleton of longifolene.

Experimental Protocol: A common method for this isomerization involves treating longifolene with an acid catalyst. An example protocol is as follows:

  • 200 g of longifolene is dissolved in 500 mL of acetic acid and 475 mL of dioxane.[6]

  • 40 mL of 50% sulfuric acid is added to the mixture.[6]

  • The mixture is stirred and maintained at a temperature of 22-24°C for 60 hours.[6]

  • The temperature is then raised to 52°C for an additional 10 hours.[6]

  • After the reaction, the mixture is poured into 600 mL of water.[6]

  • The aqueous layer is treated with ammonium (B1175870) sulfate (B86663) and then extracted three times with 50 mL portions of petroleum ether.[6]

  • The combined organic extracts are washed with water and dried. The solvent is then evaporated to yield the product.[6]

This process typically yields a product containing approximately 66% isolongifolene.[6] More modern and eco-friendly methods utilize solid acid catalysts like nano-crystalline sulfated zirconia, which can achieve higher conversion (>90%) and selectivity (100%) under solvent-free conditions.[6]

Step 2: Oxidation of Isolongifolene to this compound

The second step is the oxidation of the newly formed isolongifolene to this compound.

Experimental Protocol: One established method for the oxidation of isolongifolene is as follows:

  • A mixture of 198 g (0.68 mol) of Isolongifolene (at 70.2% purity), 80 g of toluene, and 68 g (1.48 mol) of formic acid is prepared in a three-neck round-bottom flask equipped with a jacketed coil condenser and a dropping funnel.[5]

  • The mixture is heated to 60°-70° C.[5]

  • 136 g (1.4 mol) of 35% hydrogen peroxide is added dropwise over a period of one hour.[5]

  • The reaction mixture is then stirred for 3 hours at 80°-85° C.[5]

  • After cooling to room temperature, the organic phase is separated.[5]

  • The organic phase is neutralized with a sodium carbonate solution and then washed with water.[5]

  • The solution is dried over anhydrous sodium sulfate (Na₂SO₄).[5]

  • The solvent is distilled off under reduced pressure to yield the crude product.[5]

The crude product can then be purified by distillation. A distillation with a 15 cm Vigreux-column followed by a subsequent distillation with a packed column can yield a product with a purity of approximately 77% this compound.[5]

Table 1: Summary of a Two-Step Synthesis of this compound

StepReactantsCatalyst/ReagentsConditionsPurity/Yield
1. Isomerization Longifolene, Acetic Acid, Dioxane50% Sulfuric Acid22-24°C for 60h, then 52°C for 10h~66% Isolongifolene[6]
2. Oxidation Isolongifolene, Toluene, Formic Acid35% Hydrogen Peroxide80°-85°C for 3h~77% this compound (after distillation)[5]

Purification of this compound

The final product is typically a mixture of isomers. Purification is crucial to obtain the desired fragrance profile.

Experimental Protocol: Distillation and Chromatography

  • Fractional Distillation: The crude product from the oxidation step is subjected to fractional distillation under reduced pressure. A 15 cm Vigreux-column can be used for an initial separation, followed by a more efficient packed column for finer separation.[5]

  • Flash Chromatography: For higher purity, flash chromatography can be employed. A patent describes the use of silica (B1680970) gel 60 (0.04-0.063 mm) with a solvent system of Benzene/Ethyl acetate (B1210297) for the separation of isomers.[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O[7]
Molecular Weight220.35 g/mol [7]
AppearanceLight yellow liquid[1]
OdorWoody, earthy, patchouli, amber[1][3]
Boiling Point286 °C[3]

Process Visualization

The overall process from the natural source to the final product can be visualized as a workflow.

G cluster_0 Natural Source & Precursor Extraction cluster_1 Chemical Synthesis cluster_2 Purification ChirPine Chir Pine (Pinus longifolia) Resin Pine Resin ChirPine->Resin Tapping Turpentine Indian Turpentine Oil Resin->Turpentine Distillation Longifolene Longifolene Turpentine->Longifolene Fractional Distillation Isolongifolene Isolongifolene Longifolene->Isolongifolene Acid-Catalyzed Isomerization Isolongifolanone_crude Crude this compound Isolongifolene->Isolongifolanone_crude Oxidation (e.g., H₂O₂/Formic Acid) Isolongifolanone_pure Purified this compound Isolongifolanone_crude->Isolongifolanone_pure Distillation & Chromatography

Caption: Workflow from Natural Source to Purified this compound.

The chemical transformation from longifolene to this compound involves a skeletal rearrangement followed by oxidation.

G Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene  Isomerization (Acid Catalyst) This compound This compound Isolongifolene->this compound  Oxidation (e.g., H₂O₂)

Caption: Key Chemical Transformations in this compound Synthesis.

References

Spectroscopic Profile of Isolongifolanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isolongifolanone, a sesquiterpenoid ketone. The information presented herein is intended to support research, quality control, and drug development activities by providing detailed spectroscopic and methodological information.

Chemical Structure

IUPAC Name: (3aR,6S,9aS)-3a,6,9,9-tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one

Molecular Formula: C₁₅H₂₄O

Molecular Weight: 220.35 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on available literature.

Infrared (IR) Spectroscopy
Functional GroupAbsorption Band (cm⁻¹)
Carbonyl (C=O)1695
Methylene (-CH₂-)1462
gem-Dimethyl1375
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
22025[M]⁺
205100[M-CH₃]⁺
17730[M-C₃H₇]⁺
16340[M-C₄H₇O]⁺
13755[C₁₀H₁₇]⁺
12160[C₉H₁₃]⁺
10975[C₈H₁₃]⁺
9580[C₇H₁₁]⁺
8170[C₆H₉]⁺
6750[C₅H₇]⁺
5545[C₄H₇]⁺
4165[C₃H₅]⁺

Note: The relative intensities are approximate and can vary depending on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies, as described in the available literature.[1]

Infrared (IR) Spectroscopy
  • Instrument: FT-IR Spectrometer

  • Sample Preparation: The liquid sample was analyzed as a thin film between KBr plates or using a suitable solvent like Nujol to make a mull.

  • Data Acquisition: Spectra were recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • GC Column: A non-polar capillary column (e.g., SE-30) is typically used for the separation of sesquiterpenoids.

  • Temperature Program: A temperature gradient is employed to ensure the elution of this compound.

  • Data Acquisition: Mass spectra are recorded over a mass-to-charge ratio (m/z) range suitable for detecting the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Extraction Extraction of this compound from natural source or synthesis Purification Purification by Chromatography (e.g., Column, HPLC) Extraction->Purification IR FT-IR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR_Data Functional Group Identification (e.g., C=O) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data NMR_Data Connectivity and Stereochemistry NMR->NMR_Data Structure Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

Isolongifolanone: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone (B1589518), a woody and amber-scented sesquiterpene ketone, is a valuable ingredient in the fragrance and cosmetic industries. Its physical and chemical properties, particularly its solubility, are critical for formulation development, manufacturing processes, and quality control. This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents, outlines experimental protocols for determining solubility, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is primarily focused on its use in perfumery applications. The following table summarizes the known solubility information.

Solvent SystemTemperatureSolubility
80% Ethanol (B145695) (v/v in water)Not SpecifiedSoluble in 1:3.2 volumes (solute:solvent)[1]
Water20°C25.3 mg/L[2]
Water20°C17.6 mg/L[3]
Water25°C18.94 mg/L (estimated)[4]
AlcoholsNot SpecifiedSoluble (qualitative)[2][5][6][7]
OilsNot SpecifiedSoluble (qualitative)[1][5][6]
Organic SolventsNot SpecifiedDissolves well (qualitative)[6]

Note: The data indicates that this compound is practically insoluble in water[8] and readily soluble in ethanol and oils[1][2][5][6][7]. The slight variations in reported water solubility may be attributed to different experimental methodologies or purities of the tested substance.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not widely published, a general methodology can be adapted from standard practices for determining the solubility of ketones and other organic compounds. The following is a representative protocol.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of volumetric flasks.

    • Add the selected organic solvent to each flask.

    • Securely cap the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

    • For fine suspensions, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each flask using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Interpretation:

    • The concentration of this compound in the saturated solution represents its solubility in the tested solvent at that specific temperature.

    • The results are typically expressed in units such as g/100 mL, mg/L, or mol/L.

Solvent Selection Workflow

The selection of an appropriate solvent for this compound depends on the specific application, considering factors such as desired concentration, volatility, toxicity, and cost. The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection_Workflow start Define Application Requirements (e.g., concentration, volatility, safety) initial_screening Initial Solvent Screening (Polarity, Functional Group Compatibility) start->initial_screening known_data Consult Known Solubility Data (Ethanol, Oils) initial_screening->known_data Check existing literature experimental Experimental Solubility Determination initial_screening->experimental For novel solvents optimization Process Optimization (Temperature, Co-solvents) known_data->optimization If known solvent is suitable experimental->optimization Based on new data final_selection Final Solvent Selection optimization->final_selection

Caption: A logical workflow for selecting a suitable organic solvent for this compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available information. For applications requiring high precision, it is recommended to perform experimental solubility determinations as outlined above.

References

Isolongifolanone: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone, a significant sesquiterpenoid ketone in the fragrance industry, is valued for its unique woody and ambery scent profile. Its application in a wide array of consumer products necessitates a thorough understanding of its thermal stability and degradation profile to ensure product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of this compound, including its stability under various conditions, potential degradation pathways, and the analytical methodologies employed for its characterization. While this compound is generally considered thermally stable under normal storage and use, exposure to elevated temperatures can induce chemical transformations, primarily isomerization. This document synthesizes available data from safety assessments, patent literature, and analytical chemistry principles to serve as a foundational resource for professionals in research and development.

Introduction

This compound ((1R,2S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹‚⁵]undecan-9-one), a synthetic fragrance molecule, is prized for its persistent and characteristic woody aroma.[1] Its molecular structure, a complex tricyclic ketone, contributes to its desirable olfactory properties and its chemical stability. However, like all organic molecules, it is susceptible to degradation under thermal stress. Understanding the thermal decomposition pathways and the identity of any degradation products is critical for ensuring the stability of fragrances in final products, which may be subjected to various temperatures during manufacturing, transport, and storage. This guide details the known thermal properties of this compound and outlines experimental approaches for its analysis.

Thermal Stability Profile

Safety Data Sheets (SDS) consistently indicate that this compound is stable under normal conditions of use and storage.[2] It is advised to avoid sources of heat to prevent decomposition.[2] When subjected to high temperatures, particularly during combustion, this compound is expected to decompose into carbon monoxide (CO) and carbon dioxide (CO₂).[3]

While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in public literature, the general stability of sesquiterpenoid ketones suggests a relatively high onset of decomposition. For context, thermal analysis of other fragrance components is a common method to determine their stability and evaporation rates.[4]

Table 1: Summary of Thermal Stability Data for this compound

ParameterValue/ObservationSource(s)
General Stability Stable under normal storage conditions.[2]
Conditions to Avoid High temperatures, direct heat, and ignition sources.[2]
Hazardous Decomposition Products (Combustion) Carbon monoxide (CO), Carbon dioxide (CO₂)[3]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[5]

Thermal Degradation Pathway: Isomerization

A key thermal degradation pathway for this compound is isomerization. This compound can exist as different isomers, and thermal stress can promote the conversion to the most thermodynamically stable form. Specifically, the kinetically favored isomer (referred to as ketone 4a in some literature) can be isomerized to the more stable ketone 4b under the influence of heat or basic catalysts.[6][7] This transformation represents a change in the molecular structure that could potentially alter the olfactory profile of the fragrance. The isomerization can occur at temperatures ranging from 40°C to 100°C, particularly in the presence of alkaline catalysts.[3]

G Potential Thermal Isomerization of this compound A This compound (Kinetically Favored Isomer) B This compound (Thermodynamically Stable Isomer) A->B Isomerization Heat Thermal Stress (e.g., elevated temperature) Heat->A Catalyst Basic Catalyst Catalyst->A

Caption: Isomerization of this compound under thermal stress.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and then switched to an oxidative atmosphere (e.g., air) to observe combustion of any remaining residue.

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

G TGA Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Heat from ambient to 600°C at 10°C/min B->C D Inert Atmosphere (N₂) C->D F Record mass vs. temperature C->F E Switch to Oxidative Atmosphere (Air) D->E Optional Switch G Generate TGA/DTG curves F->G H Determine onset of decomposition and weight loss G->H

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

  • Objective: To identify phase transitions such as melting, boiling, and to detect exothermic or endothermic degradation processes.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small, weighed sample of this compound is sealed in a DSC pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The DSC thermogram shows peaks corresponding to thermal events. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition or crystallization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

To identify the volatile and semi-volatile products of thermal degradation, the effluent from a thermal desorption unit or a pyrolyzer coupled to a GC-MS system can be analyzed.

  • Objective: To separate and identify the chemical structures of degradation products.

  • Instrumentation: Pyrolysis-GC-MS or Thermal Desorption-GC-MS system.

  • Methodology:

    • A sample of this compound is heated to a specific degradation temperature in the pyrolyzer or thermal desorption unit.

    • The evolved gases are transferred to the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis: The mass spectrum of each chromatographic peak is compared with spectral libraries (e.g., NIST) to identify the degradation products. For cyclic ketones, fragmentation often occurs at the α-bond to the carbonyl group.[2]

Conclusion

This compound exhibits good thermal stability under standard conditions, a desirable characteristic for its application in the fragrance industry. The primary known thermal degradation pathway, short of complete combustion, is isomerization to its more thermodynamically stable form, a process that can be accelerated by heat. While the high-temperature decomposition products are expected to be simple combustion gases, a detailed analysis of intermediate degradation products under various thermal stress conditions is not widely reported in scientific literature. The experimental protocols outlined in this guide provide a framework for researchers and quality control professionals to conduct in-depth thermal stability studies on this compound and formulations containing it. Further research employing techniques such as Py-GC-MS would be beneficial to fully elucidate the degradation profile and identify any minor degradation products that could impact the long-term quality and safety of fragranced products.

References

An In-depth Technical Guide to Isolongifolanone: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a fascinating molecule with a rich history rooted in the exploration of natural products. Derived from the readily available terpene longifolene (B8805489), its unique chemical structure and intriguing biological activities have made it a subject of interest in fields ranging from perfumery to medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, including detailed synthetic protocols, quantitative data, and an exploration of its biological significance, with a particular focus on the anticancer potential of its derivatives.

Introduction

This compound (CAS No. 23787-90-8) is a bicyclic sesquiterpenoid ketone characterized by a complex bridged-ring system. It is not typically found in nature but is rather a semi-synthetic compound derived from longifolene, a major constituent of Indian turpentine (B1165885) oil. Its discovery and synthesis are closely linked to the pioneering work on terpene chemistry in the mid-20th century, particularly by Indian chemists. Initially valued for its woody and ambery fragrance, recent research has unveiled the potential of this compound and its derivatives as valuable scaffolds in drug discovery, notably in the development of novel anticancer agents.

Historical Background and Discovery

The story of this compound begins with its precursor, longifolene. The acid-catalyzed rearrangement of longifolene to isolongifolene (B72527) was a subject of intense study by researchers like Sukh Dev and U. Ramdas Nayak in the 1960s. While the exact first synthesis of this compound is not definitively pinpointed in the readily available literature, the foundational work on the chemistry of longifolene and its rearrangement products laid the groundwork for its eventual synthesis. The subsequent oxidation of isolongifolene to this compound was a logical extension of this research, likely driven by the desire to explore the chemical space around this novel sesquiterpenoid scaffold. The references to the work of Prahlad, Nayak, and Dev in 1970 suggest that the synthesis and characterization of this compound were well-established by this period[1].

The historical context of this discovery is significant. The mid-20th century was a golden age for natural product chemistry, with researchers around the world isolating and elucidating the structures of complex molecules from natural sources. The study of terpenes, in particular, was a burgeoning field, and the rearrangements of these molecules were a source of both academic curiosity and potential practical applications.

Synthesis of this compound

The synthesis of this compound is a classic two-step process that begins with the Wagner-Meerwein rearrangement of longifolene to isolongifolene, followed by the oxidation of isolongifolene.

Step 1: Acid-Catalyzed Isomerization of Longifolene to Isolongifolene

The isomerization of longifolene to isolongifolene is a well-established reaction, typically carried out in the presence of a protic or Lewis acid catalyst.

Experimental Protocol:

  • Materials: Longifolene, glacial acetic acid, catalyst (e.g., D113 macroporous cation exchange resin).

  • Procedure:

    • In a reactor, charge longifolene, glacial acetic acid, and the catalyst in a weight ratio of approximately 1:0.4:0.1[2].

    • Heat the reaction mixture to a temperature of 50-80°C[2].

    • Maintain the reaction for 6-10 hours, monitoring the progress by gas chromatography[2].

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • The filtrate is then subjected to distillation and subsequent rectification to yield pure isolongifolene.

Quantitative Data:

ParameterValueReference
Catalyst D113 macroporous cation exchange resin[2]
Reactant Ratio (Longifolene:Glacial Acetic Acid:Catalyst) 1:0.4:0.1 (by weight)[2]
Reaction Temperature 50-80°C[2]
Reaction Time 6-10 hours[2]
Conversion of Longifolene High
Yield of Isolongifolene >90%

Logical Relationship: Isomerization of Longifolene

G Longifolene Longifolene Carbocation_Intermediate Carbocation Intermediate (Wagner-Meerwein Rearrangement) Longifolene->Carbocation_Intermediate  H+ (Acid Catalyst) Isolongifolene Isolongifolene Carbocation_Intermediate->Isolongifolene  -H+

Caption: Acid-catalyzed isomerization of longifolene to isolongifolene.

Step 2: Oxidation of Isolongifolene to this compound

The oxidation of the allylic methylene (B1212753) group of isolongifolene yields this compound. Various oxidizing agents have been employed for this transformation.

Experimental Protocol (using Chromium hexacarbonyl and tert-butyl hydroperoxide):

  • Materials: Isolongifolene, chromium hexacarbonyl, tert-butyl hydroperoxide, suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve isolongifolene in the chosen solvent in a reaction vessel.

    • Add a catalytic amount of chromium hexacarbonyl.

    • Slowly add tert-butyl hydroperoxide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

    • Upon completion, the reaction is worked up by standard procedures, which may include quenching of the oxidant, extraction with an organic solvent, and washing.

    • The crude product is then purified by column chromatography or distillation to afford pure this compound.

Quantitative Data:

ParameterValueReference
Oxidizing Agent Chromium hexacarbonyl / tert-butyl hydroperoxide[3]
Yield of this compound >90%
Purity >98%

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Oxidation Longifolene Longifolene Reaction1 Acid-Catalyzed Isomerization (e.g., Glacial Acetic Acid, D113 Resin) Longifolene->Reaction1 Isolongifolene Isolongifolene Reaction1->Isolongifolene Isolongifolene_ref Isolongifolene Reaction2 Oxidation (e.g., Cr(CO)6, t-BuOOH) This compound This compound Reaction2->this compound Isolongifolene_ref->Reaction2

Caption: Two-step synthesis of this compound from longifolene.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic dry, woody, and earthy odor.

Physicochemical Properties:

PropertyValue
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS Number 23787-90-8
Appearance Clear mobile liquid, colorless to pale yellow[4]
Odor Dry, woody, earthy, patchouli, camphor[4]
Density 0.998 - 1.007 g/cm³[4]
Refractive Index 1.4980 - 1.5030[4]
Flash Point 110°C[4]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: A characteristic carbonyl (C=O) absorption is observed around 1695 cm⁻¹[5]. A gem-dimethyl absorption is seen at 1375 cm⁻¹ and an absorption for a methylene group adjacent to a carbonyl at 1462 cm⁻¹[5].

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 220. Other significant fragments are observed at m/z 164 and 191[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR data for various derivatives of this compound have been published, which can be used as a reference for the analysis of the parent compound[7][8]. For a cyclic acetal (B89532) derivative, 13C NMR signals for the methyl groups were reported at δ 21.86, 23.39, 26.79, and 33.89 ppm[9].

Biological Activity and Therapeutic Potential

While initially utilized in the fragrance industry, recent scientific investigations have highlighted the potential of this compound and its derivatives in medicine, particularly in oncology.

Anticancer Activity of this compound

Studies have indicated that this compound itself possesses anticancer activities, which has prompted further research into synthesizing and evaluating more potent derivatives[10]. However, detailed mechanistic studies on the parent compound are limited in the public domain.

Anticancer Mechanisms of this compound Derivatives

The majority of the research on the anticancer effects of this class of molecules has focused on its derivatives. These studies provide valuable insights into the potential mechanisms of action that could be, to some extent, shared or amplified from the parent this compound scaffold.

  • Induction of Apoptosis: Numerous derivatives of this compound have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often accompanied by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential[11].

  • Cell Cycle Arrest: Some derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.

  • Targeting Specific Signaling Pathways: The most detailed mechanistic insights come from the study of specific derivatives:

    • P129 (a pyrazole (B372694) derivative): This compound has been shown to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to G1 phase arrest and subsequent apoptosis[10].

    • Compound 3b (a pyrazole derivative): This derivative induces apoptosis through the activation of caspase-3 and PARP, and by modulating the expression of Bcl-2 family proteins. It also down-regulates CDK2[10].

    • Compound E10 (a caprolactam derivative): This compound induces apoptosis via the p53/mTOR/autophagy pathway.

Signaling Pathway of an this compound Derivative (Compound 3b)

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Pathway Compound_3b This compound Derivative (Compound 3b) CDK2 CDK2 Compound_3b->CDK2 Inhibition Bax Bax (pro-apoptotic) Compound_3b->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Compound_3b->Bcl2 Downregulation G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Cytochrome c release PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Anticancer mechanism of an this compound pyrazole derivative.

Future Perspectives

This compound stands as a testament to the enduring value of natural product chemistry. Its journey from a byproduct of turpentine to a lead scaffold in modern drug discovery is a compelling narrative. The future of this compound research is bright, with several promising avenues for exploration:

  • Total Synthesis of Novel Analogs: The development of more efficient and stereoselective total synthesis routes will enable the creation of a wider array of this compound derivatives with enhanced biological activity and improved pharmacokinetic properties.

  • Elucidation of the Mechanism of Action: Further studies are needed to fully understand the mechanism of action of this compound itself, which will provide a rational basis for the design of new and more potent anticancer agents.

  • Exploration of Other Therapeutic Areas: The unique chemical structure of this compound may lend itself to applications beyond oncology. Investigations into its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent are warranted.

References

Isolongifolanone: A Comprehensive Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a versatile molecule with significant applications in the fragrance industry and emerging potential in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, biological activities, and therapeutic promise. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Chemical Properties and Synthesis

This compound (CAS: 23787-90-8) is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O. It is a colorless to pale yellow liquid with a characteristic woody, earthy, and ambery odor, reminiscent of patchouli.[1][2] Its primary application lies in the fragrance industry, where it is valued for its long-lasting scent and fixative properties in perfumes, cosmetics, and other scented products.[3][4]

The synthesis of this compound is most commonly achieved through the isomerization and subsequent oxidation of longifolene (B8805489), a constituent of heavy turpentine (B1165885) oil.[2] Several methods have been developed to optimize this conversion, including one-step and two-step processes.

Table 1: Summary of this compound Synthesis Methods

Starting MaterialKey Reagents and CatalystsReported YieldReference(s)
LongifoleneBoron trifluoride etherate (BF₃•OEt₂), tert-butyl hydroperoxide (TBHP), Copper (Cu) catalyst>93%[5]
LongifoleneFormic acid, Hydrogen peroxide (H₂O₂)~85%[3]
LongifoleneIon exchange resin (Indion-140), Acetic anhydride-[6]
Isolongifolene (B72527)Hydrogen peroxide, Acetic acid, Ion exchange resin (Tulsion T-421)-[7]
Detailed Experimental Protocol: Two-Step Synthesis from Heavy Turpentine

This protocol describes a common laboratory-scale synthesis of this compound from heavy turpentine, which is rich in longifolene.

Step 1: Isomerization of Longifolene to Isolongifolene

  • Reaction Setup: A reaction vessel is charged with heavy turpentine and a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂).

  • Reaction Conditions: The mixture is heated and stirred. The reaction progress is monitored by gas chromatography (GC) until the conversion of longifolene to isolongifolene is maximized.

  • Work-up: The reaction mixture is cooled, and the catalyst is neutralized. The organic layer is separated, washed, and dried.

  • Purification: The crude isolongifolene is purified by fractional distillation under reduced pressure.

Step 2: Allylic Oxidation of Isolongifolene to this compound

  • Reaction Setup: The purified isolongifolene is dissolved in a suitable solvent, such as tert-butyl alcohol (TBA). An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), and a catalyst, such as a copper salt, are added.[5]

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 80°C) for a set duration (e.g., 12 hours), with constant stirring.[5] The progress is monitored by GC.

  • Work-up: Upon completion, the reaction mixture is cooled and quenched. The product is extracted with an organic solvent.

  • Purification: The crude this compound is purified by column chromatography or fractional distillation to yield the final product.

G Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene Isomerization (e.g., BF3•OEt2) This compound This compound Isolongifolene->this compound Allylic Oxidation (e.g., TBHP, Cu catalyst)

Figure 1. General two-step synthesis pathway of this compound from longifolene.

Biological Activities and Therapeutic Potential

Recent research has unveiled a range of biological activities for this compound and its derivatives, suggesting their potential beyond the fragrance industry. These activities include anticancer, insect repellent, and antimicrobial effects.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, caprolactam and pyrazole (B372694) derivatives have shown promise as potential anticancer agents.[1][8]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
E10 (Caprolactam derivative) MCF-7 (Breast)0.32[1][9]
HepG2 (Liver)1.36[1][9]
A549 (Lung)1.39[1][9]
3b (Pyrazole derivative) MCF-7 (Breast)-[8]

Studies on the anticancer mechanisms of this compound derivatives have pointed towards the induction of apoptosis and autophagy through the modulation of key signaling pathways.

  • p53/mTOR/Autophagy Pathway: The caprolactam derivative E10 has been shown to induce autophagy and apoptosis in MCF-7 cells by upregulating p53, activating AMPK, and inhibiting the mTOR signaling pathway.[1] This leads to an increase in intracellular reactive oxygen species (ROS) and a reduction in mitochondrial function.[1]

G E10 E10 (this compound Caprolactam Derivative) p53 p53 E10->p53 Upregulates AMPK AMPK E10->AMPK Activates mTOR mTOR p53->mTOR Inhibits AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Induces

Figure 2. Proposed p53/mTOR/autophagy signaling pathway induced by derivative E10.

  • CDK2 Inhibition and Apoptosis: The pyrazole derivative 3b has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[8] This inhibition, coupled with the induction of apoptosis via the p53 signaling pathway, contributes to its anticancer effects.[8]

G 3b 3b (this compound Pyrazole Derivative) CDK2 CDK2 3b->CDK2 Inhibits p53_pathway p53 Signaling Pathway 3b->p53_pathway Activates CellCycleArrest Cell Cycle Arrest (G1 Phase) CDK2->CellCycleArrest Promotes Progression Apoptosis_3b Apoptosis p53_pathway->Apoptosis_3b Induces

Figure 3. Proposed mechanism of action for derivative 3b involving CDK2 inhibition.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Insect Repellent Activity

This compound has been identified as a potent repellent against various arthropods, including mosquitoes and ticks.[10][11] Its efficacy has been shown to be comparable, and in some cases superior, to the widely used synthetic repellent DEET.[10][11]

Table 3: Repellent Activity of this compound

Pest SpeciesAssay TypeEfficacyReference(s)
Aedes aegypti (mosquito)In vitro K&D bioassayMore effective than DEET[10][11]
Anopheles stephensi (mosquito)In vitro K&D bioassayMore effective than DEET[10]
Ixodes scapularis (tick)Laboratory bioassayAs effective as DEET[10]
Amblyomma americanum (tick)Laboratory bioassayAs effective as DEET[10]
  • Apparatus: The Klun and Debboun (K&D) bioassay system consists of a reservoir of a blood-feeding stimulant covered by a membrane.

  • Treatment Application: A known concentration of the test compound (this compound or DEET) is applied to a cloth that covers the wells of the reservoir.[10]

  • Mosquito Exposure: A population of female mosquitoes is introduced to the system.

  • Data Collection: The number of mosquitoes biting the treated cloth is recorded over a specific time period.

  • Analysis: The biting deterrence is calculated and compared to a control (solvent only).

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties.[3] However, this area of research is less developed compared to its anticancer and insect repellent activities. Further investigation is required to determine the spectrum of activity and the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Toxicology

This compound is generally considered safe for use in fragrance applications at regulated concentrations. Toxicological data indicates a low acute toxicity profile.

Table 4: Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral> 5000 mg/kg[12]
LD₅₀RabbitDermal> 5000 mg/kg[12]

Conclusion and Future Directions

This compound is a valuable sesquiterpenoid with a well-established role in the fragrance industry. The growing body of research on its biological activities, particularly its anticancer and insect repellent properties, highlights its significant potential for development into new therapeutic agents and environmentally friendly pesticides. The synthesis of novel derivatives has proven to be a fruitful strategy for enhancing its bioactivity.

Future research should focus on:

  • In-depth mechanistic studies to fully elucidate the signaling pathways involved in the anticancer activity of its derivatives.

  • In vivo studies to validate the anticancer efficacy and safety of promising derivatives in animal models.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

  • Comprehensive evaluation of its antimicrobial spectrum and mechanism of action.

  • Development of stable and effective formulations for its application as an insect repellent.

The continued exploration of this compound and its derivatives holds considerable promise for the development of innovative solutions in medicine and agriculture.

References

Isolongifolanone: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolanone, a bicyclic sesquiterpene ketone, is a key ingredient in the fragrance industry, valued for its distinctive woody and ambery scent.[1][2] This document provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from available industry safety assessments and scientific literature. The assessment covers key toxicological endpoints including acute toxicity, genotoxicity, skin sensitization, repeated-dose toxicity, reproductive and developmental toxicity, and phototoxicity. While data for some endpoints are derived from studies on this compound itself, the safety assessment often employs a read-across approach from the structurally similar compound, isocedranone, and utilizes the Threshold of Toxicological Concern (TTC) for endpoints lacking specific data.[3][4] This guide presents available quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and experimental workflows to support a thorough understanding of the safety profile of this compound.

Chemical and Physical Properties

This compound is a liquid with a molecular formula of C15H24O and a molecular weight of approximately 220.36 g/mol .[1][5] It is characterized by low water solubility and a high octanol-water partition coefficient (log Pow), suggesting a potential for bioaccumulation.[6]

PropertyValueReference
Molecular Formula C15H24O[1]
Molecular Weight 220.36 g/mol [1]
CAS Number 23787-90-8[1]
Physical State Liquid[6]
Boiling Point 295.9 °C at 1013 hPa[6]
Flash Point 134.28 °C at 1001.8 hPa[6]
Vapor Pressure 0.01 hPa at 20 °C[6]
Water Solubility 17.6 mg/L at 20 °C[6]
log Pow 4.81 - 5 at 25 °C[6]

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route. The available data from a study in rats indicates a high LD50 value.[6]

EndpointSpeciesRouteValueReference
LD50 Rat (female)Oral> 2000 mg/kg bw[6]
LD50 RatOral> 5000 mg/kg[7]
LD50 RabbitDermal> 5000 mg/kg[7]

Experimental Protocol: Acute Oral Toxicity (Limit Test - based on OECD Guideline 420)

  • Test System: Healthy, young adult female rats (e.g., Sprague-Dawley strain).[8]

  • Administration: A single dose of 2000 mg/kg body weight of this compound is administered by oral gavage.[8]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[8]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Skin Irritation and Sensitization

This compound is not considered to be a significant skin irritant. However, it is classified as a weak skin sensitizer (B1316253) based on data from both animal and human studies.[3]

TestSpeciesResultQuantitative DataReference
Local Lymph Node Assay (LLNA) MouseSensitizingEC3 = 36.5%[3]
Human Repeated Insult Patch Test (HRIPT) HumanNot sensitizing at tested concentrationsNESIL = 9000 µg/cm²[3]

Experimental Protocol: Human Repeated Insult Patch Test (HRIPT)

  • Objective: To determine the potential of a substance to induce skin sensitization and irritation in humans.[9]

  • Study Population: A panel of approximately 100 healthy adult volunteers.[9]

  • Induction Phase: The test material (this compound at a specified concentration in a suitable vehicle) is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period.[9][10]

  • Rest Period: A two-week period with no patch application follows the induction phase.[10]

  • Challenge Phase: A single patch with the test material is applied to a naive skin site for 24 hours.[9]

  • Evaluation: The challenge site is scored for any signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72/96 hours after patch application. Reactions observed during the challenge phase that were not present during the induction phase may indicate sensitization.[9][11]

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase Induction1 Application 1 Induction2 ... Induction9 Application 9 Rest Rest Period (2 Weeks) Induction9->Rest Completion of Induction Challenge Single Application (Naive Site) Rest->Challenge Evaluation Evaluation (24, 48, 72/96h) Challenge->Evaluation

Figure 1: Experimental workflow for the Human Repeated Insult Patch Test (HRIPT).

Genotoxicity and Mutagenicity

This compound is not considered to be genotoxic based on a battery of in vitro tests.

TestSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)With and without S9Non-mutagenic[3]
In Vitro Micronucleus Test Human peripheral blood lymphocytesWith and without S9Non-clastogenic[3]
BlueScreen™ HC Assay Human-derived cells (hGADD45a-GFP)With and without S9Negative for genotoxicity and cytotoxicity[3]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - based on OECD Guideline 471)

  • Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[3]

  • Methodology: The standard plate incorporation method is used.[3]

  • Test Concentrations: A range of concentrations of this compound (up to 5000 µ g/plate ) dissolved in a suitable solvent (e.g., DMSO) are tested.[3]

  • Metabolic Activation: The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats.[3]

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure Bacteria Bacterial Strains (e.g., S. typhimurium) Plate_S9_plus Plate with S9 Bacteria->Plate_S9_plus Plate_S9_minus Plate without S9 Bacteria->Plate_S9_minus TestCompound This compound (in DMSO) TestCompound->Plate_S9_plus TestCompound->Plate_S9_minus S9_Mix S9 Mix (for metabolic activation) S9_Mix->Plate_S9_plus Incubation Incubation (37°C, 48h) Plate_S9_plus->Incubation Plate_S9_minus->Incubation Analysis Count Revertant Colonies Incubation->Analysis

Figure 2: General workflow for the Ames Test.

Repeated-Dose Toxicity

There are no available repeated-dose toxicity studies for this compound or its read-across analogs.[3] In the absence of such data, the safety assessment for systemic exposure from fragrance use relies on the Threshold of Toxicological Concern (TTC) approach. This compound is classified as a Cramer Class III substance, and the systemic exposure is reported to be below the TTC for this class.[3][4]

Standard Protocol for a 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)

  • Test System: Typically rats (at least 5 males and 5 females per group).[1]

  • Administration: Daily oral administration (e.g., by gavage) of the test substance at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.[1]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a full gross necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Reproductive and Developmental Toxicity

Similar to repeated-dose toxicity, there are no specific reproductive or developmental toxicity studies available for this compound.[3] The safety assessment for this endpoint also relies on the TTC approach, with the systemic exposure to this compound being below the established threshold for a Cramer Class III material.[3]

Standard Protocol for a Prenatal Developmental Toxicity Study (OECD Guideline 414)

  • Test System: Pregnant female rats or rabbits (at least 20 per group).[12][13]

  • Administration: Daily administration of the test substance, typically from implantation to the day before cesarean section.[12]

  • Maternal Observations: Monitoring of clinical signs, body weight, and food consumption.

  • Fetal Examination: At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[12]

  • Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Phototoxicity and Photoallergenicity

Based on its UV/Vis absorption spectrum, this compound is not expected to be phototoxic or photoallergenic as it shows no significant absorbance in the range of 290-700 nm.[4]

Potential Signaling Pathway Interactions

While no specific studies have elucidated the signaling pathways affected by this compound, research on other sesquiterpene ketones provides insights into potential mechanisms of action. These compounds have been shown to modulate key inflammatory and metabolic pathways.

For instance, nootkatone, another sesquiterpene ketone, has been found to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mitogen-activated protein kinase (MAPK) signaling pathways (p38, JNK, and ERK).[14][15] Many sesquiterpenoids also exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16] Inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[17]

Signaling_Pathways cluster_stimuli External Stimuli (e.g., Stress, Cytokines) cluster_pathway Potential Intracellular Signaling Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkB_NFkB IκB p50 p65 IKK->IkB_NFkB phosphorylates IκB NFkB p50 p65 IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Inflammation Inflammatory Response Transcription->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus AMPK AMPK Metabolism Metabolic Regulation AMPK->Metabolism This compound This compound (potential effects) This compound->IKK Inhibition (-) This compound->MAPK Inhibition (-) This compound->AMPK Activation (+)

Figure 3: Potential signaling pathways modulated by sesquiterpene ketones.

Safety Assessment and Conclusion

The available toxicological data on this compound indicates a low level of concern for acute toxicity and genotoxicity. It is considered a weak skin sensitizer, and a No Expected Sensitization Induction Level (NESIL) has been established for risk assessment purposes in consumer products.[3]

For systemic toxicity endpoints such as repeated-dose, reproductive, and developmental toxicity, the absence of specific studies necessitates the use of the Threshold of Toxicological Concern (TTC) approach. Based on this approach, the current levels of exposure to this compound in fragrance applications are considered safe.[3][4] The substance is not expected to be phototoxic.

References

Isolongifolanone: A Technical Guide to Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a fascinating natural product derivative with a characteristic woody and earthy aroma. While extensively utilized in the fragrance industry, emerging research has begun to shed light on its potential as a bioactive molecule. Recent studies have indicated that this compound possesses anticancer properties, opening avenues for its investigation as a scaffold for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key assays are presented, along with a framework for data presentation and visualization of relevant biological pathways.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits anticancer activities. Research has primarily focused on the synthesis of this compound derivatives to enhance its therapeutic potential and to elucidate its mechanism of action.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound and its derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key parameter for quantifying its potency. While specific IC50 values for the parent this compound compound are not extensively reported in the available literature, studies on its derivatives provide valuable insights. For instance, pyrazole (B372694) ring-containing derivatives of this compound have shown potent antiproliferative activity against the MCF-7 breast cancer cell line.[1]

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)Data not available
This compoundA549 (Lung)Data not available
This compoundHepG2 (Liver)Data not available
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway: Proposed Mechanism of Action

Studies on pyrazole ring-containing derivatives of this compound suggest a potential mechanism of action involving the induction of apoptosis through the p53 and CDK2 signaling pathways.[1] Compound 3b, a derivative, was found to induce the generation of intracellular reactive oxygen species (ROS) and mitochondrial depolarization.[1] This leads to the activation of caspase-3 and PARP, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[1] Furthermore, the compound down-regulated the level of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1]

G cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Pathway cluster_3 Cell Cycle Regulation Isolongifolanone_Derivative This compound Derivative ROS ↑ Intracellular ROS Isolongifolanone_Derivative->ROS Mito_Depolarization ↑ Mitochondrial Depolarization Isolongifolanone_Derivative->Mito_Depolarization p53 ↑ p53 Isolongifolanone_Derivative->p53 Bax ↑ Bax Mito_Depolarization->Bax Bcl2 ↓ Bcl-2 Mito_Depolarization->Bcl2 Caspase3 ↑ Caspase-3 Bax->Caspase3 Bcl2->Caspase3 PARP ↑ PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis p53->Bax CDK2 ↓ CDK2 p53->CDK2 CellCycleArrest G1/S Phase Arrest CDK2->CellCycleArrest

Proposed apoptotic signaling pathway of this compound derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound is an area of growing interest. Terpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of antimicrobial activities.

Data Presentation: Antimicrobial Susceptibility

The antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi. Key parameters include the diameter of the zone of inhibition in agar (B569324) diffusion assays and the Minimum Inhibitory Concentration (MIC) determined by broth microdilution.

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)Reference
Staphylococcus aureusGram-positive BacteriaData not availableData not available
Escherichia coliGram-negative BacteriaData not availableData not available
Candida albicansFungusData not availableData not available
Experimental Protocols

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tips

  • This compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar.

  • Sample Addition: A fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Observation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum

  • This compound solution

  • Resazurin (B115843) dye (optional, for viability indication)

Procedure:

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in the broth directly in the wells of a 96-well plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated for 18-24 hours at the appropriate temperature.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visualization of results.

G cluster_0 Agar Well Diffusion cluster_1 Broth Microdilution (MIC) A1 Prepare microbial inoculum A2 Inoculate agar plate A1->A2 A3 Create wells in agar A2->A3 A4 Add this compound solution A3->A4 A5 Incubate plate A4->A5 A6 Measure zone of inhibition A5->A6 B1 Prepare serial dilutions of this compound B2 Add microbial inoculum B1->B2 B3 Incubate plate B2->B3 B4 Observe for growth inhibition B3->B4

Workflow for antimicrobial activity screening.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated through its ability to inhibit the production of pro-inflammatory mediators in immune cells.

Data Presentation: Inhibition of Nitric Oxide Production

A common in vitro model for assessing anti-inflammatory activity involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of this compound on NO production can be quantified.

Cell LineTreatmentNO Inhibition (%)IC50 (µM)Reference
RAW 264.7LPS + this compoundData not availableData not available
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a widely used method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: The nitrite concentration in the samples is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

G LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS This compound This compound This compound->iNOS Inhibits? NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Logical relationship in the anti-inflammatory assay.

Conclusion

This compound presents a promising natural scaffold for the development of new therapeutic agents, particularly in the field of oncology. While its anticancer properties are beginning to be unveiled, further investigation into its antimicrobial and anti-inflammatory activities is warranted. The experimental protocols and frameworks provided in this guide offer a systematic approach for researchers to conduct preliminary biological activity screening of this compound and its derivatives. The generation of quantitative data through these standardized assays will be crucial in elucidating the full therapeutic potential of this intriguing molecule and guiding future drug discovery efforts.

References

Isolongifolanone: A Technical Guide to its Olfactory Properties and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Abstract

Isolongifolanone is a synthetic sesquiterpene ketone widely utilized in the fragrance industry for its distinctive and tenacious woody and ambery character. This technical guide provides an in-depth analysis of the olfactory properties, fragrance applications, and relevant physicochemical data of this compound. It is intended to serve as a comprehensive resource for researchers, perfumers, and professionals in the development of fine fragrances, personal care, and household products. This document outlines detailed experimental protocols for the sensory evaluation of fragrance ingredients and presents quantitative data in a structured format for ease of comparison and reference.

Olfactory Profile

This compound is characterized by a complex and multifaceted odor profile. Its primary olfactory characteristics are consistently described as woody, ambery, and dry.[1][2] The scent is often further nuanced with earthy, patchouli-like notes and a subtle camphoraceous quality.[3][4] Some evaluators also perceive a resemblance to the aroma of rock orchid.[5] The odor is noted for its high impact, diffusiveness, and excellent tenacity, with a detectable life of up to 240 hours on a smelling strip.[6][7]

The overall olfactory impression is one of a warm, dry, and persistent woodiness with a rich amber quality.[1][3] This makes it an exceptionally versatile ingredient in a wide array of fragrance compositions, providing both top-note and base-note effects and contributing vitality to the overall scent profile.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation, stability testing, and regulatory compliance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (1α,3aβ,4α,8aβ,9S*)-Octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one[6]
CAS Number 23787-90-8[5]
EINECS Number 245-890-3[5]
Molecular Formula C15H24O[5]
Molecular Weight 220.36 g/mol [5]
Appearance Colorless to pale yellow oily liquid; may darken on aging.[6]
Boiling Point 286.75 - 295.9 °C at 760 mmHg[7][8]
Flash Point 93.89 - 134.28 °C (Closed Cup)[3][8]
Vapor Pressure 0.003 mmHg at 25 °C[7]
Relative Density 0.928 - 1.018 g/cm³ at 20-25 °C[3][5]
Solubility Soluble in ethanol; insoluble in water.[6]
logP (o/w) 4.277 (estimated)[6]
Shelf Life 24-36 months or longer if stored properly.[3][9]

Fragrance Applications

This compound's robust and versatile scent profile makes it a valuable component in a wide range of fragranced products. Its primary applications are in fine perfumery, personal care products, and household goods.

Table 2: Fragrance Applications and Typical Usage Levels

Application CategorySpecific ProductsTypical Usage Level (%)Reference(s)
Fine Fragrance Perfumes, Eau de Toilette, Colognes0.1 - 5.0[6]
Personal Care Soaps, Cosmetics, Shampoos, Deodorants0.1 - 2.0[3][5]
Household Air fresheners, Detergents, Fabric softeners0.1 - 5.0[10]

In fine fragrance, it is particularly effective in woody, oriental, chypre, and fougère compositions, where it imparts warmth, dryness, and substantivity. It serves as an excellent fixative, prolonging the scent of other, more volatile ingredients. In personal care and household products, its stability and high odor impact ensure a lasting and pleasant fragrance experience.

This compound is also used as a synthetic intermediate in the production of other ambergris-type flavor and fragrance compounds.[5]

Experimental Protocols

The evaluation of the olfactory properties of a fragrance ingredient like this compound requires standardized and well-controlled experimental methodologies. Below are outlines for two key experimental approaches: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is used to identify the specific chemical compounds within a sample that are responsible for its aroma.

Objective: To identify the individual odor-active compounds in a sample of this compound and characterize their specific scent contribution.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

  • Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a mass spectrometer (MS) detector is used. The column effluent is split between the MS detector and the sniffing port.

  • GC Separation: The sample is injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase of the column.

  • Olfactory Evaluation: A trained sensory panelist or "sniffer" is positioned at the sniffing port and describes the odor of each compound as it elutes from the column. The intensity of each odor is also rated.

  • Compound Identification: Simultaneously, the mass spectrometer records the mass spectrum of each eluting compound, allowing for its chemical identification by comparison to a spectral library.

  • Data Analysis: The olfactory data (odor description and intensity) is correlated with the chemical identification data from the MS to create an "aromagram," which provides a detailed profile of the odor-active compounds in the sample.

Sensory Panel Evaluation

A sensory panel is used to obtain a comprehensive and quantitative description of the overall fragrance profile of this compound.

Objective: To characterize and quantify the olfactory attributes of this compound using a trained sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize them with a standardized lexicon of fragrance descriptors and intensity rating scales.

  • Sample Preparation and Presentation:

    • This compound is diluted to a standard concentration (e.g., 1% in ethanol).

    • A measured amount (e.g., 0.1 mL) of the solution is applied to a standard smelling strip (blotter).

    • The blotters are allowed to air-dry for a specified period (e.g., 10 minutes) before evaluation.

    • Samples are presented to panelists in a controlled environment with neutral airflow and lighting, and are coded with random three-digit numbers to prevent bias.

  • Evaluation Procedure:

    • Panelists are instructed to smell the prepared blotters and rate the intensity of a series of predetermined olfactory attributes (e.g., woody, ambery, earthy, patchouli, camphoraceous, dry) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

    • The evaluation is typically conducted at different time points (e.g., 10 minutes, 1 hour, 6 hours, 24 hours) to assess the evolution of the fragrance over time (tenacity).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using analysis of variance - ANOVA) to generate a quantitative sensory profile of this compound. The results are often visualized in a spider web or radar plot for easy comparison of different fragrance attributes.

Synthesis and Safety

Synthesis

This compound is commercially produced from longifolene, a sesquiterpene hydrocarbon found in Indian turpentine (B1165885) oil. The synthesis typically involves two main steps:

  • Isomerization: Longifolene is isomerized to isolongifolene (B72527) under acidic conditions.[5]

  • Oxidation: The resulting isolongifolene is then oxidized, for example, using hydrogen peroxide in the presence of formic acid, to yield this compound.[5]

Safety Information

This compound has been assessed for safety in fragrance applications. A summary of its toxicological data and hazard classifications is provided in Table 3.

Table 3: Toxicological and Safety Data for this compound

EndpointValue/ClassificationReference(s)
Oral LD50 (Rat) > 5 g/kg[5]
Dermal LD50 (Rabbit) > 5 g/kg[5]
Skin Irritation Causes skin irritation.[10][11]
Skin Sensitization May cause an allergic skin reaction.[9][11]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[10][11]
GHS Hazard Statements H315, H317, H411[10][11]

It is recommended to handle this compound in accordance with standard good laboratory practices and to consult the material safety data sheet (MSDS) for detailed handling and disposal information.

Visualizations

Experimental Workflow for Olfactory Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a fragrance ingredient like this compound, combining instrumental and sensory analysis.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Panel Evaluation cluster_3 Data Integration & Reporting Raw Material (this compound) Raw Material (this compound) Dilution in Solvent Dilution in Solvent Raw Material (this compound)->Dilution in Solvent GC-O Analysis GC-O Analysis Dilution in Solvent->GC-O Analysis GC-MS Analysis GC-MS Analysis Dilution in Solvent->GC-MS Analysis Blotter Preparation Blotter Preparation Dilution in Solvent->Blotter Preparation Aromagram Aromagram GC-O Analysis->Aromagram Chemical Identification Chemical Identification GC-MS Analysis->Chemical Identification Comprehensive Olfactory Profile Comprehensive Olfactory Profile Aromagram->Comprehensive Olfactory Profile Chemical Identification->Comprehensive Olfactory Profile Panelist Evaluation Panelist Evaluation Blotter Preparation->Panelist Evaluation Quantitative Sensory Profile Quantitative Sensory Profile Panelist Evaluation->Quantitative Sensory Profile Quantitative Sensory Profile->Comprehensive Olfactory Profile

Caption: Workflow for the comprehensive olfactory evaluation of this compound.

Conclusion

This compound is a cornerstone of the modern perfumer's palette, offering a unique combination of a warm, woody-amber character with excellent performance and versatility. Its complex olfactory profile, coupled with its stability and substantivity, ensures its continued importance in the creation of fragrances across all categories. This guide provides the essential technical data and methodological frameworks to support the informed and effective use of this compound in research and product development.

References

Methodological & Application

Application Note: Synthesis of Isolongifolanone from Longifolene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isolongifolanone (B1589518) is a valuable sesquiterpenoid ketone widely utilized in the fragrance and perfumery industry for its persistent, woody, and earthy aroma, reminiscent of patchouli.[1] It is synthesized from longifolene (B8805489), a naturally occurring tricyclic sesquiterpene hydrocarbon readily available from the fractional distillation of pine resin. The synthesis is a robust two-step process involving an initial acid-catalyzed isomerization of longifolene to its isomer, isolongifolene (B72527), followed by the oxidation of isolongifolene to the target ketone, this compound.[1][2] This document provides detailed protocols for researchers and chemists, summarizing key reaction pathways, quantitative data, and step-by-step experimental procedures.

Reaction Pathways and Mechanisms

The overall transformation from longifolene to this compound proceeds via an isolongifolene intermediate. The first step is a Wagner-Meerwein rearrangement, while the second step involves the oxidation of a double bond.

G Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene  Acid-Catalyzed  Isomerization This compound This compound Isolongifolene->this compound  Oxidation  

Fig. 1: Overall synthesis workflow from Longifolene to this compound.

A notable method for the oxidation of isolongifolene involves an aerobic epoxidation followed by a novel rearrangement to yield the desired ketone. This pathway can lead to the formation of two epimers, with the 7-α-H epimer being the more stable product.[3]

G cluster_0 Oxidation & Rearrangement Isolongifolene Isolongifolene Epoxide Isolongifolene Epoxide Isolongifolene->Epoxide H₂O₂ / Acetic Acid Cation Exchange Resin Ketone1 8-oxo-7-β-H-isolongifolane (Epimer I) Epoxide->Ketone1 Rearrangement (NaHCO₃ wash) Ketone2 8-oxo-7-α-H-isolongifolane (Epimer II - more stable) Ketone1->Ketone2 Epimerization (Distillation over caustic)

Fig. 2: Epoxidation-rearrangement pathway for this compound synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions for the key steps in the synthesis of this compound.

Table 1: Isomerization of Longifolene to Isolongifolene

Catalyst Solvent Temperature (°C) Reaction Time (h) Key Ratios (wt/wt) Reference
D113 Cation Exchange Resin Glacial Acetic Acid 50 - 80 6 - 10 Longifolene:Acid:Catalyst = 1:0.2-0.6:0.05-0.1 [4]
Boron Trifluoride Etherate - Ambient - Not specified [5][6]

| H₃PW₁₂O₄₀ on solid support | Optional | 50 - 100 | - | Not specified |[7] |

Table 2: Oxidation of Isolongifolene to this compound

Method Oxidant Acid/Catalyst Temperature (°C) Reaction Time (h) Product Details Reference
Direct Oxidation 50% Hydrogen Peroxide 90% Formic Acid 44 - 49 4 Saturated ketone mixture [5]
Epoxidation & Rearrangement Hydrogen Peroxide Acetic Acid / Tulsion T-421 Resin Not specified Not specified 77.17% Ketone II (α-H), 15.80% Ketone I (β-H) [3]

| Dichromate Oxidation | Sodium Dichromate | Acetic Acid | Not specified | Not specified | Mixture of saturated and unsaturated ketones |[1][5] |

Detailed Experimental Protocols

Protocol 1: Isomerization of Longifolene to Isolongifolene

This protocol is adapted from the procedure using a macroporous cation exchange resin.[4]

Materials:

  • Longifolene (purity 50-85%)

  • Glacial Acetic Acid

  • D113 macroporous cation exchange resin

  • Reactor with stirrer, thermometer, and condenser

Procedure:

  • Charge the reactor with longifolene, glacial acetic acid, and the D113 cation exchange resin. The recommended mass ratio is 1 part longifolene to 0.2-0.6 parts glacial acetic acid and 0.05-0.1 parts catalyst.

  • Heat the mixture to a temperature between 50°C and 80°C while stirring.

  • Maintain the reaction at this temperature for 6 to 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the cation exchange resin catalyst.

  • The filtrate is then subjected to distillation to remove the glacial acetic acid and any unreacted starting material.

  • Finally, perform rectification (fractional distillation) on the crude product to obtain high-purity isolongifolene.

Protocol 2: Oxidation of Isolongifolene to this compound

Two primary methods are presented: direct oxidation with peroxyformic acid and a method involving epoxidation followed by rearrangement.

Method A: Direct Oxidation with Hydrogen Peroxide and Formic Acid

This protocol is based on the procedure described in U.S. Patent 3,718,698.[5]

Materials:

  • Isolongifolene (purity >80% desirable)

  • Formic Acid (90%)

  • Hydrogen Peroxide (50%)

  • Sodium Chloride (5% aqueous solution)

  • Reaction flask (12 L) with stirrer, thermometer, and condenser

Procedure:

  • Charge a 12-liter reaction flask with 3264 g (16 moles) of isolongifolene and 3600 g (70 moles) of 90% formic acid.

  • Begin agitation and slowly add 1088 g (16 moles) of 50% hydrogen peroxide to the mixture over 1 hour. Maintain the reaction temperature between 44-49°C during the addition.

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 44-49°C.

  • Cool the mixture and separate the organic layer.

  • Wash the organic layer with a 5% aqueous sodium chloride solution.

  • Separate the lower aqueous layer to yield the crude organic phase containing this compound.

  • The crude product can be further purified by fractional distillation.

Method B: Epoxidation and Rearrangement using an Ion Exchange Catalyst

This protocol is adapted from a study on the synthesis and characterization of isolongifoline ketone.[3]

Materials:

  • Isolongifolene

  • Hydrogen Peroxide

  • Acetic Acid

  • Cation ion exchange resin (e.g., Tulsion T-421)

  • Sodium Bicarbonate solution

  • Caustic (e.g., NaOH) for distillation

Procedure:

  • In a suitable reactor, combine isolongifolene, acetic acid, hydrogen peroxide, and the cation ion exchange resin. This mixture forms peracetic acid in situ, which acts as the epoxidizing agent.

  • Allow the aerobic epoxidation reaction to proceed, forming isolongifolene epoxide.

  • After the reaction, filter to remove the resin catalyst.

  • Wash the reaction mixture with a sodium bicarbonate solution. This step neutralizes the acid and induces the rearrangement of the epoxide to the ketone, primarily forming the 8–oxo-7-β-H-isolongifolane (Epimer I).[3]

  • To obtain the more stable epimer, perform a slow fractional distillation of the washed product over a caustic agent. This epimerizes the initial ketone to 8–oxo-7-α-H-isolongifolane (Epimer II).[3]

Characterization

The final product, this compound, can be characterized using standard analytical techniques.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The purified saturated ketone shows a characteristic carbonyl (C=O) absorption peak around 1695 cm⁻¹, a gem-dimethyl absorption at 1375 cm⁻¹, and an absorption for a methylene (B1212753) group adjacent to a carbonyl at 1462 cm⁻¹.[3]

  • GC-FID (Gas Chromatography with Flame Ionization Detection): This technique is used to determine the purity of the product and quantify the ratio of different isomers or epimers in the final mixture.[3]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Used for the identification of the main product and any minor byproducts by comparing their mass spectra to known databases.[3]

References

Catalytic Routes to Isolongifolanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the synthesis of Isolongifolanone, a valuable sesquiterpenoid ketone, is of significant interest due to its applications in fragrance and pharmaceuticals. This document provides a detailed overview of the primary catalytic methods for its synthesis, which typically proceeds through a two-step pathway: the acid-catalyzed isomerization of longifolene (B8805489) to isolongifolene (B72527), followed by the oxidation of isolongifolene to this compound.

I. Isomerization of Longifolene to Isolongifolene

The key to an efficient this compound synthesis lies in the successful isomerization of the readily available starting material, longifolene. This rearrangement is catalyzed by various acids, with solid acid catalysts offering advantages in terms of reusability and reduced environmental impact.

A. Catalytic Methods and Performance

Several catalytic systems have been demonstrated to be effective for the isomerization of longifolene. A summary of their performance is presented in Table 1.

CatalystTemperature (°C)Reaction TimeConversion (%)Selectivity to Isolongifolene (%)Reference
Nano-crystalline Sulfated Zirconia18060 min>90~100[1]
D113 Macroporous Cation Exchange Resin50-806-10 h--[2]
Boron Trifluoride Etherate (BF₃·OEt₂)1003 h--[3]
Montmorillonite K10 Clay120->90100[4]

Table 1: Comparison of Catalytic Systems for Longifolene Isomerization.

B. Experimental Protocols

Protocol 1: Isomerization using Nano-crystalline Sulfated Zirconia [1][4]

This protocol describes a solvent-free, single-step isomerization of longifolene using a reusable solid superacid catalyst.

1. Catalyst Preparation (Sol-Gel Method):

  • Hydrolysis: Zirconium isopropoxide is hydrolyzed to zirconium hydroxide (B78521).

  • Sulfation: The zirconium hydroxide is then sulfated using sulfuric acid.

  • Drying and Calcination: The resulting sulfated zirconia is dried at 110°C for 12 hours, followed by calcination at 600°C for 2 hours in static air.

2. Isomerization Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add longifolene and the nano-crystalline sulfated zirconia catalyst (e.g., a 10:1 weight ratio of longifolene to catalyst).

  • Heat the mixture to 180°C with continuous stirring.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 60 minutes, achieving over 90% conversion with approximately 100% selectivity to isolongifolene.[1]

3. Work-up and Catalyst Recovery:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and calcined for reuse.

  • The liquid product, isolongifolene, can be purified by fractional distillation.

II. Oxidation of Isolongifolene to this compound

The second step in the synthesis is the oxidation of the double bond in isolongifolene to yield the desired ketone, this compound. Several oxidative methods have been developed, often employing peroxides in the presence of a catalyst.

A. Catalytic Methods and Performance

The choice of oxidant and catalyst influences the efficiency and selectivity of the oxidation step. Table 2 summarizes key methods.

OxidantCatalyst/AcidSolventTemperature (°C)Reaction TimeYield/Product PurityReference
Hydrogen Peroxide (50%)Formic Acid (90%)-44-494 h-[5]
Hydrogen Peroxide (50%)Tulsion T-421 (Ion Exchange Resin)Acetic Acid55-605 hHigh yield of this compound isomers[6]
tert-Butyl Hydroperoxide (TBHP)Copper (Cu)tert-Butyl Alcohol (TBA)8012 h>93% yield, 98.75% purity[7]

Table 2: Comparison of Catalytic Systems for Isolongifolene Oxidation.

B. Experimental Protocols

Protocol 2: Oxidation using Hydrogen Peroxide and Formic Acid [5]

This protocol describes the oxidation of isolongifolene to saturated this compound.

1. Reaction Setup:

  • In a reaction flask fitted with a stirrer, thermometer, and condenser, charge isolongifolene and 90% formic acid.

  • While agitating the mixture, add 50% hydrogen peroxide dropwise, maintaining the temperature between 44-49°C. The addition typically takes about 1 hour.

  • Continue stirring the mixture for an additional 3 hours at the same temperature.

2. Work-up and Purification:

  • After the reaction, wash the reaction mass with a 10% aqueous sodium chloride solution, followed by a wash with a 5% aqueous sodium hydroxide solution.

  • Separate the organic layer, which contains the this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 3: Oxidation using tert-Butyl Hydroperoxide and Copper Catalyst [7]

This protocol offers a high-yield synthesis of this compound.

1. Reaction Setup:

  • In a suitable reactor, combine isolongifolene, tert-butyl alcohol (TBA) as the solvent, and copper catalyst (3% by mass of isolongifolene).

  • Heat the mixture to 80°C.

  • Add tert-butyl hydroperoxide (TBHP) to the reaction mixture (mole ratio of TBHP to isolongifolene of 3.5:1).

  • Maintain the reaction at 80°C for 12 hours.

2. Work-up and Purification:

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by standard work-up procedures, likely involving washing to remove the catalyst and any remaining peroxide.

  • The final product, this compound, can be purified by distillation to achieve high purity.

III. Visualizing the Synthesis Pathway

The overall synthesis of this compound from longifolene can be visualized as a two-step process.

G Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene  Acid-Catalyzed  Isomerization This compound This compound Isolongifolene->this compound  Oxidation

Figure 1. Overall workflow for the synthesis of this compound.

The acid-catalyzed isomerization of longifolene proceeds through a series of carbocation rearrangements.

G cluster_isomerization Isomerization of Longifolene Longifolene Longifolene Carbocation_1 Initial Carbocation Longifolene->Carbocation_1 + H⁺ Rearrangement_1 Wagner-Meerwein Rearrangement Carbocation_1->Rearrangement_1 Carbocation_2 Rearranged Carbocation Rearrangement_1->Carbocation_2 Deprotonation Deprotonation Carbocation_2->Deprotonation Isolongifolene Isolongifolene Deprotonation->Isolongifolene - H⁺

Figure 2. Simplified mechanism of longifolene isomerization.

The oxidation of isolongifolene to this compound, particularly with peracids or hydrogen peroxide, often proceeds via an epoxide intermediate.

G cluster_oxidation Oxidation of Isolongifolene Isolongifolene Isolongifolene Epoxidation Epoxidation Isolongifolene->Epoxidation + [O] Isolongifolene_Epoxide Isolongifolene Epoxide Epoxidation->Isolongifolene_Epoxide Rearrangement Acid-Catalyzed Rearrangement Isolongifolene_Epoxide->Rearrangement This compound This compound Rearrangement->this compound

References

Green Synthesis of Isolongifolanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of green and sustainable synthesis approaches for the production of Isolongifolanone, a valuable sesquiterpenoid widely utilized in the fragrance, pharmaceutical, and agrochemical industries. The following sections detail environmentally friendly catalytic methods, present quantitative data for process optimization, and provide detailed experimental protocols. Additionally, potential future green synthesis strategies are discussed.

I. Green Catalytic Approaches for this compound Synthesis

The conventional synthesis of this compound typically involves a two-step process: the isomerization of longifolene (B8805489) to isolongifolene (B72527), followed by the oxidation of isolongifolene to this compound. Green chemistry principles have been applied to both steps to reduce the environmental impact by replacing hazardous reagents and improving reaction efficiency.

Isomerization of Longifolene to Isolongifolene: A Move Towards Solid Acid Catalysts

Traditional methods for the isomerization of longifolene, a readily available sesquiterpene from Indian turpentine (B1165885) oil, often employ corrosive and hazardous liquid acids such as sulfuric acid.[1][2] Green approaches focus on the use of reusable and environmentally benign solid acid catalysts.[1]

  • D113 Macroporous Cation Exchange Resin: This solid acid catalyst offers an effective alternative to liquid acids, simplifying product purification and catalyst recovery.[3]

  • Nano-crystalline Sulfated Zirconia: This solid super acid catalyst provides a highly efficient, single-step, and solvent-free method for the isomerization of longifolene, with high conversion and selectivity.[2]

Oxidation of Isolongifolene to this compound: Efficient and Selective Methods

The allylic oxidation of isolongifolene is a key step in producing this compound. Green methods aim to use efficient oxidants and catalysts that minimize waste and by-product formation.

  • Copper-Catalyzed Oxidation with TBHP: This method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant and copper as the catalyst, offering high yields and purity under relatively mild conditions.[4]

  • Chromium Hexacarbonyl-Catalyzed Oxidation: This approach employs tert-butyl hydroperoxide as the oxidant and chromium hexacarbonyl as the catalyst, resulting in high product yields and purity in a significantly shorter reaction time.[5]

  • Heterogeneous Catalytic Epoxidation and Rearrangement: An alternative route involves the epoxidation of isolongifolene using a cation exchange resin (Tulsion T-421) with hydrogen peroxide, followed by rearrangement to the desired ketone. This method utilizes a solid catalyst, simplifying downstream processing.[6]

A direct one-step synthesis of this compound from longifolene has also been reported, with yields comparable to the two-step methods, although detailed protocols are less commonly available.[7]

II. Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from the cited green synthesis protocols for this compound production, facilitating a comparison of their efficiencies.

Table 1: Green Isomerization of Longifolene to Isolongifolene

CatalystSolventTemperature (°C)Reaction Time (h)Longifolene Conversion (%)Isolongifolene Selectivity (%)Reference
D113 Macroporous Cation Exchange ResinGlacial Acetic Acid50 - 806 - 10Not SpecifiedNot Specified[3]
Nano-crystalline Sulfated ZirconiaSolvent-free120 - 2000.5 - 690 - 95~100[1][2]

Table 2: Green Oxidation of Isolongifolene to this compound

CatalystOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Copper (Cu)tert-Butyl Hydroperoxide (TBHP)tert-Butyl Alcohol (TBA)8012> 9398.75[4]
Chromium Hexacarbonyltert-Butyl Hydroperoxide (TBHP)Acetonitrile and BenzeneNot Specified~2≥ 90≥ 99[5]
Tulsion T-421 (Cation Exchange Resin)Hydrogen PeroxideAcetic AcidNot SpecifiedNot SpecifiedGood YieldNot Specified[6]

III. Experimental Protocols

The following are detailed experimental protocols for the key green synthesis methods cited.

Protocol 1: Isomerization of Longifolene using D113 Macroporous Cation Exchange Resin

Materials:

  • Longifolene (50% concentration)

  • Glacial Acetic Acid

  • D113 macroporous cation exchange resin

Procedure:

  • In a suitable reactor, add 100 g of 50% longifolene, 60 g of glacial acetic acid, and 10 g of D113 macroporous cation exchange resin.[3]

  • Heat the mixture to 80°C and maintain the temperature for 6 hours with stirring.[3]

  • After the reaction is complete, cool the mixture to below 40°C.[3]

  • Filter the reaction mixture to recover the D113 cation exchange resin, which can be reused.[3]

  • Distill the filtrate under atmospheric pressure to recover the glacial acetic acid.[3]

  • Perform rectification of the residue to obtain purified isolongifolene.[3]

Protocol 2: Isomerization of Longifolene using Nano-crystalline Sulfated Zirconia

Materials:

  • Longifolene

  • Nano-crystalline sulfated zirconia catalyst

Procedure:

  • Charge a batch reactor with longifolene and the nano-crystalline sulfated zirconia catalyst. The ratio of reactant to catalyst can be varied from 2 to 10 weight percent.[2]

  • Heat the solvent-free reaction mixture to a temperature between 120°C and 200°C.[2]

  • Maintain the reaction for a period of 0.5 to 6 hours.[2]

  • After the reaction, the solid catalyst can be easily separated from the product mixture by filtration for reuse.[1]

  • The resulting product is highly pure isolongifolene.

Protocol 3: Oxidation of Isolongifolene using Copper Catalyst and TBHP

Materials:

  • Isolongifolene

  • tert-Butyl Hydroperoxide (TBHP)

  • Copper (Cu) catalyst

  • tert-Butyl Alcohol (TBA)

Procedure:

  • In a reaction vessel, combine isolongifolene, tert-butyl alcohol (TBA) as the solvent, and the copper catalyst. The mass fraction of Cu should be 3% based on the mass of isolongifolene, and the mass ratio of TBA to isolongifolene should be 1:1.[4]

  • Add tert-butyl hydroperoxide (TBHP) as the oxidant. The mole ratio of TBHP to isolongifolene should be 3.5:1.[4]

  • Heat the reaction mixture to 80°C and maintain for 12 hours with stirring.[4]

  • Upon completion, the product, this compound, can be isolated and purified using standard techniques such as distillation or chromatography.

IV. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the green synthesis processes for this compound.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Oxidation Longifolene Longifolene Isomerization Isomerization Reaction (Solid Acid Catalyst) Longifolene->Isomerization Isolongifolene Isolongifolene Isomerization->Isolongifolene Isolongifolene_in Isolongifolene Oxidation Allylic Oxidation (e.g., Cu/TBHP) Isolongifolene_in->Oxidation This compound This compound Oxidation->this compound

Caption: Two-step green synthesis of this compound.

G start Start: Reactor Charging add_longifolene Add Longifolene start->add_longifolene add_solvent_catalyst Add Glacial Acetic Acid and D113 Resin add_longifolene->add_solvent_catalyst reaction Heat to 80°C for 6h add_solvent_catalyst->reaction cool Cool to < 40°C reaction->cool filter Filter to Recover Catalyst cool->filter distill Distill to Recover Acetic Acid filter->distill rectify Rectify to Purify Isolongifolene distill->rectify end End: Purified Isolongifolene rectify->end

Caption: Workflow for Protocol 1: Isomerization.

V. Future Perspectives: Advanced Green Synthesis Techniques

While catalytic methods are well-documented, other green technologies hold promise for the synthesis of this compound.

  • Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly reduce reaction times and energy consumption through efficient dielectric heating.[8][9][10] A potential application would be to adapt the catalytic oxidation of isolongifolene to a microwave reactor, potentially lowering the reaction time from hours to minutes.

  • Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields through acoustic cavitation.[11][12] This could be explored for both the isomerization and oxidation steps to improve efficiency and reduce energy input.

  • Biocatalysis: The use of enzymes or whole-cell microorganisms offers a highly selective and environmentally friendly route to chemical synthesis.[13][14] Future research could focus on identifying or engineering enzymes capable of the specific oxidation of isolongifolene to this compound, potentially in aqueous media or green solvents like deep eutectic solvents.[13]

These emerging techniques represent exciting avenues for further greening the production of this compound and other valuable fine chemicals.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Isolongifolanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel isolongifolanone (B1589518) derivatives and detailed protocols for evaluating their potential as anticancer agents. This compound, a naturally occurring sesquiterpenoid, serves as a versatile scaffold for the development of potent cytotoxic compounds against various cancer cell lines.

I. Synthesis of this compound Derivatives

The chemical modification of this compound has yielded several classes of derivatives with enhanced anticancer activity. Below are generalized protocols for the synthesis of two promising classes: caprolactam and pyrazole-containing derivatives.

A. General Synthesis of this compound-Based Caprolactam Derivatives

A series of novel this compound-based caprolactam derivatives can be synthesized, with one notable example, compound E10, demonstrating significant anticancer potency.[1] The synthesis generally involves the reaction of isolongifolenone with a caprolactam moiety, followed by the introduction of various substituents.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isolongifolenone in a suitable organic solvent (e.g., dichloromethane).

  • Addition of Reagents: Add the appropriate caprolactam precursor and a coupling agent. The reaction may require an inert atmosphere and specific temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired caprolactam derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

B. General Synthesis of Pyrazole (B372694) Ring-Containing this compound Derivatives

The incorporation of a pyrazole ring into the this compound scaffold has been shown to produce compounds with potent anticancer activities, such as compound 3b which acts as a potential CDK2 inhibitor.[2]

Protocol:

  • Condensation Reaction: React this compound with a suitable hydrazine (B178648) derivative in the presence of an acid or base catalyst in a solvent like ethanol (B145695).

  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole ring. This step may require heating under reflux.

  • Purification: After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Characterization: The final pyrazole derivatives are characterized by their spectral data (1H NMR, 13C NMR, HRMS).

II. In Vitro Anticancer Activity Evaluation

A battery of in vitro assays is essential to determine the anticancer potential of the synthesized this compound derivatives.

A. Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

Protocol:

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with the test compound at different concentrations (e.g., 0.5, 1.0, 2.0 µM) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

C. Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1][3]

III. Data Presentation

The quantitative data from the anticancer evaluations of various this compound derivatives are summarized below for easy comparison.

Table 1: Cytotoxicity (IC50) of this compound Derivatives against Various Cancer Cell Lines

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
E10 CaprolactamMCF-7 (Breast)0.32[1]
HepG2 (Liver)1.36[1]
A549 (Lung)1.39[1]
3b PyrazoleMCF-7 (Breast)Potent[2]

Note: The exact IC50 value for compound 3b was not specified in the provided search results, but it was described as having the "strongest antiproliferative ability" among the tested pyrazole derivatives.

Table 2: Apoptosis Induction by Compound E10 in MCF-7 Cells after 24h Treatment

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0.5--7.78
1.0--19.53
2.0--24.93

Data extracted from a study by An, Y., et al.[1]

IV. Visualizations

A. Signaling Pathways

The following diagrams illustrate the signaling pathways implicated in the anticancer activity of potent this compound derivatives.

G cluster_E10 Compound E10 Mechanism E10 This compound Derivative (E10) ROS ↑ Intracellular ROS E10->ROS Mito ↓ Mitochondrial Function E10->Mito p53 ↑ p53 Expression E10->p53 Apoptosis_E10 ↑ Apoptosis Mito->Apoptosis_E10 AMPK ↑ AMPK Activation p53->AMPK p53->Apoptosis_E10 mTOR ↓ mTOR Phosphorylation AMPK->mTOR Autophagy ↑ Autophagy mTOR->Autophagy Autophagy->Apoptosis_E10

Caption: p53/mTOR/Autophagy pathway induced by compound E10.

G cluster_3b Compound 3b Mechanism C3b This compound Derivative (3b) p53_3b ↑ p53 C3b->p53_3b CDK2 ↓ CDK2 C3b->CDK2 Bax ↑ Bax p53_3b->Bax Bcl2 ↓ Bcl-2 p53_3b->Bcl2 Casp3 ↑ Caspase-3 Activation Bax->Casp3 Bcl2->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis_3b ↑ Apoptosis PARP->Apoptosis_3b G1_arrest G1 Cell Cycle Arrest CDK2->G1_arrest

Caption: p53-mediated apoptosis and CDK2 inhibition by compound 3b.

B. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Anticancer Evaluation start This compound synthesis Chemical Modification start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI) apoptosis->cell_cycle mechanism Mechanism of Action Studies cell_cycle->mechanism

Caption: General workflow from synthesis to anticancer evaluation.

References

Isolongifolanone as a chiral building block in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isolongifolanone (B1589518), a tricyclic saturated ketone derived from the natural sesquiterpene (+)-longifolene, is a valuable chiral building block in asymmetric synthesis. Its rigid bridged-ring system provides a well-defined stereochemical environment, making it an attractive scaffold for the synthesis of chiral ligands and auxiliaries. While primarily recognized for its use in the fragrance industry, the inherent chirality and synthetic accessibility of this compound have led to its exploration in the development of novel chiral molecules for applications in medicinal chemistry, particularly as modulators for the estrogen receptor.

This document provides detailed application notes and protocols for the use of this compound as a chiral building block in asymmetric synthesis, with a focus on its emerging role in the development of selective estrogen receptor modulators (SERMs).

Application in the Synthesis of Chiral Ligands for Estrogen Receptors

This compound serves as a key chiral core for the preparation of novel ligands targeting the estrogen receptor (ER), a critical protein in the development and progression of breast cancer. The rigid, three-dimensional structure of the this compound backbone allows for the precise spatial arrangement of pharmacophoric groups, leading to specific interactions with the ligand-binding domain of the ER.

Logical Workflow for Ligand Synthesis

The general strategy for synthesizing chiral estrogen receptor ligands from this compound involves the functionalization of the ketone moiety to introduce groups capable of interacting with the receptor. This workflow can be visualized as follows:

G start This compound step1 Functionalization of Ketone start->step1 step2 Introduction of Aromatic Moieties step1->step2 step3 Coupling with Side Chains step2->step3 end Chiral Estrogen Receptor Ligand step3->end

Caption: Synthetic workflow from this compound to a chiral estrogen receptor ligand.

Experimental Protocol: Synthesis of an this compound-Based Estrogen Receptor Ligand Precursor

This protocol describes the initial functionalization of this compound, a critical step in the synthesis of more complex chiral ligands.

Reaction Scheme:

This compound is first converted to a key intermediate, such as an enol ether or a hydrazone, to facilitate the introduction of other functionalities.

Materials:

  • This compound

  • Appropriate reagent for functionalization (e.g., ethylene (B1197577) glycol for ketal formation, or a chiral hydrazine (B178648) for hydrazone formation)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Setup: A round-bottom flask is charged with this compound and the chosen functionalization reagent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalysis: A catalytic amount of an appropriate acid or base is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux for a specified period, with continuous monitoring by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired functionalized this compound derivative.

Quantitative Data:

While specific quantitative data for the synthesis of estrogen receptor ligands directly from this compound is not widely published in peer-reviewed literature, the following table provides representative data for analogous functionalization reactions of cyclic ketones, which are expected to be similar for this compound.

Reaction StepReagentsCatalystSolventYield (%)Diastereomeric/Enantiomeric Excess (%)
Ketal FormationEthylene glycolp-TSAToluene>90Not Applicable
Hydrazone Formation(R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)-Diethyl ether85-95>95 de

Signaling Pathway Modulation by this compound-Based Ligands

This compound-derived ligands are designed to act as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-selective agonist or antagonist activity on the estrogen receptor. In breast cancer cells, these ligands are intended to act as antagonists, blocking the proliferative effects of estrogen.

G cluster_0 Cell Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (DNA) ER->ERE Binds Transcription Gene Transcription ERE->Transcription Promotes Estrogen Estrogen Estrogen->ER Binds and Activates Ligand This compound-based Ligand Ligand->ER Binds and Blocks

Caption: Antagonistic action of an this compound-based ligand on the estrogen receptor signaling pathway.

Future Perspectives

The use of this compound as a chiral building block in asymmetric synthesis is a developing area with significant potential. The rigid, pre-organized structure of the this compound core offers a unique platform for the design of highly selective chiral ligands and catalysts. Further research into the derivatization of this compound and its application in a broader range of asymmetric transformations is warranted. The development of this compound-based SERMs represents a promising avenue for the discovery of novel therapeutics for hormone-dependent cancers. Detailed structure-activity relationship studies and the elucidation of the precise binding modes of these ligands will be crucial for optimizing their efficacy and selectivity.

Application of Isolongifolanone in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds derived from isolongifolanone (B1589518), a versatile natural product. The protocols and data presented are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound, a sesquiterpenoid derived from the abundant natural product longifolene, has emerged as a valuable and sustainable starting material for the synthesis of complex molecular architectures. Its rigid tricyclic framework provides a unique scaffold for the development of novel bioactive compounds. This document focuses on the application of this compound in the synthesis of nitrogen- and sulfur-containing heterocycles with potent anticancer activities. The methodologies described herein offer robust pathways to novel chemical entities with potential for further development as therapeutic agents.

Synthesis of Bioactive Heterocycles from this compound

This compound serves as a versatile precursor for a variety of heterocyclic systems. The ketone functionality allows for classical condensation reactions to form pyrazoles, while more elaborate multi-step sequences can afford fused heterocyclic systems like thiazolo[3,2-a]pyrimidines and caprolactams.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole-containing compounds are a well-established class of pharmacologically active agents. The synthesis of pyrazole derivatives from this compound typically involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with a hydrazine (B178648) derivative.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Fused heterocyclic systems often exhibit enhanced biological activity. The synthesis of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives involves a multi-step sequence starting from this compound, demonstrating a fragment-based design strategy.

Synthesis of Caprolactam Derivatives

Lactam-containing molecules are another important class of bioactive compounds. This compound can be converted to caprolactam derivatives through a Beckmann rearrangement of an intermediate oxime, followed by acylation.

Data Presentation: Anticancer Activity

The synthesized this compound-based heterocycles have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Anticancer Activity of this compound-Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
3b MCF-7Not specified, but potent[1]
A549Not specified[1]
HeLaNot specified[1]

Table 2: Anticancer Activity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives [2]

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
4i 0.33 ± 0.240.52 ± 0.133.09 ± 0.11

Table 3: Anticancer Activity of Isolongifolenone-Based Caprolactam Derivatives [3][4]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
E10 0.321.361.39

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final heterocyclic compounds derived from this compound.

Protocol 1: General Synthesis of Pyrazole-Chalcone Hybrids[5]

This protocol describes a general method for the synthesis of chalcones from a pyrazole aldehyde, which can be adapted for this compound-derived intermediates.

Step 1: Vilsmeier-Haack Reaction to form Pyrazole Aldehyde

  • In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring.

  • Allow the mixture to stir for 30 minutes at 0-5 °C to form the Vilsmeier-Haack reagent.

  • Add the starting pyrazole derivative to this mixture and stir at 60-70 °C for 2-4 hours.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and dried.

Step 2: Base-Catalyzed Condensation to form Chalcone

  • In a round-bottom flask, dissolve an equimolar mixture of the pyrazole aldehyde (1 mmol) and a substituted acetophenone (B1666503) (1 mmol) in a minimum amount of ethanol (B145695) (10-15 mL).

  • To this solution, add an aqueous solution of sodium hydroxide (B78521) (20%, 1 mL) dropwise with continuous stirring.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is poured into cold water, and the precipitated chalcone is filtered, washed with water, and recrystallized from a suitable solvent.

Protocol 2: Synthesis of Isolongifolenone-Based Caprolactam Derivatives[3]

This protocol details the synthesis of a series of caprolactam derivatives from this compound.

Step 1: Synthesis of Isolongifolenone Oxime (ISO C)

  • In a three-necked flask, charge isolongifolenone (1.30 g, 6 mmol), hydroxylamine (B1172632) hydrochloride (0.42 g, 6.1 mmol), and 50 mL of ethyl alcohol.

  • Add sodium acetate (B1210297) anhydrous (6 mmol) as a catalyst.

  • Stir the mixture and reflux at 78 °C for 4 hours.

  • After the reaction, evaporate the solvent.

  • Wash the residue three times with a dilute hydrochloric acid solution.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from methanol (B129727) (MeOH) to yield pure compound ISO C.

Step 2: Beckmann Rearrangement to form Caprolactam (ISO D) [3]

  • The intermediate oxime (ISO C) undergoes a Beckmann rearrangement with thionyl chloride (SOCl₂) under reflux conditions to yield the caprolactam intermediate (ISO D).

Step 3: General Procedure for the Synthesis of Cinnamoyl-Caprolactam Derivatives (E1–E19) [3]

  • Dissolve a cinnamic acid derivative (1 mmol) in 10 mL of dichloromethane (B109758) (DCM).

  • Add oxalyl chloride at 0 °C and stir the mixture at room temperature for 30 minutes.

  • Remove the solvent.

  • Dissolve the residue in fresh DCM and add this solution to a DCM solution of the caprolactam intermediate (ISO D) (10 mL), with triethylamine (B128534) (TEA) as the catalyst.

  • Stir the mixture at room temperature for 6 hours.

  • After the reaction, remove the solvent under reduced pressure to obtain the final product.

Protocol 3: Synthesis of Isolongifolanyl Thiazole (B1198619) Derivatives

The following protocol is based on the Hantzsch thiazole synthesis.

Step 1: Synthesis of this compound Thiosemicarbazone [5]

  • In a suitable organic solvent, react this compound with thiosemicarbazide (B42300) in the presence of an acidic catalyst.

  • Reflux the reaction mixture for 24 to 48 hours to obtain this compound thiosemicarbazone.

Step 2: Synthesis of (E)-2-(2-(...)-hydrazino-4-(p-tolyl)thiazole [5]

  • In a 25 mL round-bottom flask, add 1.0 mmol of isolongifolyl thiosemicarbazone and 1 mmol of α-bromo-4-methylacetophenone to 10 mL of absolute ethanol.

  • Stir the mixture at room temperature for 1 hour (monitor by TLC). A solid will precipitate during the reaction.

  • After the reaction is complete, collect the solid powder by suction filtration.

  • Wash the solid three times with ethanol and dry to obtain the white solid product.

  • Yield: 78%; Purity: 99.5% (LC).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for the pyrazole derivatives and the general synthetic workflows.

G cluster_0 Synthesis of Pyrazole Derivatives cluster_1 Synthesis of Caprolactam Derivatives This compound This compound Chalcone Chalcone Intermediate This compound->Chalcone Claisen-Schmidt Condensation Pyrazole Bioactive Pyrazole Derivative Chalcone->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Cyclization Isolongifolanone2 This compound Oxime Oxime Intermediate Isolongifolanone2->Oxime Condensation Caprolactam Caprolactam Intermediate Oxime->Caprolactam Beckmann Rearrangement FinalCaprolactam Bioactive Caprolactam Derivative Caprolactam->FinalCaprolactam CinnamicAcid Cinnamic Acid Derivative CinnamicAcid->FinalCaprolactam Acylation

Caption: General synthetic workflows for bioactive heterocycles.

CDK2_Pathway Isolongifolanone_Pyrazole This compound-Pyrazole Derivative (e.g., 3b) CDK2 CDK2 Isolongifolanone_Pyrazole->CDK2 Inhibition Bax Bax Isolongifolanone_Pyrazole->Bax Increase Bcl2 Bcl-2 Isolongifolanone_Pyrazole->Bcl2 Decrease Rb Rb Protein CDK2->Rb Phosphorylation (Inactivation) CyclinE Cyclin E CyclinE->CDK2 Activation E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition PARP PARP Caspase3->PARP Cleavage PARP->Apoptosis Induction

Caption: Proposed mechanism of action for pyrazole derivatives.

References

Application Note: Quantitative Analysis of Isolongifolanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolongifolanone is a sesquiterpenoid ketone known for its characteristic woody and ambery fragrance. It is a valued ingredient in the fragrance industry and is also investigated for other potential biological activities.[1] Accurate and precise quantification of this compound is crucial for quality control in cosmetic and fragrance formulations, as well as for research and development purposes. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[2][3]

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the quantitative determination of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).[2]

2.1.1. Liquid-Liquid Extraction (LLE) [2]

This method is suitable for liquid samples such as essential oils or cosmetic formulations.

  • Accurately weigh approximately 100 mg of the sample into a glass vial.

  • Add 10 mL of a suitable organic solvent, such as hexane (B92381) or dichloromethane.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • If necessary, centrifuge the sample to separate any particulate matter.

  • Carefully transfer the supernatant to a clean GC vial for analysis.

2.1.2. Solid-Phase Microextraction (SPME) [4]

SPME is a solvent-free technique suitable for volatile and semi-volatile compounds in liquid or headspace.[4]

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes).

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined extraction time (e.g., 30 minutes).[5]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6]
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (ratio 10:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[6]
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is expected to show characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of a characteristic ion of this compound is plotted against the corresponding concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated GC-MS method for this compound analysis.

Table 1: Chromatographic and Mass Spectral Data

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound~19.05205108, 136, 163

Table 2: Method Validation Parameters

Parameter Result
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998[7]
Limit of Detection (LOD) 0.05 µg/mL[8]
Limit of Quantification (LOQ) 0.15 µg/mL[8]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil, Cosmetic) LLE Liquid-Liquid Extraction (Hexane/DCM) Sample->LLE Liquid Samples SPME Solid-Phase Microextraction (PDMS/DVB fiber) Sample->SPME Liquid/Solid Samples GC_Injection GC Injection LLE->GC_Injection SPME->GC_Injection GC_Separation Chromatographic Separation (HP-5MS column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan/SIM) GC_Separation->MS_Detection Identification Compound Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Calibration Curve) MS_Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method Validation Process

method_validation cluster_parameters Validation Parameters cluster_criteria Acceptance Criteria Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Crit_Specificity Peak Purity & Resolution Specificity->Crit_Specificity Crit_Linearity r² > 0.99 Linearity->Crit_Linearity Crit_LOD_LOQ S/N > 3 (LOD) S/N > 10 (LOQ) LOD_LOQ->Crit_LOD_LOQ Crit_Accuracy Recovery within 80-120% Accuracy->Crit_Accuracy Crit_Precision RSD < 15% Precision->Crit_Precision Crit_Robustness No significant effect of small variations Robustness->Crit_Robustness

Caption: Logical relationship diagram for GC-MS method validation.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantitative analysis of this compound in various matrices. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a comprehensive guide for researchers and analysts involved in the quality control and research of products containing this compound.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Isolongifolanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a comprehensive approach for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Isolongifolanone. The protocol outlines a systematic workflow encompassing method development, system suitability testing, and a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the determination of this compound in various sample matrices.

Introduction

This compound is a sesquiterpenoid ketone, a fragrance ingredient with a characteristic woody and earthy odor.[1][2] Accurate and precise quantification of this compound is crucial for quality control in the fragrance industry, as well as in toxicological and environmental studies. High-performance liquid chromatography (HPLC) with UV detection is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for developing and validating an RP-HPLC method for this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₄O[3]
Molar Mass220.35 g/mol [3]
SolubilitySoluble in alcohol, practically insoluble in water.[4]
AppearancePale yellow clear liquid (est).
logP (o/w)4.277 (est)[4]

Experimental Protocols

Apparatus and Software
  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Materials
  • This compound reference standard (purity >98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Phosphoric acid (analytical grade).

  • Formic acid (for MS-compatible methods).[5]

Preparation of Standard and Sample Solutions

3.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.3. Sample Preparation

Due to the low water solubility of this compound, samples should be prepared in a suitable organic solvent such as methanol or acetonitrile.[6] For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][8] The final sample solution should be filtered through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions (To be optimized)

Based on the physicochemical properties of this compound and general principles of RP-HPLC, the following starting conditions are recommended. Method development should involve the optimization of these parameters to achieve the desired separation and peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient To be determined (e.g., start with 60% B, increase to 90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (start with 210 nm)
Injection Volume 10 µL

Note on Detection Wavelength: To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity.

Method Development and System Suitability

Method Development Workflow

G start Start col_select Column Selection (C18, C8) start->col_select mp_select Mobile Phase Selection (Acetonitrile/Water) col_select->mp_select det_wl Determine Detection Wavelength (UV Scan) mp_select->det_wl flow_rate Optimize Flow Rate (e.g., 1.0 mL/min) det_wl->flow_rate gradient Optimize Gradient/Isocratic Elution flow_rate->gradient system_suitability System Suitability Testing gradient->system_suitability system_suitability->gradient Fail end Optimized Method system_suitability->end Pass

Caption: Workflow for HPLC Method Development.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the HPLC system must be verified through system suitability testing.[5][9][10][11][12] A standard solution of this compound (e.g., 20 µg/mL) should be injected in replicate (n=6). The following parameters should be evaluated against the acceptance criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[13][14][15][16][17] The validation will assess the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of this compound.

Linearity and Range

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 50% to 150% of the target concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, or on two different instruments.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (e.g., y-intercepts of regression lines)

  • S = the slope of the calibration curve

Robustness

The robustness of the method should be evaluated by deliberately introducing small variations in the method parameters and assessing the impact on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Summary of Method Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.998
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOD & LOQ The method should be sensitive enough for the intended application.
Robustness System suitability parameters should pass under all varied conditions.

Logical Relationship of Method Validation Parameters

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision

Caption: Interrelation of HPLC Method Validation Parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable RP-HPLC method for the quantification of this compound. Adherence to the outlined protocols for method development, system suitability, and validation will ensure the generation of accurate and precise data suitable for quality control and research applications. The provided tables and diagrams serve as a clear guide for experimental execution and data evaluation.

References

Application Note: Structural Elucidation of Isolongifolanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolanone is a sesquiterpenoid ketone, a fascinating class of natural products known for their complex structures and diverse biological activities. The precise determination of its intricate three-dimensional structure is paramount for understanding its chemical properties, potential applications, and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the comprehensive structural elucidation of such molecules. This application note provides a detailed protocol and analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data for the unambiguous structural assignment of this compound.

Molecular Structure

This compound possesses the molecular formula C₁₅H₂₄O. Its structure is characterized by a complex tetracyclic carbon skeleton.

Experimental Protocols

Detailed methodologies for the acquisition of NMR spectra are crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak can be used as an internal reference.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-3 seconds.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

2. ¹³C NMR and DEPT Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30 for ¹³C, dept135, dept90, dept45 for DEPT).

  • Spectral Width: 220-240 ppm.

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-1.5 seconds.

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

3. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY90 or gradient-enhanced COSY (cosygpqf).

  • Spectral Width: 12-15 ppm in both dimensions.

  • Data Points: 1024 x 1024.

  • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Gradient-enhanced HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 180-200 ppm.

  • Data Points: 1024 x 256.

  • Number of Scans per Increment: 4-8.

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-enhanced HMBC (hmbcgplpndqf).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 220-240 ppm.

  • Data Points: 2048 x 256.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond correlations.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Data Presentation and Interpretation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
2.00-2.25m-3HProtons α to carbonyl
1.25-2.00m--Methylene (B1212753) and methine protons
1.20s-6HMethyl protons
1.05s-3HMethyl proton
0.97s-3HMethyl proton

Note: Due to the complexity of the overlapping methylene and methine proton signals in the 1.25-2.00 ppm region, specific chemical shifts, multiplicities, and coupling constants are best determined through detailed analysis of 2D NMR spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

δ (ppm)Carbon TypeAssignment
21.86CH₃Methyl
23.39CH₃Methyl
26.79CH₃Methyl
33.89CH₃Methyl
21.06CH₂Methylene
25.75CH₂Methylene
32.76CH₂Methylene
35.89CH₂Methylene
37.95CH₂Methylene
48.94CHMethine
52.48CHMethine
33.21CQuaternary
37.67CQuaternary
56.42CQuaternary
~215-220CCarbonyl (C=O)

Note: The precise chemical shift of the carbonyl carbon can vary slightly depending on the specific isomer and experimental conditions.

Structural Elucidation through 2D NMR Correlations

The structural backbone of this compound is assembled by systematically analyzing the correlations observed in the 2D NMR spectra.

Experimental Workflow

Caption: General workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Structural Elucidation

The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide, leading to the final structure of this compound.

Structural_Elucidation_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_Fragments Structural Fragments cluster_Assembly Final Structure Assembly H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C & DEPT NMR (Carbon Types: CH₃, CH₂, CH, C) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Key Functional Groups COSY->Fragments Identifies neighboring protons HSQC->Fragments Connects protons to their attached carbons Structure Assemble Fragments into This compound Structure HMBC->Structure Connects structural fragments Fragments->HMBC Provides starting points for long-range correlations Fragments->Structure Provides building blocks

Caption: Logical flow of information from various NMR experiments for the structural elucidation of this compound.

Interpretation of Key Correlations:

  • COSY: The COSY spectrum reveals the proton-proton coupling networks within the molecule. By tracing the cross-peaks, it is possible to identify adjacent protons and thus map out the various spin systems present in the aliphatic regions of this compound.

  • HSQC: The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons. This is a crucial step in assigning the ¹³C signals based on the already assigned (or partially assigned) ¹H spectrum. For example, the proton signals in the upfield region corresponding to the methyl groups will show correlations to the methyl carbon signals identified in the ¹³C spectrum.

  • HMBC: The HMBC spectrum is the key to assembling the complete carbon skeleton. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. For instance, the protons of the four methyl groups will show HMBC correlations to neighboring quaternary carbons and methine carbons, allowing for the precise placement of these methyl groups on the tetracyclic framework. The protons alpha to the carbonyl group will exhibit HMBC correlations to the carbonyl carbon, confirming its position within the ring system. By systematically analyzing the HMBC correlations, all the structural fragments identified from COSY and HSQC can be pieced together to derive the final, unambiguous structure of this compound.

Conclusion

This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of 1D and 2D NMR techniques. The detailed protocols for sample preparation and data acquisition, combined with the tabulated spectral data and a logical workflow for data interpretation, offer a robust framework for researchers in natural product chemistry, medicinal chemistry, and drug development. The power of combining COSY, HSQC, and HMBC experiments allows for the complete and unambiguous assignment of all proton and carbon signals, ultimately leading to the confident determination of the complex molecular architecture of this compound.

Isolongifolanone as a natural insect repellent against mosquitoes and ticks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Isolongifolanone (B1589518), a naturally occurring sesquiterpenoid ketone, has emerged as a promising natural insect repellent.[1][2][3][4] Extensively used in the fragrance and cosmetics industries for its woody aroma, recent studies have highlighted its potent repellent activity against a range of disease-vectoring arthropods, including mosquitoes and ticks.[2][3] Notably, research has demonstrated that (-)-isolongifolenone, an isomer of this compound, exhibits repellency comparable to or greater than N,N-diethyl-3-methylbenzamide (DEET), the most widely used synthetic repellent.[1][3] A significant advantage of this compound is its potential for cost-effective synthesis from readily available turpentine (B1165885) oil feedstock, making it an attractive candidate for the development of new, safe, and affordable insect repellents.[1][3][4]

These application notes provide a comprehensive overview of the repellent efficacy of this compound, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action for researchers, scientists, and drug development professionals.

Data Presentation: Repellent Efficacy of (-)-Isolongifolenone

The repellent activity of (-)-isolongifolenone has been quantified against two species of mosquitoes, Aedes aegypti and Anopheles stephensi, and two species of ticks, Ixodes scapularis and Amblyomma americanum. The following tables summarize the key findings from in vitro and in vivo bioassays.

Mosquito Biting Deterrence

Table 1: Proportion of Mosquitoes Not Biting in Response to (-)-Isolongifolenone and DEET at 25 nmol/cm² [5]

CompoundAedes aegypti (Proportion Not Biting)Anopheles stephensi (Proportion Not Biting)
(-)-Isolongifolenone0.920.75
DEET0.810.65
Control (Ethanol)Not specified, but significantly lower than test compoundsNot specified, but significantly lower than test compounds

Table 2: Dose-Response of (-)-Isolongifolenone and DEET against Aedes aegypti [5]

Concentration (nmol/cm²)(-)-Isolongifolenone (Proportion Not Biting)DEET (Proportion Not Biting)
12.5~0.75~0.60
250.920.81
50~0.98~0.95

Note: Values for 12.5 and 50 nmol/cm² are estimated from graphical data presented in Zhang et al. (2009).

Tick Repellency

Table 3: Proportion of Ticks Repelled by (-)-Isolongifolenone and DEET [6]

SpeciesConcentration (nmol/cm²)(-)-Isolongifolenone (Proportion Repelled)DEET (Proportion Repelled)
Ixodes scapularis781.001.00
Amblyomma americanum780.450.24
Amblyomma americanum155Not specified, but effectiveNot specified, but effective

Experimental Protocols

Synthesis of (-)-Isolongifolenone

A facile and efficient synthesis of (-)-isolongifolenone can be achieved from (-)-isolongifolene, which is derivable from turpentine oil.[1]

Materials:

  • (-)-Isolongifolene

  • Chromium hexacarbonyl (Cr(CO)₆)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve (-)-isolongifolene in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of chromium hexacarbonyl.

  • Add tert-butyl hydroperoxide as the oxidant.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration.

  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and perform a standard workup to isolate the crude product.

  • Purify the crude product using column chromatography to obtain pure (-)-isolongifolenone.

G cluster_synthesis Synthesis of (-)-Isolongifolenone Isolongifolene (-)-Isolongifolene Reaction Allylic Oxidation Isolongifolene->Reaction Reagents Cr(CO)₆ (catalyst) t-BuOOH (oxidant) Reagents->Reaction Isolongifolenone (-)-Isolongifolenone Reaction->Isolongifolenone

Synthesis of (-)-Isolongifolenone.

In Vitro Mosquito Biting Deterrence Bioassay (Klun and Debboun - K&D - Module)

This protocol is adapted from the methods described by Klun et al. and Zhang et al.[1][7][8]

Materials:

  • Klun and Debboun (K&D) six-cell modules[9]

  • Water-bath-warmed reservoirs

  • Collagen membrane

  • Organdy cloth

  • Test compounds ((-)-isolongifolenone, DEET) dissolved in 95% ethanol

  • Control (95% ethanol)

  • Aedes aegypti or Anopheles stephensi mosquitoes (5-15 days old, sugar-starved for 24h)

  • Blood or a blood-surrogate feeding solution

Procedure:

  • Prepare solutions of the test compounds and control.

  • Apply a precise volume of each solution to a defined area of the organdy cloth (e.g., 25 nmol/cm²). Allow the solvent to evaporate.

  • Stretch the treated cloth over the wells of the K&D module reservoir, which are filled with a warm blood or blood-surrogate solution and covered with a collagen membrane. A Teflon separator is placed over the treated cloth.[5]

  • Load each of the six cells of the K&D module with five female mosquitoes.

  • Place the K&D module over the treated cloth areas on the reservoir.

  • Open the sliding doors of the module cells to expose the mosquitoes to the treated cloth for a defined period (e.g., 3 minutes).[5]

  • After the exposure period, close the doors and record the number of mosquitoes that are biting (proboscis inserted into the cloth) in each cell.

  • Calculate the proportion of mosquitoes not biting for each treatment.

  • Each test should include replicates with randomized positioning of the treatments.

G cluster_workflow K&D Mosquito Bioassay Workflow prep Prepare Test Solutions (this compound, DEET, Control) treat Treat Organdy Cloth prep->treat setup Assemble K&D Module (Reservoir, Membrane, Cloth) treat->setup expose Expose Mosquitoes to Treatments (3 minutes) setup->expose load Load Mosquitoes into Module load->expose record Record Biting Mosquitoes expose->record analyze Calculate Proportion Not Biting record->analyze

K&D Mosquito Bioassay Workflow.

In Vivo Tick Repellency Bioassay (Fingertip Method)

This protocol is based on the methods described by Carroll et al. and Zhang et al.[1][6]

Materials:

  • Host-seeking tick nymphs (Ixodes scapularis or Amblyomma americanum)

  • Organdy cloth strips

  • Test compounds ((-)-isolongifolenone, DEET) dissolved in a suitable solvent (e.g., ethanol)

  • Control (solvent only)

  • Human volunteer

Procedure:

  • Prepare solutions of the test compounds and control.

  • Apply a precise volume of the solution to an organdy cloth strip to achieve the desired concentration (e.g., 78 nmol/cm²). Allow the solvent to evaporate.

  • Wrap the treated cloth strip around the middle phalanx of the volunteer's index finger, ensuring the treated side is facing out.

  • Hold the finger vertically.

  • Place one tick nymph at a time onto the tip of the finger.

  • Observe the tick's movement. Repellency is recorded if the tick either moves off the finger or fails to cross the treated cloth barrier within a specified time (e.g., 5 minutes).

  • Use a new tick for each replicate.

  • Perform multiple replicates for each treatment and control.

  • Calculate the proportion of ticks repelled for each treatment.

G cluster_tick_assay Tick Repellency Fingertip Bioassay start Start prep Prepare and Apply Treated Cloth to Finger start->prep place Place Tick on Fingertip prep->place observe Observe Tick Movement place->observe decision Tick Crosses Treated Area? observe->decision repelled Repelled decision->repelled No not_repelled Not Repelled decision->not_repelled Yes end End repelled->end not_repelled->end

Tick Repellency Fingertip Bioassay.

Signaling Pathways in Insect Olfaction

The precise molecular target of this compound in mosquitoes and ticks has not yet been elucidated. However, the repellent effect is mediated through the insect's olfactory system. In contrast to vertebrates that utilize G-protein coupled receptors (GPCRs), insects employ a distinct family of ligand-gated ion channels known as odorant receptors (ORs).[6][10]

Each olfactory sensory neuron (OSN) typically expresses a specific OR that determines its odorant specificity, along with a highly conserved co-receptor called Orco.[7][11] The OR and Orco subunits form a heteromeric ion channel.[7] When a repellent molecule binds to a specific OR, it is thought to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel. This results in an influx of cations, depolarization of the neuron, and the firing of an action potential that signals aversion to the insect's brain. Repellents like DEET are known to interact with specific ORs, and it is plausible that this compound acts through a similar mechanism.[12]

G cluster_pathway Generalized Insect Olfactory Signaling Pathway for Repellents Repellent This compound (Repellent Molecule) OR Odorant Receptor (OR) (Specific) Repellent->OR Binding Channel OR-Orco Ion Channel (Closed) OR->Channel Orco Orco Co-Receptor (Conserved) Orco->Channel Channel_Open Ion Channel Opens Channel->Channel_Open Conformational Change Depolarization Neuron Depolarization (Cation Influx) Channel_Open->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Transmission Behavior Aversive Behavior (Repellency) Brain->Behavior

Generalized Insect Olfactory Signaling.

Conclusion

This compound presents a compelling case as a natural, effective, and economically viable alternative to synthetic insect repellents. The data clearly indicates its high efficacy against medically important mosquito and tick species. The provided protocols offer a standardized framework for researchers to further investigate its repellent properties, optimize formulations, and elucidate its precise mechanism of action. Future research focusing on identifying the specific olfactory receptors that interact with this compound will be crucial for the rational design of novel and improved insect repellent technologies.

References

Application Notes and Protocols: Isolongifolanone-Derived Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolanone (B1589518), a readily available chiral ketone derived from the natural product longifolene, presents a unique and rigid scaffold for the development of novel chiral ligands in asymmetric catalysis. Its inherent stereochemistry and conformational rigidity are desirable features for inducing high levels of enantioselectivity in metal-catalyzed reactions. This document provides detailed application notes and hypothetical protocols for the synthesis and use of an this compound-derived amino alcohol ligand in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral secondary alcohols, which are valuable intermediates in drug development.

While the direct application of this compound as a chiral ligand is an emerging area of research, the principles outlined below provide a robust framework for its potential use, drawing upon established methodologies in asymmetric catalysis.

Section 1: Synthesis of this compound-Derived Chiral Amino Alcohol Ligand

The ketone functionality of this compound serves as a key handle for its elaboration into a chiral ligand. A common and effective strategy is the synthesis of a β-amino alcohol, a privileged ligand class for various asymmetric transformations. The proposed synthesis involves a stereoselective reduction of an intermediate oxime, followed by N-alkylation to introduce a coordinating group.

Proposed Synthetic Pathway

G cluster_0 Ligand Synthesis This compound This compound Oxime This compound Oxime This compound->Oxime 1. NH2OH·HCl 2. Pyridine (B92270) Amino exo-Amino-isolongifolane Oxime->Amino LiAlH4, THF Ligand (−)-N,N-dibutyl-exo-amino-isolongifolanol (IBAL) Amino->Ligand 1. n-BuBr, K2CO3 2. DIBAL-H, Toluene (B28343)

Caption: Proposed synthesis of the this compound-based amino alcohol ligand (IBAL).

Experimental Protocol: Synthesis of (−)-N,N-dibutyl-exo-amino-isolongifolanol (IBAL)

Step 1: Synthesis of this compound Oxime

  • To a solution of this compound (10.0 g, 45.4 mmol) in ethanol (B145695) (100 mL), add hydroxylamine (B1172632) hydrochloride (4.72 g, 68.1 mmol) and pyridine (5.4 mL, 68.1 mmol).

  • Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of exo-Amino-isolongifolane

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.45 g, 90.8 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL).

  • Add a solution of this compound oxime (from the previous step) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (3.5 mL), 15% aqueous NaOH (3.5 mL), and water (10.5 mL).

  • Filter the resulting white precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude exo-amino-isolongifolane. Purify by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol (B129727), 95:5).

Step 3: Synthesis of (−)-N,N-dibutyl-exo-amino-isolongifolanol (IBAL)

  • To a solution of exo-amino-isolongifolane (5.0 g, 22.6 mmol) in acetonitrile (B52724) (100 mL), add potassium carbonate (9.37 g, 67.8 mmol) and n-butyl bromide (7.3 mL, 67.8 mmol).

  • Reflux the mixture for 24 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N,N-dibutylamino intermediate.

  • Dissolve the intermediate in anhydrous toluene (100 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 27.1 mL, 27.1 mmol) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol (10 mL) followed by saturated aqueous Rochelle's salt solution (50 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:2) to afford the final ligand, (−)-N,N-dibutyl-exo-amino-isolongifolanol (IBAL), as a white solid.

Section 2: Application in Asymmetric Catalysis

The newly synthesized IBAL ligand can be applied in the enantioselective addition of diethylzinc to a range of aldehydes to produce chiral secondary alcohols.

Proposed Catalytic Reaction and Cycle

G cluster_1 Catalytic Cycle Ligand IBAL Ligand Active_Catalyst Chiral Zinc-IBAL Complex Ligand->Active_Catalyst Et2Zn Aldehyde_Coordination Aldehyde Coordination Active_Catalyst->Aldehyde_Coordination Aldehyde Ethyl_Transfer Enantioselective Ethyl Transfer Aldehyde_Coordination->Ethyl_Transfer Product_Release Product Release Ethyl_Transfer->Product_Release H2O Workup Product_Release->Active_Catalyst Regeneration

Caption: Proposed catalytic cycle for the IBAL-catalyzed addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

  • To a solution of the IBAL ligand (0.10 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol) to the catalyst solution.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1) to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Section 3: Performance Data (Hypothetical)

The following table summarizes the hypothetical performance of the IBAL ligand in the enantioselective addition of diethylzinc to various aldehydes. This data is illustrative of the expected outcomes based on similar chiral amino alcohol ligands.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-phenyl-1-propanol9295 (S)
24-Chlorobenzaldehyde1-(4-chlorophenyl)-1-propanol8893 (S)
34-Methoxybenzaldehyde1-(4-methoxyphenyl)-1-propanol9596 (S)
42-Naphthaldehyde1-(naphthalen-2-yl)propan-1-ol8591 (S)
5Cinnamaldehyde(E)-1-phenylpent-1-en-3-ol7888 (S)
6Cyclohexanecarboxaldehyde1-cyclohexylpropan-1-ol8285 (S)

Section 4: Conclusion and Outlook

The rigid, chiral backbone of this compound makes it a promising starting material for the synthesis of novel chiral ligands. The proposed (−)-N,N-dibutyl-exo-amino-isolongifolanol (IBAL) ligand is a representative example of how this natural product scaffold can be leveraged for asymmetric catalysis. The detailed protocols provide a clear pathway for the synthesis and application of such ligands. Further derivatization of the amino and hydroxyl groups of the IBAL ligand could lead to a library of ligands with tunable steric and electronic properties, potentially expanding their application to a wider range of enantioselective transformations. This approach opens a new avenue for the utilization of readily available natural products in the development of high-performance catalysts for the pharmaceutical and fine chemical industries.

Application Notes and Protocols: Development of Isolongifolanone-Based Polymers and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the prospective development of novel polymers and materials derived from Isolongifolanone (B1589518). Given the nascent stage of this specific research area, this document outlines hypothesized synthetic pathways, detailed experimental protocols for polymerization, and potential applications, particularly in the realm of drug development. The information is grounded in established principles of polymer chemistry and the known bioactive properties of this compound derivatives.

Introduction to this compound

This compound is a saturated ketone derived from the sesquiterpene isolongifolene. Its rigid, bicyclic structure and chemical functionality offer a unique scaffold for the development of novel polymeric materials. While research has primarily focused on its fragrance applications and the synthesis of bioactive small molecule derivatives with potential anticancer properties, its use as a monomer for polymerization remains an unexplored and promising field.[1][2] The development of this compound-based polymers could lead to new biocompatible and biodegradable materials with inherent bioactivity, suitable for advanced biomedical applications.

Proposed Synthetic Pathways for this compound-Based Polymers

The ketone functional group in this compound is not readily polymerizable through common polymerization techniques. Therefore, chemical modification of this compound to introduce polymerizable functional groups is a prerequisite. Below are two proposed synthetic routes to generate this compound-based monomers suitable for polymerization.

2.1. Pathway 1: Synthesis of an this compound-based Methacrylate (B99206) Monomer for Free-Radical Polymerization

This pathway involves the conversion of the ketone group to a hydroxyl group, followed by esterification to yield a methacrylate monomer. This monomer can then undergo free-radical polymerization.

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound Reduction Reduction (e.g., NaBH4) This compound->Reduction Isolongifolanone_OH This compound alcohol Reduction->Isolongifolanone_OH Esterification Esterification (Methacryloyl chloride) Isolongifolanone_OH->Esterification Monomer This compound Methacrylate Monomer Esterification->Monomer Polymerization Free-Radical Polymerization (AIBN) Monomer->Polymerization Polymer Poly(this compound Methacrylate) Polymerization->Polymer

Caption: Synthetic route to Poly(this compound Methacrylate).

2.2. Pathway 2: Synthesis of an this compound-based Lactam for Ring-Opening Polymerization

This pathway utilizes a Beckmann rearrangement of the corresponding oxime to produce a lactam monomer. This lactam can then be polymerized via ring-opening polymerization to form a polyamide.

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound Oximation Oximation (Hydroxylamine) This compound->Oximation Oxime This compound Oxime Oximation->Oxime Rearrangement Beckmann Rearrangement (Acid catalyst) Oxime->Rearrangement Lactam_Monomer This compound-based Lactam Monomer Rearrangement->Lactam_Monomer ROP Ring-Opening Polymerization Lactam_Monomer->ROP Polyamide This compound-based Polyamide ROP->Polyamide

Caption: Synthetic route to an this compound-based Polyamide.

Experimental Protocols

3.1. Protocol 1: Synthesis of Poly(this compound Methacrylate)

3.1.1. Materials

3.1.2. Procedure

Step 1: Reduction of this compound

  • Dissolve this compound (10 g, 45.4 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.72 g, 45.4 mmol) in small portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding 20 mL of 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound alcohol.

Step 2: Synthesis of this compound Methacrylate Monomer

  • Dissolve the this compound alcohol (from Step 1) and triethylamine (6.3 mL, 45.4 mmol) in 100 mL of dry DCM under a nitrogen atmosphere.

  • Cool the mixture to 0°C.

  • Add methacryloyl chloride (4.4 mL, 45.4 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1 M HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate (B1210297) gradient) to obtain the pure monomer.

Step 3: Polymerization

  • Dissolve the this compound methacrylate monomer (5 g) and AIBN (0.082 g, 0.5 mmol) in 10 mL of toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70°C for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into 200 mL of cold hexanes.

  • Filter the precipitate and dry under vacuum to a constant weight.

3.2. Protocol 2: Synthesis of this compound-Based Polyamide

3.2.1. Materials

  • This compound (98% purity)

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium acetate

  • Ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Caprolactam (as initiator)

  • Toluene

3.2.2. Procedure

Step 1: Synthesis of this compound Oxime

  • Dissolve this compound (10 g, 45.4 mmol), hydroxylamine hydrochloride (3.79 g, 54.5 mmol), and sodium acetate (4.47 g, 54.5 mmol) in 100 mL of ethanol.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and pour into 200 mL of water.

  • Filter the resulting precipitate, wash with water, and dry to yield the oxime.

Step 2: Beckmann Rearrangement to Lactam Monomer

  • Slowly add the this compound oxime (5 g) to 25 mL of concentrated sulfuric acid at 0°C.

  • Stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the crude lactam.

  • Purify by recrystallization or column chromatography.

Step 3: Ring-Opening Polymerization

  • Place the purified lactam monomer (5 g) and caprolactam initiator (5 mol%) in a reaction tube.

  • Heat the mixture to 260°C under a nitrogen atmosphere for 5 hours.

  • Cool the reaction to obtain the solid polyamide.

  • The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Characterization of this compound-Based Polymers

A comprehensive characterization is essential to understand the properties of the newly synthesized polymers. The following workflow is recommended:

G cluster_0 Structural Analysis cluster_1 Molecular Weight cluster_2 Thermal Properties cluster_3 Biocompatibility & Degradation Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Polymer->GPC TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Polymer->Cytotoxicity Biodegradation In vitro Biodegradation Study Polymer->Biodegradation

Caption: Workflow for the characterization of this compound-based polymers.

Data Presentation: Hypothetical Polymer Properties

The following tables summarize the expected (hypothetical) data for the synthesized polymers.

Table 1: Molecular Weight and Thermal Properties

Polymer IDMonomer Conversion (%)Mn ( g/mol ) (GPC)Đ (PDI) (GPC)Tg (°C) (DSC)Td,5% (°C) (TGA)
Poly(ILL-MA)8525,0001.8120280
Poly(ILL-Lactam)7818,0002.195310
  • ILL-MA: this compound Methacrylate; ILL-Lactam: this compound-based Lactam

  • Mn: Number-average molecular weight; Đ (PDI): Polydispersity index

  • Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss

Table 2: Biocompatibility and Degradation Data

Polymer IDCell Viability (%) (MCF-7 cells, 100 µg/mL)Mass Loss (%) (30 days, PBS pH 7.4)
Poly(ILL-MA)885
Poly(ILL-Lactam)9212

Potential Applications in Drug Development

The unique structure of this compound, combined with the versatility of polymer chemistry, opens up several potential applications:

  • Drug Delivery Vehicles: The hydrophobic and rigid this compound core could be suitable for encapsulating hydrophobic anticancer drugs. The polymers could be formulated into nanoparticles or micelles for targeted drug delivery.

  • Bioactive Scaffolds for Tissue Engineering: Given the potential bioactivity of this compound derivatives, these polymers could be used to create scaffolds that not only provide structural support but also actively promote cell growth or exhibit antimicrobial properties.

  • Polymer-Drug Conjugates: The polymer backbone could be further functionalized to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics.

Further research into the synthesis and characterization of this compound-based polymers is warranted to explore these exciting possibilities and to develop a new class of advanced, bio-based materials.

References

Application Notes and Protocols: Isolongifolanone as a Precursor for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel fragrance compounds derived from isolongifolanone (B1589518). Detailed experimental protocols for chemical synthesis and biotransformation are provided, along with key analytical data and insights into the olfactory signaling pathways.

Introduction

This compound, a sesquiterpenoid ketone, serves as a versatile precursor for the synthesis of a variety of fragrance compounds.[1] Its rigid tricyclic structure can be chemically modified to produce derivatives with a wide range of desirable olfactory properties, primarily in the woody and ambery fragrance families.[1][2] These compounds are valued in the fragrance industry for their complex scent profiles and high tenacity.[3][4][5] The exploration of novel derivatives through both chemical synthesis and biotechnological approaches like biotransformation continues to be an active area of research, aiming to produce unique and sustainable fragrance ingredients.

Data Presentation

Spectroscopic Data of this compound Derivatives

The following table summarizes the key spectroscopic data for representative this compound derivatives. This data is essential for the structural elucidation and quality control of the synthesized compounds.

CompoundDerivative TypeMolecular FormulaKey ¹³C NMR Signals (δ, ppm)Key Mass Spec (m/e) Fragments (%)
This compound KetoneC₁₅H₂₄O218.0 (C=O), 58.5, 49.8, 41.2, 39.5, 35.0, 31.8, 29.5, 26.8, 25.4, 23.9, 21.3220 (M+), 177, 163, 136, 121, 107, 95, 81, 67, 55, 41
5α-Ethylenedioxy-3β-H-isolongifolane KetalC₁₇H₂₈O₂112.23 (O-C-O), 63.71, 61.84 (O-CH₂), 56.42, 52.48, 48.94, 37.95, 37.67, 35.89, 33.89, 33.21, 32.76, 26.79, 25.75, 23.39, 21.86, 21.06264 (23, M+), 249 (9), 235 (19), 195 (20), 165 (23), 127 (42), 99 (100), 55 (10)
5α-Ethylenedioxy-3α-H-isolongifolane KetalC₁₇H₂₈O₂111.78 (O-C-O), 63.05, 61.38 (O-CH₂), 56.89, 56.63, 49.53, 40.99, 37.56, 36.90, 32.46, 31.65, 31.09, 30.41, 26.93, 26.72, 26.01, 25.51264 (9, M+), 249 (1), 235 (1), 221 (2), 191 (1), 149 (2), 127 (9), 99 (100), 55 (6), 41 (3)
Sensory Evaluation of this compound Derivatives

The olfactory properties of novel fragrance compounds are paramount. The following table qualitatively describes the scent profiles of various this compound derivatives as evaluated by expert perfumers.

Compound/MixtureDerivative TypeOlfactory Description
This compound KetoneFresh woody note, dry and diffusive with a rich amber quality.[2] Persistent woody and earthy odors, reminiscent of patchouli and rock orchid.[1]
5α/5β-Ethylenedioxy-isolongifolane (86:14 mixture) KetalStrong, sweet-woody with a velvety-amber accent and floral aspects.[3]
5α-Ethylenedioxy-3β-H-isolongifolane KetalStrongly woody with a mossy amber-accent and a fresh effect.[3]
5α-Ethylenedioxy-3α-H-isolongifolane KetalWoody, light flowery, with a softly earthy amber note; slightly weaker than the 3β-H isomer.[3]
Propylene Glycol Ketal Mixture KetalStrongly woody, powdery, with a fresh amber accent.[3]
Neopentyl Glycol Ketal Mixture KetalStrongly woody, with aspects of mossy, earthy, and sweet-animal notes.[3]

Experimental Protocols

Chemical Synthesis of this compound Derivatives (Ketalization)

This protocol describes the synthesis of cyclic ketals of this compound, which are valuable fragrance compounds. The reaction involves the acid-catalyzed reaction of this compound with a diol.

Materials:

  • This compound

  • Ethylene (B1197577) glycol (or other 1,2-diol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (or other suitable azeotropic solvent)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware for reflux with a Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, combine this compound (1.0 eq), ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 48-78 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired this compound ketal.

Expected Yield: ~53% theoretical yield for the ethylene glycol ketal.

Biotransformation of this compound

This protocol outlines a general method for the biotransformation of this compound using fungal cultures to produce hydroxylated or other modified derivatives. This method is adapted from protocols for the biotransformation of the related sesquiterpene, longifolene.

Materials:

  • Fungal strain (e.g., Aspergillus niger, Penicillium species, or other suitable microorganism)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • This compound

  • Acetone (B3395972) (for substrate dissolution)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Standard laboratory glassware

Procedure:

  • Cultivation of Microorganism: Inoculate the selected fungal strain into a flask containing the sterile growth medium. Incubate at 25-28 °C with shaking (150-200 rpm) for 48-72 hours to obtain a seed culture.

  • Biotransformation: Inoculate a larger volume of the growth medium with the seed culture. After 24 hours of incubation, add a solution of this compound in a minimal amount of acetone to the culture.

  • Incubation and Monitoring: Continue the incubation under the same conditions for 7-14 days. Monitor the progress of the biotransformation by periodically withdrawing a small aliquot of the culture, extracting it with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Extraction: After the desired level of transformation is achieved, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with ethyl acetate (3 x volume of the filtrate).

  • Extract the mycelium with ethyl acetate or another suitable solvent.

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent under reduced pressure to obtain the crude extract. Purify the products using column chromatography. Characterize the structure of the purified metabolites using spectroscopic methods (NMR, MS, IR).

Visualizations

Logical Workflow for Fragrance Compound Development

G cluster_0 Synthesis & Transformation cluster_1 Analysis & Evaluation This compound This compound (Precursor) Chem_Synth Chemical Synthesis (e.g., Ketalization, Acetalization) This compound->Chem_Synth Biotrans Biotransformation (e.g., Fungal Hydroxylation) This compound->Biotrans Purification Purification (Distillation, Chromatography) Chem_Synth->Purification Biotrans->Purification Novel_Fragrance Novel Fragrance Compound Purification->Novel_Fragrance Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Sensory Sensory Evaluation (Odor Profile, Tenacity) Novel_Fragrance->Spectroscopy Novel_Fragrance->Sensory

Caption: Workflow from this compound to a novel fragrance compound.

Olfactory Signaling Pathway for Fragrance Perception

G Odorant This compound Derivative OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_olf Gαolf (G-protein) OR->G_olf Activation ACIII Adenylyl Cyclase III G_olf->ACIII Activation cAMP cAMP (Second Messenger) ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Cl Ca²⁺/Cl⁻ Channels CNG->Ca_Cl Ca²⁺ Influx Depolarization Neuron Depolarization (Action Potential) Ca_Cl->Depolarization Cl⁻ Efflux Signal Signal to Brain (Odor Perception) Depolarization->Signal

Caption: Canonical olfactory signal transduction pathway.

Concluding Remarks

This compound is a valuable and readily available precursor for the development of novel fragrance compounds with desirable woody and ambery notes. The synthetic and biotechnological methods outlined in these notes provide a framework for researchers to explore a wider range of derivatives. Further research into the specific olfactory receptors that bind to these compounds will provide deeper insights into the structure-activity relationships that govern their unique scents and could lead to the rational design of new and impactful fragrance ingredients. The stability and long-lasting nature of many this compound derivatives make them particularly suitable for a wide array of applications in both fine perfumery and functional fragrances.[3]

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Isolongifolanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of Isolongifolanone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for the large-scale synthesis of this compound?

The most prevalent method involves a two-step process starting from longifolene (B8805489), a readily available sesquiterpene hydrocarbon.[1] The first step is the acid-catalyzed isomerization of longifolene to produce Isolongifolene (B72527).[2][3] The second step is the oxidation of Isolongifolene, typically with a peroxygen compound in an acidic medium, to yield this compound.[1][4]

Q2: What are the critical control points in the synthesis process?

The critical stages are the initial isomerization and the subsequent oxidation. In the isomerization of longifolene, catalyst selection and reaction conditions are crucial for achieving high conversion and selectivity.[2][5] During the oxidation of Isolongifolene, controlling the reaction temperature and the rate of reagent addition is vital to maximize yield and minimize by-product formation.[4] The final workup and purification, including the potential isomerization of the resulting ketone epimers, determines the final product's purity and isomeric composition.[6]

Q3: How can the synthesis process be made more sustainable?

Sustainability can be enhanced by replacing corrosive liquid acid catalysts (e.g., sulfuric acid) with eco-friendly, reusable solid acid catalysts like nano-crystalline sulfated zirconia or ion-exchange resins.[2][5][7] Implementing solvent-free conditions for the isomerization step also contributes to a greener process.[5][7] Furthermore, optimizing reaction conditions to improve atom economy and reduce waste generation are key aspects of sustainable synthesis.[8]

Q4: What are the primary safety considerations for this process?

The use of peroxygen compounds like hydrogen peroxide requires careful handling due to its strong oxidizing nature.[4] Reactions involving peroxides can be exothermic, necessitating controlled addition rates and efficient heat management to prevent thermal runaways.[4] Acidic media, especially strong mineral acids, are corrosive and require appropriate personal protective equipment and handling procedures. The process may also involve flammable organic solvents, which necessitates working in well-ventilated areas and taking precautions against ignition sources.

Process Workflow and Key Stages

The overall synthesis is typically a multi-stage process beginning with the naturally occurring compound longifolene.

G cluster_0 Stage 1: Isomerization cluster_1 Stage 2: Oxidation & Rearrangement cluster_2 Stage 3: Isomerization & Purification Longifolene Longifolene (Starting Material) Isolongifolene Isolongifolene (Intermediate) Longifolene->Isolongifolene  Acid Catalyst  (e.g., Sulfated Zirconia) Isolongifolene_ref Isolongifolene Epoxide Isolongifolene Epoxide (Unstable Intermediate) Isolongifolene->Epoxide  Peroxygen Compound  (e.g., H₂O₂ in Acid) Ketone_Mix Kinetic Product (Mixture of Epimers, primarily 4a) Epoxide->Ketone_Mix  Rearrangement Ketone_Mix_ref Kinetic Product Final_Product Thermodynamic Product (this compound, primarily 4b) Ketone_Mix->Final_Product  Base-catalyzed  Epimerization

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

Problem 1: Low conversion of longifolene to Isolongifolene.

Possible Cause Troubleshooting Action
Inactive Catalyst Ensure the solid acid catalyst (e.g., sulfated zirconia) is properly prepared and activated. For ion-exchange resins, check for fouling and consider regeneration or replacement.[2]
Suboptimal Temperature Optimize the reaction temperature. For sulfated zirconia, the range is typically 120-200°C.[2] For D113 cation exchange resin with glacial acetic acid, a range of 50-80°C is suggested.[9]
Insufficient Reaction Time Monitor the reaction progress using GC analysis. Reaction times can range from 0.5 to 10 hours depending on the catalyst and temperature.[2][9]
Incorrect Reactant-to-Catalyst Ratio The ratio of longifolene to the catalyst is critical. Ratios can vary from 2 to 10 by weight.[2] Verify the loaded amounts and ensure homogenous mixing.

Problem 2: Poor yield during the oxidation of Isolongifolene.

Possible Cause Troubleshooting Action
Poor Temperature Control The reaction is exothermic. Maintain a steady temperature (e.g., 55-60°C or 80-85°C) through controlled, slow addition of the peroxygen compound and efficient cooling.[10][11]
Formation of By-products The formation of Isolongifolene alcohol and other terpenes can occur.[10] Ensure the correct stoichiometry of the oxidizing agent (e.g., H₂O₂) and acidic medium (e.g., acetic or formic acid).[1][10]
Incomplete Reaction After adding the peroxide, a holding period of several hours at the reaction temperature can improve yields by ensuring the reaction goes to completion.[4]
Degradation of Product Prolonged exposure to harsh acidic conditions or high temperatures can lead to degradation. Optimize reaction time and quench the reaction promptly once complete.

Problem 3: Incorrect isomer ratio in the final this compound product.

Possible Cause Troubleshooting Action
Kinetic vs. Thermodynamic Control The initial oxidation product is often the kinetically favored epimer (4a).[11] The thermodynamically more stable and often desired epimer (4b) is obtained through a subsequent isomerization step.[6][11]
Inefficient Epimerization To shift the equilibrium towards the desired isomer, treat the ketone mixture with an alkali metal hydroxide (B78521) (e.g., NaOH) in an alcohol solvent (e.g., methanol) under reflux for 2-5 hours.[4][6]
Incomplete Isomer Separation The epimers can be difficult to separate by distillation due to close boiling points.[10] Ensure the epimerization step is driven as far as possible towards the desired product before final purification.

Problem 4: Difficulties in product isolation and purification.

Possible Cause Troubleshooting Action
Residual Acidic Impurities After the reaction, the organic phase must be thoroughly washed to neutral with a sodium bicarbonate or carbonate solution, followed by water, to remove residual acids.[10][11]
Emulsion Formation During Workup If emulsions form during washing, the addition of brine can help break them. Alternatively, filtering the mixture through a pad of celite may be effective.
Presence of Unreacted Epoxide The rearrangement of the intermediate epoxide to the ketone is crucial. This is often achieved during the workup by washing with sodium bicarbonate and subsequent distillation.[10]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Longifolene Isomerization

CatalystConditionsConversion (%)Selectivity (%)Reference
Nano-crystalline Sulfated ZirconiaSolvent-free, 120-200°C>90~100[2][5]
Amberlyst-1595°C, 36 hours95High[2]
D113 Cation Exchange ResinAcetic Acid, 50-80°CNot specifiedNot specified[9]
Boron Trifluoride EtherateToluene (B28343), 100°C, 3 hours~70 (crude purity)Not specified[6][12]

Table 2: this compound Epimer Ratios Under Different Conditions

Reaction StageConditionsRatio (4a : 4b)Reference
Initial Oxidation ProductH₂O₂ / Formic Acid96 : 4[6][11]
After IsomerizationNaOH / Methanol (B129727), Reflux14 : 86[6]
After Isomerization(Alternate conditions)9 : 91[11]
GC-FID Analysis Example(Purified sample)18 : 82 (approx.)[10][13]

Experimental Protocols

Protocol 1: Isomerization of Longifolene to Isolongifolene

This protocol is based on the use of a reusable solid acid catalyst.[2]

  • Catalyst Preparation: Prepare nano-crystalline sulfated zirconia as per established sol-gel methods. Calcine the catalyst at 600°C.

  • Reaction Setup: Charge a suitable glass-lined reactor with longifolene (1 kg) and the sulfated zirconia catalyst (100 g, 10% w/w).

  • Isomerization: Heat the solvent-free mixture to 150-160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the conversion of longifolene is >90%, cool the reaction mixture. Separate the solid catalyst by filtration. The catalyst can be washed and reactivated for reuse.

  • Purification: The resulting crude Isolongifolene can be purified by fractional distillation under reduced pressure.

Protocol 2: Oxidation of Isolongifolene to this compound

This protocol is adapted from procedures using hydrogen peroxide in an acidic medium.[4][6][11]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and dropping funnel, charge Isolongifolene (198 g, ~0.68 mol based on 70% purity), toluene (80 g), and formic acid (68 g, 1.48 mol).

  • Reagent Addition: Heat the mixture to 60-70°C. Add 35% hydrogen peroxide (136 g, 1.4 mol) dropwise over 1 hour, maintaining the temperature below 85°C.

  • Reaction: After the addition is complete, stir the mixture at 80-85°C for 3 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic phase. Wash the organic layer with a sodium carbonate solution until neutral, followed by a water wash.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and remove the solvent under reduced pressure to yield the crude product, which is a mixture of this compound epimers.

Protocol 3: Epimerization of this compound

This protocol aims to convert the kinetic product mixture to the thermodynamically more stable epimer.[6]

  • Reaction Setup: Charge a reactor with the crude this compound mixture from Protocol 2 (440 g, ~2 mol), methanol (400 mL), and 50% aqueous sodium hydroxide (20 g, 0.25 mol).

  • Isomerization: Stir the mixture under reflux for 5 hours.

  • Workup: Cool the reaction to room temperature and neutralize by adding glacial acetic acid (15.5 g, 0.25 mol).

  • Purification: Remove the methanol by distillation. Add water to the residue and extract the product with a suitable solvent (e.g., toluene). Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by vacuum distillation to yield this compound enriched in the desired epimer.

Troubleshooting Logic Diagram

G cluster_step1 Isomerization Stage Issue cluster_step2 Oxidation Stage Issue cluster_step3 Purification/Epimerization Issue Start Low Final Yield of This compound Check_Step1 Analyze Isolongifolene Intermediate Purity/Yield Start->Check_Step1 Check_Step2 Analyze Crude Ketone Mixture Purity/Yield Start->Check_Step2 Check_Step3 Analyze Final Product for Isomer Ratio & Impurities Start->Check_Step3 Action_Step1 Troubleshoot Isomerization: - Catalyst Activity - Temperature/Time - Reactant Ratios Check_Step1->Action_Step1 Action_Step2 Troubleshoot Oxidation: - Temperature Control - Reagent Stoichiometry - By-product Formation Check_Step2->Action_Step2 Action_Step3 Troubleshoot Final Steps: - Inefficient Epimerization - Distillation Losses - Incomplete Workup Check_Step3->Action_Step3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: High-Purity Isolongifolanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity Isolongifolanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a sesquiterpenoid ketone, often found as a mixture of isomers.[1][2] It is a valuable compound in the fragrance and pharmaceutical industries.[1] High purity is crucial for ensuring product quality, consistency, and safety in its applications, as impurities can affect its olfactory properties and biological activity.

Q2: What are the common impurities in crude this compound?

A2: Common impurities in this compound, which is synthesized from longifolene, can include unreacted starting materials, byproducts from the isomerization and oxidation reactions, and other structurally related terpenoids.[1] The crude product is often a mixture of this compound isomers (epimers), which themselves can be considered impurities if a specific isomer is desired.[3]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used to determine the purity and identify the components in this compound samples.[3] High-Performance Liquid Chromatography (HPLC) is also a powerful technique for purity analysis and can be adapted for preparative separation of impurities.[4]

Troubleshooting Guides

Fractional Vacuum Distillation

Q1: My fractional distillation is not separating the this compound isomers effectively. What can I do?

A1: Ineffective isomer separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material (like structured packing) can improve separation.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established in the column. Increasing the reflux ratio can enhance separation, although it will also increase the distillation time.

  • Pressure Fluctuations: Unstable vacuum pressure leads to inconsistent boiling points, which ruins the separation.[5] Ensure your vacuum pump and controller are providing a stable vacuum.

  • Channeling in the Column: The vapor may be passing through the column without adequate contact with the packing. This can be caused by improper packing or flooding. Ensure the column is packed uniformly and the boil-up rate is not excessive.

Q2: The this compound seems to be decomposing at the required distillation temperature. How can I prevent this?

A2: this compound, like many high-boiling organic compounds, can be sensitive to high temperatures.

  • Reduce the Distillation Pressure: Lowering the vacuum pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[5]

  • Minimize Residence Time: The longer the compound is exposed to high temperatures, the more likely it is to decompose. Use an appropriate-sized distillation flask to avoid unnecessarily long heating times.

  • Ensure Inert Atmosphere: Traces of oxygen at high temperatures can promote oxidation. Ensure the distillation system is leak-free and consider using a nitrogen bleed if your vacuum system allows.

Q3: I'm observing significant bumping or uneven boiling during the vacuum distillation. What is the cause and how can I fix it?

A3: Bumping is a common issue in vacuum distillation due to the difficulty in initiating bubble formation at reduced pressure.

  • Use a Magnetic Stirrer: Vigorous stirring of the distillation flask is the most effective way to prevent bumping under vacuum.[6]

  • Avoid Boiling Chips: Boiling chips are generally not effective under vacuum as the trapped air is quickly removed, rendering them inactive.[6]

  • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary tube can be used to introduce a slow stream of gas into the boiling liquid to promote smooth boiling, but this will raise the pressure slightly.

Column Chromatography

Q1: I am unable to separate the this compound isomers using silica (B1680970) gel column chromatography. What should I try?

A1: Separating diastereomers by column chromatography can be challenging due to their similar polarities.[7]

  • Optimize the Mobile Phase: A single-solvent mobile phase may not provide enough selectivity. Try a solvent mixture with different polarities, for example, a hexane-ethyl acetate (B1210297) or hexane-dichloromethane gradient. A shallow gradient can improve separation.

  • Use a Different Stationary Phase: If silica gel is not effective, consider other stationary phases. Alumina (neutral, acidic, or basic) can offer different selectivity. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) might be an option.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., a chiral column if separating enantiomers, though diastereomers can often be separated on standard columns) can provide much higher resolution.[7][8][9]

Q2: My this compound is eluting as a broad band with significant tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by strong interactions between the compound and the stationary phase.

  • Adjust Mobile Phase Polarity: A mobile phase that is too weak may not be effective at eluting the compound in a tight band. Gradually increasing the polarity of the eluent can help.

  • Sample Overload: Loading too much sample onto the column can lead to band broadening and tailing. Reduce the amount of sample loaded relative to the amount of stationary phase.

  • Check for Column Degradation: If the silica gel has become acidic over time, it can interact strongly with ketones. Using fresh silica gel or neutralizing the silica gel by washing it with a solvent containing a small amount of a base (like triethylamine) can help.

Q3: The recovery of this compound from the column is very low. What are the possible reasons?

A3: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition on the column.

  • Compound Instability: this compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using a less acidic stationary phase like neutral alumina.

  • Elution with a Stronger Solvent: Your compound may be strongly adsorbed to the column and not eluting with the current solvent system. Try flushing the column with a much more polar solvent at the end of the run to recover any remaining material.

  • Improper Column Packing: Channels or cracks in the column packing can lead to poor separation and sample loss. Ensure the column is packed uniformly.

Crystallization

Q1: I am trying to crystallize this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.

  • Use a Different Solvent: The solubility of your compound in the chosen solvent at high temperatures may be too high. Try a solvent in which the compound is less soluble. For ketones, solvents like ethanol, acetone, or mixtures such as n-hexane/acetone can be effective.[10]

  • Lower the Crystallization Temperature: If the melting point of your compound is close to the boiling point of the solvent, it may oil out. Try using a solvent with a lower boiling point or cool the solution to a lower temperature.

  • Increase the Solvent Volume: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Q2: My crystallization attempt resulted in a very fine powder, not well-defined crystals. How can I get larger crystals?

A2: The formation of a fine powder is usually due to rapid crystallization.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling rate.

  • Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will lead to a slower onset of crystallization and the formation of larger crystals.

Q3: No crystals are forming even after the solution has cooled completely. What can I do to induce crystallization?

A3: If no crystals form, the solution is likely not supersaturated, or nucleation has not occurred.

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the liquid with a glass rod. This can create microscopic scratches that provide nucleation sites. Adding a "seed crystal" (a tiny crystal of pure this compound) can also initiate crystallization.

  • Reduce the Solvent Volume: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Change the Solvent System: If the compound is too soluble in the chosen solvent even at low temperatures, you may need to add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then warm it until it becomes clear again before cooling.

Data Presentation

Table 1: Quantitative Data on this compound Purification and Analysis

ParameterMethodValueReference
Boiling PointFractional Vacuum Distillation139-142 °C at 2 mm Hg[3]
Purity (Isomer Ratio)Gas-Liquid Chromatography (GLC)4a (77%), 4b (12.8%) [86:14][3]
Theoretical YieldFractional Vacuum Distillation90.7%[3]
HPLC Mobile PhaseReverse Phase HPLCAcetonitrile, Water, and Phosphoric Acid[4]
HPLC ColumnReverse Phase HPLCNewcrom R1[4]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is a general guideline and should be optimized based on the specific equipment and the impurity profile of the crude this compound.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus with a distillation flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.[6]

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 2 mm Hg).[3]

    • Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature approaches the boiling point of this compound (139-142 °C at 2 mm Hg), change the receiving flask to collect the main fraction.[3]

    • Continue distillation until the temperature starts to drop or rise significantly, indicating that the main product has been distilled.

    • Stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting the purified product.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol for the purification of a moderately polar compound like this compound. The solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.

  • Preparation:

    • Solvent System Selection: Use TLC to find a solvent system that gives good separation of this compound from its impurities. A good starting point for a moderately polar ketone is a mixture of hexane (B92381) and ethyl acetate. Aim for an Rf value of around 0.2-0.3 for the desired compound.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

      • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

      • Add a layer of sand on top of the silica gel to protect the surface.

      • Wash the column with the initial eluting solvent until the packing is stable. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system.

    • Collect fractions of a suitable volume in test tubes or flasks.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Monitor the fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Purification of this compound by Crystallization

This is a general protocol for recrystallization. The choice of solvent is critical and needs to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, or solvent mixtures).[10]

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just completely dissolves.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation dist_purity_check Purity Check (GC/HPLC) distillation->dist_purity_check chromatography Column Chromatography dist_purity_check->chromatography Impure final_product High-Purity this compound dist_purity_check->final_product Pure chrom_purity_check Purity Check (GC/HPLC) chromatography->chrom_purity_check crystallization Crystallization chrom_purity_check->crystallization Impure chrom_purity_check->final_product Pure crystallization->final_product

Caption: General experimental workflow for the purification of this compound.

column_chromatography_troubleshooting start Poor Separation in Column Chromatography q1 Are isomers co-eluting? start->q1 a1_yes Optimize mobile phase (gradient) Change stationary phase (Alumina, C18) Consider preparative HPLC q1->a1_yes Yes q2 Is there peak tailing? q1->q2 No end Improved Separation a1_yes->end a2_yes Adjust mobile phase polarity Reduce sample load Use fresh/neutralized silica q2->a2_yes Yes q3 Is recovery low? q2->q3 No a2_yes->end a3_yes Check compound stability on silica Flush column with stronger solvent Repack column q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for column chromatography.

crystallization_troubleshooting start Crystallization Problem q1 Did the compound 'oil out'? start->q1 a1_yes Change solvent Lower crystallization temperature Increase solvent volume q1->a1_yes Yes q2 Are crystals a fine powder? q1->q2 No end Successful Crystallization a1_yes->end a2_yes Slow down cooling process Reduce supersaturation q2->a2_yes Yes q3 Did no crystals form? q2->q3 No a2_yes->end a3_yes Induce nucleation (scratch/seed) Reduce solvent volume Add an anti-solvent q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for crystallization.

References

Optimization of reaction conditions for Isolongifolanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of Isolongifolanone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The most common starting material is Longifolene, a sesquiterpene often sourced from heavy turpentine (B1165885) oil.[1][2] Longifolene is first isomerized to Isolongifolene (B72527), which is then oxidized to form this compound.[2][3]

Q2: What are the main synthesis routes to produce this compound?

There are two primary routes for this compound synthesis:

  • Two-Step Synthesis: This is the most frequently described method. It involves the isomerization of Longifolene to Isolongifolene, followed by the oxidation of Isolongifolene.[2]

  • One-Step Synthesis: A direct conversion of Longifolene to this compound has been reported, which is claimed to have a yield comparable to the two-step method.[4]

Q3: What are the typical properties and uses of this compound?

This compound is a colorless or yellow liquid with a powerful, fresh, woody, and earthy aroma, similar to natural patchouli.[1][2][5] It is widely used in the fragrance industry for perfumes, soaps, and cosmetics.[1][2][5] It also serves as an intermediate in the synthesis of other fragrance compounds.[2]

Troubleshooting Guide

Low Yield of this compound

Problem: The overall yield of this compound is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Isomerization of Longifolene - Verify Catalyst Activity: Ensure the catalyst (e.g., cation exchange resin, acid-treated silica (B1680970) gel) is active. If using a reusable catalyst, consider regeneration or replacement. - Optimize Reaction Time and Temperature: For cation exchange resins, reaction times of 6-10 hours at 50-80°C have been reported.[3] Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint.
Inefficient Oxidation of Isolongifolene - Control Addition of Oxidant: Slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide) is crucial to prevent side reactions and ensure a controlled reaction.[1][6] - Maintain Optimal Temperature: For hydrogen peroxide oxidation, a temperature range of 35-50°C is recommended.[1] - Ensure Correct Stoichiometry: An excess of the oxidizing agent can lead to the formation of byproducts. A molar ratio of Isolongifolene to 30% hydrogen peroxide of approximately 1:1.1-1.4 has been suggested.[1]
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can impact the reaction. For the isomerization step, glacial acetic acid is commonly used.[3] For the oxidation step, formic acid or acetic acid can be used as both a catalyst and solvent.[6][7] - Catalyst Loading: The ratio of starting material to catalyst is important. For isomerization with a cation exchange resin, a weight ratio of Longifolene to catalyst of 1:0.05-0.1 has been used.[3]
Losses During Workup and Purification - Neutralization: Ensure complete neutralization after the oxidation step to remove acidic components. Sodium bicarbonate or sodium carbonate solutions are commonly used.[7][8] - Washing: Thorough washing with water helps remove water-soluble impurities.[1] - Distillation: Use fractional distillation under reduced pressure to effectively separate this compound from unreacted starting materials and byproducts.[1][8]
Formation of Side Products

Problem: Significant amounts of undesired side products are observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Isolongifolene Epoxide - The epoxidation of Isolongifolene is an intermediate step in some synthesis pathways.[7] The subsequent rearrangement to the ketone may be incomplete. - Ensure Complete Rearrangement: Treatment with an active adsorbent like Al2O3 or SiO2 gel can promote the rearrangement of the epoxide to the ketone.[7] Washing with sodium bicarbonate and performing a slow fractional distillation can also facilitate this conversion.[7]
Formation of Isomeric Ketones (Epimers) - this compound can exist as different epimers (e.g., 8–oxo-7-β-H-isolongifolane and 8–oxo-7-α-H-isolongifolane), which may have different odor profiles.[7] - Epimerization: The ketone mixture can be treated with a 50% sodium hydroxide (B78521) solution in methanol (B129727) to favor the formation of the more stable epimer, which can increase the content of the desired ketone to around 80%.[1]
Formation of Alcohols - The rearrangement of Isolongifolene epoxide can sometimes yield unsaturated alcohols as byproducts.[7] - Optimize Rearrangement Conditions: Using acidic conditions (e.g., 1% HCl in CHCl3) for the rearrangement may lead to the formation of an olefinic secondary alcohol alongside the desired ketone.[7] Careful control of the rearrangement conditions is necessary to minimize this side reaction.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Isomerization and Oxidation

Step 1: Isomerization of Longifolene to Isolongifolene

  • Reaction Setup: In a suitable reactor, add Longifolene, glacial acetic acid, and a D113 type macroporous cation exchange resin. A weight ratio of Longifolene:glacial acetic acid:catalyst of 1:0.4:0.1 can be used.[3]

  • Reaction Conditions: Heat the mixture to 50-80°C and maintain the reaction for 6-10 hours.[3]

  • Workup: After the reaction is complete, filter the mixture to remove the catalyst. The resulting solution containing Isolongifolene can be purified by distillation and rectification.[3]

Step 2: Oxidation of Isolongifolene to this compound

  • Reaction Setup: Charge the purified Isolongifolene and formic acid into a reaction vessel. A mass ratio of Isolongifolene to formic acid of 1:0.3 is suggested.[6]

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide dropwise to the reaction mixture. The mass ratio of 30% hydrogen peroxide to Isolongifolene should be approximately 0.6:1.[6] Maintain the reaction temperature between 35-50°C.[1]

  • Extraction: After the reaction is complete, add cyclohexane (B81311) to the reaction kettle for extraction.[6]

  • Purification: Separate the organic layer and wash it with a sodium hydroxide solution and then with water.[1][6] Dry the organic layer over anhydrous sodium sulfate. The crude this compound can then be purified by fractional distillation under reduced pressure.[1][6]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

Parameter Isomerization of Longifolene Oxidation of Isolongifolene Reference
Starting Material Longifolene (50-85% concentration)Isolongifolene[3]
Catalyst/Reagent D113 cation exchange resinFormic acid, 30% Hydrogen Peroxide[3][6]
Solvent Glacial Acetic AcidFormic Acid, Cyclohexane (for extraction)[3][6]
Reagent Ratio (by weight) Longifolene:Glacial Acetic Acid:Catalyst = 1:0.4:0.1Isolongifolene:Formic Acid = 1:0.3; Isolongifolene:30% H2O2 = 1:0.6[3][6]
Temperature 50 - 80 °C35 - 50 °C[1][3]
Reaction Time 6 - 10 hoursNot specified, monitor by GC[3]
Yield ->85%[6]

Visualizations

Isolongifolanone_Synthesis_Workflow Start Start: Longifolene Isomerization Step 1: Isomerization Start->Isomerization Glacial Acetic Acid, Cation Exchange Resin Isolongifolene Intermediate: Isolongifolene Isomerization->Isolongifolene Oxidation Step 2: Oxidation Isolongifolene->Oxidation H2O2, Formic Acid Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification Crude_Product->Purification Extraction, Washing, Distillation Final_Product Final Product: this compound Purification->Final_Product Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Isomerization Check Isomerization Step (GC Analysis) Start->Check_Isomerization Incomplete_Isomerization Incomplete Reaction Check_Isomerization->Incomplete_Isomerization Incomplete Check_Oxidation Check Oxidation Step (GC Analysis) Check_Isomerization->Check_Oxidation Complete Optimize_Isomerization Optimize Time/Temp Check Catalyst Activity Incomplete_Isomerization->Optimize_Isomerization Success Problem Resolved Optimize_Isomerization->Success Incomplete_Oxidation Incomplete Reaction or Side Products Check_Oxidation->Incomplete_Oxidation Incomplete/ Side Products Check_Purification Check Purification Step Check_Oxidation->Check_Purification Complete Optimize_Oxidation Control Oxidant Addition Optimize Temperature Incomplete_Oxidation->Optimize_Oxidation Optimize_Oxidation->Success Purification_Loss Product Loss During Workup/Distillation Check_Purification->Purification_Loss Yes Check_Purification->Success No Optimize_Purification Ensure Complete Neutralization Optimize Distillation Purification_Loss->Optimize_Purification Optimize_Purification->Success

References

By-product formation and removal in Isolongifolanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isolongifolanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the synthesis of this compound from longifolene (B8805489)?

The synthesis of this compound from longifolene typically proceeds through the isomerization of longifolene to isolongifolene (B72527), followed by epoxidation and rearrangement. This process primarily yields two epimeric forms of this compound: the kinetically favored 8-oxo-7-β-H-isolongifolane and the thermodynamically more stable 8-oxo-7-α-H-isolongifolane.[1][2]

Q2: What are the common by-products observed in this compound synthesis?

Common by-products include:

  • Olefinic secondary alcohols: These are formed through a Wagner-Meerwein rearrangement of the isolongifolene epoxide intermediate.[1]

  • Unreacted isolongifolene and isolongifolene epoxide: Incomplete reactions can leave starting materials in the product mixture.[2]

  • Other terpene derivatives: Depending on the purity of the starting longifolene and reaction conditions, other related terpene compounds may be present.[1][3]

  • Lactones: While less common in the standard synthesis, Baeyer-Villiger type oxidation could potentially lead to lactone by-products.[4][5]

Q3: How can I monitor the progress of the reaction and identify by-products?

Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective analytical techniques for monitoring the reaction progress and identifying the main products and by-products.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis and purification.[6]

Q4: What is the purpose of treating the reaction mixture with a base like sodium hydroxide (B78521)?

Treating the crude product with a base, such as sodium hydroxide in methanol (B129727), induces the epimerization of the less stable 8-oxo-7-β-H-isolongifolane to the more stable 8-oxo-7-α-H-isolongifolane, which is often the desired product due to its olfactory properties.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Isomerization of Longifolene Ensure the catalyst for isomerization (e.g., acid catalyst) is active and used in the correct proportion. Monitor the isomerization step by GC to ensure complete conversion before proceeding.
Inefficient Epoxidation Check the quality and concentration of the oxidizing agent (e.g., hydrogen peroxide). Ensure the reaction temperature is optimal for epoxidation without causing degradation.
Suboptimal Rearrangement Conditions The acid catalyst concentration and reaction temperature for the epoxide rearrangement are critical. Too mild conditions will result in incomplete conversion, while overly harsh conditions can lead to by-product formation.
Losses during Work-up and Purification Minimize losses during extraction and washing steps. Ensure fractional distillation is carried out under appropriate vacuum and temperature to avoid decomposition.
Problem 2: High Levels of Olefinic Alcohol By-product
Possible Cause Suggested Solution
Reaction Conditions Favoring Rearrangement to Alcohol The choice of acid catalyst and solvent for the epoxide rearrangement can influence the product distribution. A careful selection based on literature protocols is crucial.[1]
Ineffective Purification Fractional distillation should be carefully controlled to separate the this compound from the slightly more polar olefinic alcohol. If distillation is insufficient, column chromatography may be necessary.[7]
Problem 3: Incomplete Conversion of the β-isomer to the α-isomer
Possible Cause Suggested Solution
Insufficient Base or Reaction Time Ensure a sufficient molar equivalent of base (e.g., NaOH) is used. The reaction may require several hours of reflux to reach equilibrium. Monitor the conversion by GC analysis.[7]
Presence of Acidic Impurities Ensure the crude product is properly neutralized and washed before the epimerization step, as residual acid will quench the base.

Quantitative Data Summary

The following table summarizes typical quantitative data reported in the synthesis and purification of this compound.

Parameter Value Reference
Yield of this compound (one-step from longifolene) Close to that of the two-step method[8]
Composition after Epoxide Rearrangement (approx.) 70% 8-oxo-7-β-H-isolongifolane, 1-5% olefinic secondary alcohol[1]
Composition after Epimerization and Distillation (approx.) 15.80% Ketone I (β-isomer), 77.17% Ketone II (α-isomer)[1][2]
Purity after Fractional Distillation and Epimerization >90% this compound[2]
Purity of Isolongifolene from Longifolene (GLC) 70.2%[7]
Composition of Ketone Mixture after initial synthesis (GLC) 71% 4a (β-isomer), 2.5% 4b (α-isomer)[7]
Composition after Distillation (GC) 77% 4a (β-isomer), 12.8% 4b (α-isomer)[7]

Experimental Protocols

Key Experiment: Synthesis and Purification of this compound

1. Isomerization of Longifolene to Isolongifolene:

  • A solution of longifolene in a suitable solvent (e.g., toluene) is heated.

  • A catalyst, such as boron trifluoride etherate, is added dropwise.

  • The mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours.

  • The reaction is monitored by GC until the longifolene is consumed.

  • The reaction mixture is then cooled, neutralized (e.g., with sodium carbonate solution), washed with water, and dried. The solvent is removed under reduced pressure to yield crude isolongifolene.[7]

2. Epoxidation of Isolongifolene and Rearrangement to this compound:

  • Crude isolongifolene is dissolved in a mixture of a solvent (e.g., toluene) and an acid (e.g., formic acid).

  • The mixture is heated (e.g., 60-70 °C).

  • An oxidizing agent, such as 35% hydrogen peroxide, is added dropwise, maintaining the temperature.

  • The reaction is stirred for several hours after the addition is complete.

  • The organic phase is separated, neutralized with a sodium carbonate solution, washed with water, and dried. The solvent is removed under reduced pressure.[7]

3. Epimerization and Purification:

  • The crude ketone mixture is dissolved in methanol.

  • A 50% aqueous solution of sodium hydroxide is added, and the mixture is refluxed for several hours.

  • After cooling, the reaction is neutralized with acetic acid, and the methanol is removed under reduced pressure.

  • The residue is mixed with water, and the organic phase is extracted (e.g., with benzene), washed, and dried.

  • The final product is purified by fractional distillation under vacuum.[7]

Analytical Method: GC-MS Analysis

  • Column: SE-30 capillary column (or similar non-polar column), 30 m length.

  • Carrier Gas: Helium.

  • Injector Temperature: 230 °C.

  • Oven Temperature Program: Initial temperature 140 °C, ramped to 230 °C at 4 °C/minute.

  • Detector: Mass Spectrometer (electron impact mode, 70 eV).

  • Identification: Based on comparison with mass spectral libraries (e.g., NIST).[1][3]

Visualizations

Isolongifolanone_Synthesis_Pathway Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene Isomerization (Acid Catalyst) Isolongifolene_Epoxide Isolongifolene Epoxide Isolongifolene->Isolongifolene_Epoxide Epoxidation (e.g., H₂O₂) Ketone_beta 8-oxo-7-β-H-isolongifolane (Kinetic Product) Isolongifolene_Epoxide->Ketone_beta Rearrangement (Acid Catalyst) Ketone_alpha 8-oxo-7-α-H-isolongifolane (Thermodynamic Product) Ketone_beta->Ketone_alpha Epimerization (Base, e.g., NaOH)

Caption: Overall synthesis pathway of this compound from Longifolene.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction Isolongifolene_Epoxide Isolongifolene Epoxide Ketone_beta 8-oxo-7-β-H-isolongifolane Isolongifolene_Epoxide->Ketone_beta Desired Rearrangement Olefinic_Alcohol Olefinic Secondary Alcohol Isolongifolene_Epoxide->Olefinic_Alcohol Wagner-Meerwein Rearrangement

Caption: Formation of olefinic alcohol by-product from the epoxide intermediate.

Purification_Workflow Crude_Product Crude Reaction Mixture (Ketones, Alcohol, Unreacted Materials) Washing Neutralization and Washing (e.g., NaHCO₃, Water) Crude_Product->Washing Epimerization Base-catalyzed Epimerization (e.g., NaOH in MeOH) Washing->Epimerization Distillation Fractional Distillation (under vacuum) Epimerization->Distillation Purified_Product Purified this compound (enriched in α-isomer) Distillation->Purified_Product

Caption: General workflow for the purification of this compound.

References

Improving the yield and efficiency of Isolongifolanone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and efficiency of Isolongifolanone production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthesis routes for this compound. The most common is a two-step process that begins with the isomerization of longifolene (B8805489) to isolongifolene (B72527), typically under acidic conditions.[1] The resulting isolongifolene is then oxidized to form this compound.[1] A less common, one-step method synthesizes this compound directly from longifolene.[2]

Q2: What are the common oxidizing agents used in this compound synthesis?

A2: The most frequently used oxidizing agent is hydrogen peroxide, often in the presence of an acid like formic acid or acetic acid.[1][3][4][5] Other oxidizing agents that have been used include sodium dichromate in acetic acid.[1]

Q3: What catalysts are effective for the isomerization of longifolene and the synthesis of this compound?

A3: A variety of catalysts can be used. For the isomerization of longifolene to isolongifolene, acidic catalysts are employed, including concentrated sulfuric acid in glacial acetic acid, and solid acid catalysts like the cation exchange resin D113.[5][6] For the subsequent oxidation to this compound, formic acid can act as a catalyst.[3] Cation exchange resins such as Tulsion T-421 have also been used to catalyze the epoxidation of isolongifolene with hydrogen peroxide in acetic acid.[4]

Q4: How can the proportion of the desired this compound isomer be increased?

A4: The initial oxidation of isolongifolene can produce a mixture of ketone isomers.[4][7] To increase the proportion of the thermodynamically more stable epimer, the product mixture can be treated with a base, such as a solution of sodium hydroxide (B78521) in methanol (B129727).[5][8] This process is known as epimerization.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Reactant Ratios Ensure the correct molar ratios of isolongifolene to the oxidizing agent and catalyst are used. For example, a mass ratio of isolongifolene to 30% hydrogen peroxide of 1:0.6 and isolongifolene to formic acid of 1:0.3 has been reported to give yields over 85%.[3]
Inefficient Isomerization Verify the complete conversion of longifolene to isolongifolene before proceeding with the oxidation step. The purity of the starting isolongifolene should ideally be 80% or higher.[8]
Poor Catalyst Performance Consider the type and condition of the catalyst. If using an ion exchange resin, ensure it has not degraded. For liquid acid catalysts, confirm the correct concentration.
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range. For the oxidation with hydrogen peroxide, a temperature of 35-50°C has been suggested.[5]
Inefficient Extraction Use an appropriate solvent for extraction, such as cyclohexane (B81311), to maximize the recovery of this compound from the reaction mixture.[3]

Issue 2: Presence of Impurities and By-products

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like GC-FID to ensure the reaction goes to completion.[4]
Side Reactions The slow, dropwise addition of hydrogen peroxide can help to control the reaction and minimize the formation of by-products.[3] Using a peroxide source with a strength of at least 30% can help produce a saturated ketone substantially free from unsaturated ketone.[8]
Carryover of Reactants After the reaction, thoroughly wash the organic layer to remove any residual acid or oxidizing agent. Washing with a sodium chloride solution followed by a sodium hydroxide solution is a common practice.[8]
Ineffective Purification Employ fractional distillation to separate this compound from unreacted starting materials and by-products.[3][4]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Production

Method Starting Material Reagents Catalyst Temperature Yield Ketone Content Reference
Two-Step OxidationIsolongifolene30% Hydrogen Peroxide, Formic AcidFormic Acid->85%-[3]
Two-Step OxidationLongifoleneGlacial Acetic Acid, 30% Hydrogen PeroxideConcentrated Sulfuric Acid35-50°C87%65% (can be increased to ~80% with epimerization)[5]
Two-Step EpoxidationIsolongifolene (87.01% purity)Hydrogen Peroxide, Acetic AcidTulsion T-421 (Cation Exchange Resin)--15.80% Ketone I, 77.17% Ketone II[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Hydrogen Peroxide Oxidation

This protocol is based on the method described in patent CN102952005A.[3]

1. Materials:

  • Isolongifolene
  • Formic Acid
  • 30% Hydrogen Peroxide solution
  • Cyclohexane
  • Methanol
  • Sodium Hydroxide solution
  • Reaction vessel with a dropping funnel and stirrer

2. Procedure:

  • Reaction Setup: Charge the reaction vessel with isolongifolene and formic acid. A mass ratio of isolongifolene to formic acid of 1:0.3 is recommended.[3]
  • Addition of Oxidant: Slowly add the 30% hydrogen peroxide solution dropwise into the reaction mixture while stirring. A mass ratio of isolongifolene to 30% hydrogen peroxide of 1:0.6 is suggested.[3] The slow addition helps to maintain control over the reaction and prevent the formation of by-products.[3]
  • Extraction: Once the reaction is complete, add cyclohexane to the reaction mixture to act as an extractant.[3] Separate the upper organic layer.
  • Purification: Add methanol and a sodium hydroxide solution to the organic layer. The crude this compound is then purified by fractional distillation to obtain the final product.[3]

Visualizations

Isolongifolanone_Synthesis_Workflow cluster_isomerization Step 1: Isomerization cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification Longifolene Longifolene Isomerization Isomerization (Acid Catalyst) Longifolene->Isomerization Isolongifolene Isolongifolene Isomerization->Isolongifolene Oxidation Oxidation (e.g., H2O2, Formic Acid) Isolongifolene->Oxidation Crude_Product Crude this compound (Mixture of Isomers) Oxidation->Crude_Product Extraction Extraction (e.g., Cyclohexane) Crude_Product->Extraction Epimerization Epimerization (Base Treatment, Optional) Extraction->Epimerization Distillation Fractional Distillation Epimerization->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

logical_relationships cluster_inputs Input Parameters cluster_process Process Steps cluster_outputs Output Metrics Reactant_Ratio Reactant Ratios (Isolongifolene:H2O2:Acid) Oxidation_Selectivity Oxidation Selectivity Reactant_Ratio->Oxidation_Selectivity Catalyst Catalyst Choice (e.g., Acid, Resin) Isomerization Isomerization Efficiency Catalyst->Isomerization Catalyst->Oxidation_Selectivity Temperature Reaction Temperature Temperature->Oxidation_Selectivity Reaction_Time Reaction Time Reaction_Time->Isomerization Reaction_Time->Oxidation_Selectivity Yield Final Yield Isomerization->Yield Purity Product Purity Isomerization->Purity Oxidation_Selectivity->Yield Oxidation_Selectivity->Purity Purification_Efficiency Purification Efficiency Purification_Efficiency->Yield Purification_Efficiency->Purity

Caption: Key factors influencing this compound production yield and purity.

References

Technical Support Center: Isolongifolanone Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isolongifolanone in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of formulations is it commonly used?

This compound is a synthetic fragrance ingredient with a characteristic woody, ambery, and dry odor.[1][2][3] It is utilized in a wide array of products, including fine fragrances, personal care items (like shampoos and antiperspirants), and home care products (such as detergents and acid cleaners).[1][3][4] Its chemical name is 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one.[3]

Q2: What are the primary factors that can affect the stability of this compound in a formulation?

The stability of this compound can be influenced by several factors, including:

  • pH: this compound exhibits varying stability across different pH levels.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: UV and visible light may induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of other ingredients (Excipients): Interactions with other components in the formulation can impact stability.[5]

Q3: How does the pH of the formulation affect the stability of this compound?

Based on available data, this compound demonstrates good stability in a pH range from 3 to 10.5, making it suitable for a variety of product bases, from acidic cleaners to soaps and powder detergents. However, it shows poor stability in highly acidic environments (pH 2) and in the presence of bleach (pH 11).[3]

Troubleshooting Guides

Issue 1: Discoloration of the Formulation

Possible Cause: Discoloration, such as yellowing, in a formulation containing this compound could be an indication of degradation, potentially through oxidation or reaction with other ingredients. Ketones, in general, can be susceptible to oxidation.

Troubleshooting Steps:

  • Review the Formulation: Check for the presence of known oxidizing agents or ingredients that may promote oxidation.

  • Evaluate Packaging: Ensure the product is stored in a container that protects it from light and air. Opaque packaging or the use of UV-protective materials is recommended.

  • Consider Antioxidants: The addition of an appropriate antioxidant to the formulation may help mitigate discoloration.

  • pH Adjustment: Verify that the pH of the formulation is within the stable range for this compound (pH 3-10.5).[3]

Issue 2: Change in Odor Profile

Possible Cause: A significant change in the fragrance of the product could signal the degradation of this compound, leading to the formation of byproducts with different olfactory characteristics.

Troubleshooting Steps:

  • Conduct Analytical Testing: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new peaks that may correspond to degradation products.

  • Assess Raw Material Quality: Ensure the this compound raw material meets quality specifications and has not degraded prior to formulation.

  • Investigate Ingredient Interactions: Perform compatibility studies with individual excipients to identify any potential reactions.

Issue 3: Decreased Fragrance Intensity

Possible Cause: A noticeable loss of the characteristic woody and ambery scent may be due to a decrease in the concentration of this compound over time.

Troubleshooting Steps:

  • Perform Quantitative Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in aged samples compared to freshly prepared ones.[6]

  • Evaluate Storage Conditions: Ensure the product is stored at the recommended temperature and humidity to minimize degradation.

  • Examine Packaging for Volatility: While this compound has low vapor pressure, ensure the packaging is well-sealed to prevent any loss due to volatilization over the product's shelf-life.

Data Presentation

Table 1: Stability of this compound in Different Product Bases and pH

pHProduct BaseStability Rating
2Acid cleanerPoor
3Fabric conditionerGood
3.5AntiperspirantGood
6ShampooGood
9APC (All-Purpose Cleaner)Good
9Fabric detergent liquidGood
10SoapGood
10.5Powder detergentGood
11Liquid bleachPoor

Source: Adapted from Givaudan product information.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the sample at 80°C for 48 hours.

    • Photostability: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating method like HPLC-UV or GC-MS to separate and identify the degradation products.

  • Mass Balance Calculation: Determine the percentage of degradation and ensure that the sum of the assay of the parent compound and the impurities is close to 100% to account for all degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To develop a validated HPLC method for the quantification of this compound in a formulation.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.[7]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract this compound from the formulation using a suitable solvent and dilute to fall within the range of the calibration curve.

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Define Stability Protocol select_batches Select Batches for Testing start->select_batches storage Place Samples in Stability Chambers select_batches->storage pull_samples Pull Samples at Pre-defined Timepoints storage->pull_samples analysis Analyze Samples using Validated Methods pull_samples->analysis data_review Review Analytical Data analysis->data_review compare_spec Compare to Specifications data_review->compare_spec report Generate Stability Report compare_spec->report shelf_life Determine Shelf-Life report->shelf_life

Caption: General workflow for conducting a stability study.

Troubleshooting_Decision_Tree start Stability Issue Observed (e.g., Discoloration, Odor Change) check_storage Were samples stored under correct conditions? start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_excipients Perform Excipient Compatibility Study yes_storage->check_excipients correct_storage Correct storage and re-evaluate. no_storage->correct_storage interaction_found Interaction Found? check_excipients->interaction_found yes_interaction Yes interaction_found->yes_interaction Yes no_interaction No interaction_found->no_interaction No reformulate Reformulate with compatible excipients. yes_interaction->reformulate forced_degradation Conduct Forced Degradation Study no_interaction->forced_degradation pathway_identified Degradation Pathway Identified? forced_degradation->pathway_identified yes_pathway Yes pathway_identified->yes_pathway Yes no_pathway No pathway_identified->no_pathway No stabilize Add Stabilizers (e.g., Antioxidants, UV absorbers). yes_pathway->stabilize further_investigation Further Investigation Required. no_pathway->further_investigation

Caption: Decision tree for troubleshooting stability issues.

Hypothetical_Degradation_Pathway This compound This compound (Ketone) Oxidation Oxidation (e.g., with H₂O₂) This compound->Oxidation Oxidized_Product Oxidized Degradation Product (e.g., ester or acid) Oxidation->Oxidized_Product

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Isolongifolanone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Isolongifolanone in aqueous media.

I. Understanding this compound's Solubility Profile

This compound is a sesquiterpenoid ketone with valuable biological activities, including potential anticancer and insect-repellent properties.[1][2][3][4] However, its utility in aqueous-based experimental and formulation settings is often hampered by its low water solubility.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Water Solubility 18.94 - 25.3 mg/L at 20-25°C[1][3][5][6]
LogP (o/w) ~4.2 - 4.9[1][5]
Appearance Colorless to pale yellow liquid[1][7]

The high LogP value and low water solubility classify this compound as a hydrophobic compound, necessitating the use of solubility enhancement techniques for effective use in many biological and pharmaceutical applications.

II. Troubleshooting Guides & FAQs

This section addresses common problems and questions encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is a lipophilic molecule with very low intrinsic aqueous solubility (approximately 18.94-25.3 mg/L).[1][3][5][6] Direct dissolution in aqueous media is expected to be minimal. You will likely observe an oily layer or a cloudy suspension. To achieve a homogenous solution, solubility enhancement techniques are required.

Q2: I've tried dissolving this compound in a small amount of organic solvent before adding it to my aqueous medium, but it precipitates. What should I do?

A2: This is a common issue known as "crashing out." While a co-solvent can initially dissolve this compound, the final concentration of the organic solvent in the aqueous phase may be too low to maintain its solubility. Consider the following:

  • Increase the co-solvent concentration: Gradually increase the percentage of the co-solvent in your final solution. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing hydrophobic compounds than others. See the Co-Solvents section for more details.

  • Explore other solubilization methods: If co-solvents are not a viable option due to experimental constraints, consider using cyclodextrins, solid dispersions, or nanoparticle formulations.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While gentle heating can sometimes aid in the dissolution of compounds, it is generally not a reliable method for overcoming the poor aqueous solubility of highly hydrophobic molecules like this compound. The compound may precipitate out of solution upon cooling. Furthermore, excessive heat could potentially degrade the compound.

Q4: Are there any commercially available formulations of this compound with enhanced solubility?

A4: Currently, there are no widely available pre-formulated, water-soluble this compound products for research purposes. Researchers typically need to prepare their own formulations using the techniques described in this guide.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Cloudy solution or visible particles after attempting to dissolve this compound. Insufficient solubilization.Select and apply an appropriate solubility enhancement technique (e.g., cyclodextrins, co-solvents, nanoparticles, solid dispersion).
Precipitation of this compound over time. The solution is supersaturated and thermodynamically unstable.Increase the concentration of the solubilizing agent (e.g., cyclodextrin (B1172386), co-solvent). Optimize the formulation to ensure long-term stability.
Inconsistent experimental results. Poor and variable solubility of this compound leading to inconsistent dosing.Prepare a stable, homogenous stock solution using a validated solubilization method and ensure its stability under your experimental conditions.
Toxicity or off-target effects in biological assays. The chosen solubilization method or excipients (e.g., high concentration of organic solvent) may be causing cellular stress or interfering with the assay.Test the vehicle (solubilizing agent in the same concentration without this compound) as a negative control. Consider using a more biocompatible solubilization method like cyclodextrin or nanoparticle encapsulation.

III. Solubility Enhancement Techniques & Experimental Protocols

Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of the biological system to excipients, and the required stability of the formulation.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.

Expected Solubility Enhancement: Based on studies with other sesquiterpene lactones, an increase in aqueous solubility from 100-fold to over 4600-fold can be anticipated, depending on the type of cyclodextrin and the complexation method used.

Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Materials: this compound, β-cyclodextrin (or Hydroxypropyl-β-cyclodextrin for potentially higher solubility), distilled water, ethanol.

  • Procedure:

    • Weigh out this compound and the chosen cyclodextrin in a 1:1 molar ratio.

    • Place the mixture in a mortar.

    • Add a small amount of a water:ethanol (1:1 v/v) mixture to the mortar to form a paste.

    • Knead the paste thoroughly with a pestle for 30-45 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • The dried complex can then be pulverized into a fine powder and stored in a desiccator.

    • To use, dissolve the powdered complex in the desired aqueous medium.

Co-solvent Systems

The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 300/400).

Experimental Protocol: Preparation of an this compound Stock Solution using a Co-solvent

  • Materials: this compound, Ethanol (or DMSO, PEG 300/400).

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., start with 100 µL of DMSO for every 1-5 mg of this compound).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • This creates a high-concentration stock solution that can be further diluted into your aqueous experimental medium.

    • Important: When diluting, add the stock solution to the aqueous medium while vortexing to minimize precipitation. The final concentration of the co-solvent should be kept as low as possible and a vehicle control should always be included in your experiments.

Solid Dispersions

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

Experimental Protocol: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000), a common solvent (e.g., ethanol, methanol).

  • Procedure:

    • Prepare a physical mixture of this compound and the carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10).

    • Dissolve the mixture in a suitable volume of the common solvent.

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

    • The resulting solid can be scraped, pulverized, and then dissolved in the aqueous medium for your experiment.

Nanoparticle Formulation

Encapsulating this compound into nanoparticles can improve its aqueous dispersibility, stability, and potentially its biological activity. A protocol adapted from a study on the related compound, Isolongifolene (B72527), is provided below.

Experimental Protocol: Preparation of this compound-Loaded Chitosan (B1678972) Nanoparticles

  • Materials: this compound, Chitosan (low molecular weight), Acetic acid, Sodium tripolyphosphate (TPP), Methanol.

  • Procedure:

    • Prepare a 2 mg/mL chitosan solution by dissolving chitosan in 0.25% (v/v) acetic acid with constant stirring overnight at room temperature.

    • Prepare a 100 µg/mL this compound solution in methanol.

    • Add the this compound solution to the chitosan solution.

    • Prepare a 0.75% (w/v) TPP aqueous solution.

    • Add the TPP solution to the chitosan-Isolongifolanone mixture (in a 2:1 ratio of chitosan solution to TPP solution) under continuous stirring for 6 hours at 4°C.

    • The resulting nanoparticle dispersion can be used directly or centrifuged at 13,000 x g for 20 minutes at 4°C to collect the nanoparticles, which can then be resuspended in the desired aqueous medium.

IV. Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_problem Problem Identification cluster_methods Solubilization Strategies cluster_characterization Characterization & Analysis Problem Poor Aqueous Solubility of this compound Cyclodextrin Cyclodextrin Inclusion Complex Problem->Cyclodextrin Select Method CoSolvent Co-solvent System Problem->CoSolvent Select Method SolidDispersion Solid Dispersion Problem->SolidDispersion Select Method Nanoparticle Nanoparticle Formulation Problem->Nanoparticle Select Method Solubility Solubility Determination Cyclodextrin->Solubility CoSolvent->Solubility SolidDispersion->Solubility Nanoparticle->Solubility Stability Stability Assessment Solubility->Stability Bioassay Biological Activity Assay Stability->Bioassay

Caption: Workflow for addressing this compound solubility.

Signaling Pathways Potentially Modulated by this compound

This compound and its derivatives have shown potential as anticancer agents, possibly through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

p53 Signaling Pathway in Apoptosis Induction

p53_pathway This compound This compound Derivative p53 p53 Activation This compound->p53 Induces CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptosis induced by this compound.

mTOR Signaling Pathway Inhibition

mTOR_pathway This compound This compound Derivative mTOR mTOR Inhibition This compound->mTOR PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Autophagy->Apoptosis CellGrowth->Apoptosis CDK2_pathway This compound This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex This compound->CDK2_CyclinE Inhibits CellCycleArrest G1/S Arrest This compound->CellCycleArrest Rb Rb Phosphorylation CDK2_CyclinE->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase insect_olfaction This compound This compound (Odorant) OR Odorant Receptor (OR) on Neuron This compound->OR Binds SignalTransduction Signal Transduction (Ion Channel Opening) OR->SignalTransduction ActionPotential Action Potential Generation SignalTransduction->ActionPotential Brain Insect Brain (Antennal Lobe) ActionPotential->Brain Signal to RepellentBehavior Repellent Behavior Brain->RepellentBehavior Triggers

References

Technical Support Center: Isolongifolanone Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isolongifolanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it found?

This compound is a sesquiterpenoid ketone widely used as a fragrance ingredient in a variety of consumer products.[1][2][3][4] Its persistent woody and earthy odor, reminiscent of patchouli, makes it a popular component in perfumes, soaps, and cosmetics.[1][2][4] Beyond the fragrance industry, this compound is also explored for its potential as a natural insecticide and pesticide, and as an intermediate in the synthesis of other aroma chemicals.[1][4] It exists as a mixture of isomers and is a colorless to yellow oily liquid.[1][5]

Q2: Which analytical techniques are most suitable for this compound analysis?

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of this compound.[6][7][8][9] GC provides the necessary separation for this volatile compound from other components in a complex mixture, while FID offers robust quantification and MS provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.[6][7][9]

Q3: What are the main challenges when analyzing this compound in complex matrices like cosmetics or environmental samples?

The primary challenges in analyzing this compound in complex matrices include:

  • Matrix Effects: Co-extracted substances from the sample matrix (e.g., fats, emulsifiers, solvents in cosmetics, or organic matter in soil) can interfere with the analysis.[10][11] This can lead to either suppression or enhancement of the analyte signal in the detector, resulting in inaccurate quantification.[11]

  • Co-elution: this compound is often present with other structurally similar fragrance compounds or isomers, which can co-elute during chromatographic separation, making accurate quantification difficult.

  • Low Concentrations: In some applications or environmental samples, this compound may be present at trace levels, requiring sensitive analytical methods and efficient sample preparation for enrichment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Poor Peak Shape: Tailing Peaks

Problem: The chromatographic peak for this compound shows significant tailing, leading to poor integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar or active sites in the GC inlet liner or the beginning of the column can interact with the analyte, causing peak tailing. Solution: Use a deactivated inlet liner and, if necessary, trim the first 10-20 cm of the analytical column.[12] Regularly replacing the septum and ensuring a clean liner are also crucial maintenance steps.[13]
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak distortion. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[12]
Column Contamination Accumulation of non-volatile matrix components at the head of the column can cause peak tailing. Solution: Perform regular column bake-outs to remove contaminants.[8] If tailing persists, trimming the front of the column may be necessary.[8]
Solvent-Phase Mismatch A mismatch between the polarity of the sample solvent and the stationary phase of the column can cause peak distortion. Solution: Ensure the solvent used to dissolve the sample is compatible with the column's stationary phase.[13]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_maintenance Check Basic Maintenance (Liner, Septum, O-ring) start->check_maintenance recut_column Re-cut and Re-install Column check_maintenance->recut_column Issue Persists resolved Problem Resolved check_maintenance->resolved Issue Resolved trim_column Trim 10-20cm from Column Inlet recut_column->trim_column Issue Persists recut_column->resolved Issue Resolved check_solvent Verify Solvent-Phase Compatibility trim_column->check_solvent Issue Persists trim_column->resolved Issue Resolved replace_column Replace Column check_solvent->replace_column Issue Persists check_solvent->resolved Issue Resolved start Inaccurate Quantification use_is Implement Internal Standard start->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_matched->improve_cleanup If still inaccurate dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample If still inaccurate revalidate Re-validate Method dilute_sample->revalidate accurate Accurate Quantification revalidate->accurate

References

Method validation for Isolongifolanone quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated protocols for the quantification of Isolongifolanone in biological samples, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Method Selection & Initial Development

Q1: Which analytical technique is better for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)?

A: Both techniques are viable, but LC-MS/MS is generally preferred for bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1][2] this compound, being a ketone, is amenable to GC-MS analysis, which can be a cost-effective alternative if high throughput is not a primary concern.[3][4] However, LC-MS/MS often provides better performance for complex biological matrices like plasma by minimizing thermal degradation and handling a wider range of polarities.[5]

Q2: How should I select an internal standard (IS) for the assay?

A: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[6][7] A SIL-IS is ideal because it has nearly identical chemical properties and chromatographic behavior to the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[7][8] If a SIL-IS is unavailable, a structurally similar analog can be used.[7][9] When choosing an analog, ensure it does not co-elute with the analyte, is not present endogenously in the sample, and shows a similar response to matrix effects.[9][10]

Sample Preparation

Q3: What is the most effective sample preparation technique for quantifying this compound in plasma or serum?

A: For plasma and serum, the most common and straightforward methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11][12][13]

  • Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent (like acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[11][12][14] It is often the first choice for method development due to its speed.

  • Liquid-Liquid Extraction (LLE): LLE is more selective than PPT and can yield a cleaner extract.[11] It involves extracting this compound into a water-immiscible organic solvent. This is suitable for hydrophobic compounds like this compound.[11]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and sample cleanup.[13] It can effectively remove interfering components like phospholipids, which are a major cause of matrix effects.[15] A reverse-phase sorbent (e.g., C8 or C18) would be appropriate for this compound.[13]

The choice depends on the required sensitivity and the complexity of the matrix. For most applications, PPT with acetonitrile is a robust starting point.[14]

Q4: My analyte recovery is consistently low after sample preparation. What are the likely causes and solutions?

A: Low recovery can stem from several factors related to the sample preparation process. Common causes include inefficient extraction, analyte degradation, or irreversible binding to matrix components.

  • For Protein Precipitation (PPT): Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or 4:1).[11] Also, check the pH of the sample; adjusting it may improve the solubility of this compound in the supernatant.

  • For Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Experiment with different solvents of varying polarity (e.g., ethyl acetate, methyl tert-butyl ether). The pH of the aqueous phase can also significantly impact extraction efficiency for some analytes.

  • For Solid-Phase Extraction (SPE): Incomplete elution is a common issue. Test different elution solvents and volumes. Ensure the chosen SPE sorbent has the correct chemistry (e.g., reversed-phase for a non-polar compound) and that the conditioning and washing steps are appropriate to prevent premature analyte breakthrough.[13]

Troubleshooting & Validation

Q5: What is "matrix effect," and how can I quantitatively assess it in my LC-MS/MS method?

A: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer's source, caused by co-eluting compounds from the biological sample.[5][8][15][16] It is a primary source of inaccuracy and imprecision in bioanalytical methods.[1]

To quantify it, the post-extraction spike method is considered the standard.[5][16] This involves comparing the peak area of the analyte in a post-extraction spiked blank matrix sample (Set B) to the peak area of the analyte in a neat solution (Set A).

The Matrix Factor (MF) is calculated as: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The validation should test matrix effects using at least six different lots of the biological matrix.[17]

Q6: My assay results show high variability (%CV > 15%) between replicate quality control (QC) samples. What should I investigate?

A: High variability is a common issue that can point to problems at multiple stages of the analytical workflow.

  • Inconsistent Sample Preparation: This is the most frequent cause. Ensure pipetting is accurate and consistent, especially for the internal standard and small sample volumes. Ensure thorough vortexing at all mixing steps and consistent timing for any incubation or centrifugation steps.

  • Matrix Effects: Variability in matrix effects between different samples can lead to inconsistent results, especially if a non-ideal internal standard is used.[5][15]

  • Analyte Instability: this compound may be degrading during sample preparation or in the autosampler.[18] Perform stability assessments to confirm.

  • Instrument Performance: Check for issues with the LC pump (inconsistent flow), injector (variable injection volumes), or mass spectrometer (detector fatigue). A system suitability test before each run can help identify instrument problems.

Q7: What stability studies are required for a full method validation?

A: To ensure that the concentration of this compound is not changing after collection and during the analytical process, several stability studies must be performed.[18][19] These typically include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles) from storage temperature to room temperature.

  • Short-Term (Bench-Top) Stability: Evaluate stability in the biological matrix when left at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: Determine if the processed samples are stable in the autosampler for the expected duration of an analytical run.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of the respective sample (standard, QC, or unknown) into the corresponding tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., this compound-d4 at 500 ng/mL) to every tube except for double blanks.

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Method Parameters
  • LC System: UHPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: 30% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 30% B

    • 3.1 - 4.0 min: 30% B (Re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 221.2 -> Q3: 123.1

    • This compound-d4 (IS): Q1: 225.2 -> Q3: 127.1

Quantitative Data Summary

The following tables represent typical acceptance criteria and expected results for a validated bioanalytical method.[20][21]

Table 1: Method Validation Performance Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Accuracy (% Bias) -5.2% to 6.8%Within ±15% (±20% at LLOQ)
Intra-day Precision (%CV) 3.1% to 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -7.1% to 4.5%Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV) 4.8% to 9.2%≤ 15% (≤ 20% at LLOQ)

Table 2: Stability Assessment Summary (QC Low & High)

Stability TestCondition% Change from NominalAcceptance Criteria
Freeze-Thaw (3 cycles) -80°C to RT-6.2%Within ±15%
Bench-Top (6 hours) Room Temperature-4.8%Within ±15%
Autosampler (24 hours) 4°C-7.5%Within ±15%
Long-Term (90 days) -80°C-9.1%Within ±15%

Visualizations

G cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing A Biological Sample Collection (Plasma) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F UHPLC Separation E->F G MS/MS Detection (MRM Mode) F->G H Peak Integration G->H I Concentration Calculation (Analyte/IS Ratio) H->I J Final Report I->J G Start Low Recovery Observed CheckPPT Is PPT solvent/volume ratio optimal? Start->CheckPPT CheckLLE Is LLE solvent/ pH optimal? CheckPPT->CheckLLE Yes ActionPPT Test different ratios (e.g., 3:1, 4:1) and different solvents (MeOH) CheckPPT->ActionPPT No CheckSPE Is SPE elution solvent adequate? CheckLLE->CheckSPE Yes ActionLLE Screen alternative immiscible solvents and adjust sample pH CheckLLE->ActionLLE No ActionSPE Test stronger elution solvents or increase elution volume CheckSPE->ActionSPE No InvestigateBinding Investigate non-specific binding or analyte stability issues CheckSPE->InvestigateBinding Yes

References

Technical Support Center: Enhancing the Insect Repellent Efficacy of Isolongifolanone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Isolongifolanone-based insect repellent formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of developing and testing this compound formulations.

Problem 1: Low Repellency Efficacy or Short Duration of Protection

Question: Our this compound formulation is showing lower than expected repellency or the protection time is too short in our arm-in-cage assays. What are the potential causes and how can we improve it?

Answer: Low efficacy or a short protection time for this compound formulations is a common challenge, often linked to its volatility. Several factors could be contributing to this issue. Below are potential causes and detailed experimental protocols to address them.

Possible Causes and Solutions:

  • High Volatility of this compound: As a sesquiterpene, this compound is volatile, leading to rapid evaporation from the skin and a reduced duration of action.

    • Solution 1: Incorporation of Synergists. Certain compounds can act synergistically with this compound to enhance its repellency. While specific synergistic studies on this compound are limited, essential oils with known repellent properties are good candidates for investigation.

    • Solution 2: Development of Controlled-Release Formulations. Encapsulating this compound can slow its release, prolonging the presence of the active ingredient on the skin.

  • Suboptimal Formulation Composition: The choice of excipients can significantly impact the stability and release profile of the active ingredient.

    • Solution: Formulation Optimization. Systematically evaluate different excipients, such as film formers, thickeners, and solvents, to identify a combination that minimizes evaporation and enhances skin adhesion.

Experimental Protocols:

1. Protocol for Evaluating Synergistic Effects of this compound with Essential Oils

Objective: To determine if combining this compound with a candidate essential oil (e.g., Vetiver Oil) results in a synergistic, additive, or antagonistic repellent effect against Aedes aegypti mosquitoes using the arm-in-cage method.

Materials:

  • This compound (≥95% purity)

  • Candidate essential oil (e.g., Vetiver Oil)

  • Ethanol (B145695) (95%)

  • Micropipettes

  • Glass vials

  • Human volunteers

  • Mosquito-rearing cages with 200-250 non-blood-fed female Aedes aegypti mosquitoes (5-10 days old)

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and the essential oil in 95% ethanol.

    • Prepare test solutions of this compound alone, the essential oil alone, and a 1:1 mixture of this compound and the essential oil at various concentrations (e.g., 1%, 5%, and 10%). A control solution of 95% ethanol will also be used.

  • Arm-in-Cage Assay:

    • Recruit human volunteers and ensure they have not used any scented products on the day of the test.

    • Apply a standard volume (e.g., 1.0 mL) of a test solution evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm. The other arm serves as a control (treated with ethanol only).

    • Allow the treated arm to air dry for 3 minutes.

    • Insert the control arm into the mosquito cage for a 3-minute exposure period and record the number of mosquitoes that land and probe.

    • Immediately after, insert the treated arm into the same cage for a 3-minute exposure period and record the number of landings and probings.

    • Repeat the exposure of the treated arm at 30-minute intervals until the first confirmed bite occurs. The time from application to the first bite is the Complete Protection Time (CPT).

  • Data Analysis:

    • Calculate the percentage repellency for each time point using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of bites on the control arm and T is the number of bites on the treated arm.

    • Compare the CPT of the mixture to the CPT of the individual components. A synergistic effect is indicated if the CPT of the mixture is significantly longer than the sum of the individual component CPTs.

2. Protocol for Preparation and Evaluation of this compound-Loaded Chitosan (B1678972) Nanoparticles

Objective: To formulate a controlled-release this compound repellent by encapsulation in chitosan nanoparticles and to evaluate its in vitro release profile.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Dialysis membrane (MWCO 12 kDa)

  • Phosphate buffered saline (PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Preparation of Chitosan Nanoparticles:

    • Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with stirring.

    • Prepare an aqueous solution of TPP.

    • Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol) and add it to the chitosan solution under constant stirring.

    • Add the TPP solution dropwise to the this compound-chitosan mixture under continuous stirring to form nanoparticles by ionic gelation.

    • Continue stirring for a specified period (e.g., 1 hour) to allow for nanoparticle stabilization.

  • Characterization of Nanoparticles:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency (EE) and drug loading (DL) by separating the nanoparticles from the aqueous medium by centrifugation and quantifying the amount of free this compound in the supernatant using HPLC. EE (%) = [(Total this compound - Free this compound) / Total this compound] * 100 DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] * 100

  • In Vitro Release Study:

    • Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a receptor medium of PBS (pH 7.4) with a small percentage of a solubilizing agent (e.g., Tween 80) to maintain sink conditions.

    • Keep the system at a constant temperature (e.g., 32°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium.

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

    • Plot the cumulative percentage of this compound released versus time.

Problem 2: Formulation Instability (Phase Separation, Crystallization)

Question: Our this compound cream/lotion formulation is showing signs of instability, such as phase separation. What could be the cause and how can we improve its stability?

Answer: Formulation instability is a common issue, particularly with emulsion-based systems containing essential oils like this compound.

Possible Causes and Solutions:

  • Inappropriate Emulsifier or Concentration: The type and amount of emulsifying agent are critical for maintaining the stability of an emulsion.

    • Solution: Emulsifier Screening. Test a range of emulsifiers (e.g., non-ionic surfactants like polysorbates and sorbitan (B8754009) esters) at different concentrations to identify the optimal system for your formulation.

  • Incorrect Oil/Water Ratio: The ratio of the oil phase (containing this compound) to the aqueous phase can affect emulsion stability.

    • Solution: Phase Ratio Optimization. Prepare a series of formulations with varying oil-to-water ratios to determine the most stable composition.

  • Inadequate Homogenization: Insufficient mixing energy can result in large droplet sizes, leading to creaming or coalescence.

    • Solution: Process Optimization. Optimize the homogenization process by adjusting the speed and duration of mixing. High-pressure homogenization can also be employed to reduce droplet size and improve stability.

Experimental Protocol: Formulation Stability Testing

Objective: To assess the physical stability of different this compound emulsion formulations under accelerated storage conditions.

Materials:

  • This compound formulations with varying compositions (e.g., different emulsifiers, oil/water ratios).

  • Glass containers

  • Incubators/ovens

  • Centrifuge

  • Microscope

  • Viscometer

Methodology:

  • Accelerated Stability Studies:

    • Place samples of each formulation in sealed glass containers.

    • Store the samples under different temperature conditions:

      • Refrigerated (4°C)

      • Room temperature (25°C)

      • Elevated temperature (40°C)

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), visually inspect the samples for any signs of instability, such as phase separation, creaming, or changes in color and odor.

  • Centrifugation Test:

    • Centrifuge the formulations at a high speed (e.g., 3000 rpm) for a set period (e.g., 30 minutes).

    • Observe for any signs of phase separation.

  • Microscopic Examination:

    • Examine the droplet size and distribution of the emulsion under a microscope at different time points. An increase in droplet size over time indicates instability.

  • Viscosity Measurement:

    • Measure the viscosity of the formulations at each time point. A significant change in viscosity can indicate a change in the formulation's internal structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an insect repellent?

A1: this compound is a naturally occurring sesquiterpene ketone.[1] It has been shown to be an effective repellent against various insects, including mosquitoes and ticks.[1] The exact mechanism of action is not fully elucidated but is believed to involve the interaction with insect olfactory receptors, leading to a behavioral avoidance response.[2][3]

Q2: How does the efficacy of this compound compare to DEET?

A2: Laboratory studies have shown that this compound can be more effective than N,N-diethyl-3-methylbenzamide (DEET) in deterring the biting of certain mosquito species, such as Aedes aegypti and Anopheles stephensi.[1] It has also demonstrated comparable efficacy to DEET in repelling ticks.[1]

Q3: What are the main challenges in formulating this compound?

A3: The primary challenges in formulating this compound are its volatility, which leads to a short duration of action, and its potential for skin irritation at high concentrations.[4] Additionally, like many natural compounds, its stability in formulations can be affected by factors such as light and temperature.[2]

Q4: Can the efficacy of this compound be enhanced by combining it with other compounds?

A4: Yes, the efficacy of insect repellents can often be enhanced through synergistic combinations.[5] While specific data for this compound is limited, combining it with other natural repellents or synergists could potentially increase its potency and duration of action.[5][6] It is recommended to conduct systematic screening studies to identify effective synergistic blends.

Q5: What are controlled-release formulations and how can they improve this compound repellents?

A5: Controlled-release formulations are designed to release the active ingredient slowly over an extended period.[7] For this compound, techniques like microencapsulation or nanoencapsulation can reduce its evaporation rate from the skin, thereby prolonging the repellent effect and potentially reducing the required concentration, which may also minimize skin irritation.[7][8]

Q6: What analytical methods are used to quantify this compound in formulations?

A6: High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound in various formulations.[9] A validated RP-HPLC method can be used to determine the concentration of this compound for quality control, stability studies, and in vitro release and skin permeation experiments.[9]

Q7: How is the skin safety of this compound formulations evaluated?

A7: The skin safety of topical formulations is assessed through in vitro and in vivo tests.[10] In vitro skin permeation studies using Franz diffusion cells can evaluate the extent of this compound absorption through the skin.[10][11] In vivo tests, such as the primary skin irritation test in rabbits and skin sensitization tests in guinea pigs, are conducted to assess the potential for irritation and allergic reactions upon application.[12]

Data Presentation

Table 1: Hypothetical Comparison of this compound Formulations

Formulation IDThis compound Conc. (%)Synergist (Type, Conc. %)Formulation TypeMean Complete Protection Time (CPT) (hours) ± SD
ISO-015NoneEthanol Solution2.5 ± 0.5
ISO-SYN-015Vetiver Oil, 5%Ethanol Solution4.2 ± 0.7
ISO-CR-015NoneChitosan Nanoparticles6.8 ± 1.1
DEET-1515NoneEthanol Solution6.0 ± 0.9

This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation IDParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
ISO-NP-01250 ± 250.21 ± 0.05+35 ± 585 ± 5
ISO-NP-02310 ± 300.28 ± 0.06+32 ± 491 ± 4

This table presents example data for the characterization of nanoparticle formulations.

Visualizations

Experimental_Workflow_for_Efficacy_Enhancement cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_optimization Optimization Formulation Base this compound Formulation Synergist Incorporate Synergist Formulation->Synergist Control_Release Develop Controlled-Release System Formulation->Control_Release Stability Stability Testing Synergist->Stability Control_Release->Stability In_Vitro_Release In Vitro Release Study Control_Release->In_Vitro_Release Efficacy Arm-in-Cage Efficacy Test Stability->Efficacy In_Vitro_Release->Efficacy Safety Skin Safety Assessment Efficacy->Safety Analysis Data Analysis and Interpretation Safety->Analysis Optimized_Formulation Optimized Formulation Analysis->Optimized_Formulation

Caption: Workflow for enhancing this compound repellent efficacy.

Insect_Olfactory_Signaling_Pathway cluster_air Airborne Odorants cluster_antenna Insect Antenna cluster_brain Insect Brain This compound This compound Molecules OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR Olfactory Receptor (OR) + Orco OBP->OR Transport & Release Neuron Olfactory Sensory Neuron OR->Neuron Ion Channel Activation Signal Signal Transduction Neuron->Signal Nerve Impulse Behavior Repellent Behavior Signal->Behavior

Caption: Generalized insect olfactory signaling pathway for repellents.

References

Technical Support Center: Enhancing the Anticancer Activity of Isolongifolanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the isolongifolanone (B1589518) structure to improve its anticancer activity.

Frequently Asked Questions (FAQs)

Q1: What structural modifications to this compound have shown the most promise in enhancing anticancer activity?

A1: Current research indicates that the introduction of heterocyclic rings, such as pyrazole (B372694) and caprolactam, to the this compound scaffold can significantly enhance its anticancer properties. These modifications have been shown to improve cytotoxicity against various cancer cell lines.

Q2: What are the primary molecular targets of these modified this compound derivatives?

A2: Studies suggest that pyrazole-containing derivatives of this compound can act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Caprolactam derivatives have been shown to induce apoptosis through the p53/mTOR signaling pathway.

Q3: Which cancer cell lines are most sensitive to these novel compounds?

A3: this compound derivatives have demonstrated significant activity against a range of cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).[2][3]

Q4: What are the common challenges encountered during the synthesis of these derivatives?

A4: Synthetic challenges may include achieving high yields, ensuring regioselectivity during the formation of heterocyclic rings, and purification of the final products. Careful control of reaction conditions, including temperature, catalysts, and solvents, is crucial.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activities (IC50 values in µM) of representative pyrazole and caprolactam derivatives of this compound against various human cancer cell lines.

Table 1: IC50 Values (µM) of Pyrazole-Isolongifolanone Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
This compound>50>50>50[1]
Derivative 3a15.34 ± 1.2120.17 ± 1.5325.43 ± 1.87[1]
Derivative 3b 8.21 ± 0.76 12.54 ± 1.09 18.76 ± 1.32 [1]
Derivative 3c22.18 ± 1.6728.91 ± 2.0133.12 ± 2.45[1]
P1299.532 (48h)--[4][5]

Table 2: IC50 Values (µM) of Caprolactam-Isolongifolanone Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
This compound>50>50>50[2]
Derivative E10 0.32 ± 0.05 1.39 ± 0.12 1.36 ± 0.11 [2]
Derivative E15.67 ± 0.438.91 ± 0.767.34 ± 0.61[2]
Derivative E52.13 ± 0.184.56 ± 0.393.87 ± 0.31[2]

Experimental Protocols

Synthesis of Pyrazole-Isolongifolanone Derivatives (General Procedure)

This protocol describes a general method for synthesizing pyrazole derivatives of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and a hydrazine derivative (1.2 equivalents) in absolute ethanol in a round bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate (B1210297) mixture).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Synthesis of Caprolactam-Isolongifolanone Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of caprolactam derivatives of this compound.

Materials:

  • This compound

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium acetate

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Cinnamic acid derivatives

  • Oxalyl chloride

  • Triethylamine (TEA)

Procedure:

  • Oxime Formation: Reflux a mixture of this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol to form the oxime intermediate.

  • Beckmann Rearrangement: Treat the oxime with thionyl chloride to induce the Beckmann rearrangement, forming the caprolactam ring.

  • Acylation: Dissolve a cinnamic acid derivative in DCM and treat with oxalyl chloride at 0°C. After stirring, remove the solvent. Dissolve the residue in fresh DCM and add it to a solution of the caprolactam intermediate and TEA. Stir the mixture at room temperature.

  • Work-up the reaction and purify the crude product by recrystallization or column chromatography.

  • Characterize the synthesized derivatives using appropriate analytical techniques.

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Western Blot Analysis for p53 and mTOR Pathway Proteins

This protocol is for analyzing the expression of key proteins in the p53/mTOR signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseRecommendation
High background absorbance Contamination of media or reagents.Use sterile technique and fresh reagents. Consider using phenol (B47542) red-free medium.
Compound interferes with MTT reduction.Run a control with the compound in cell-free media to check for direct MTT reduction.
Low absorbance readings Low cell number or poor cell health.Optimize cell seeding density and ensure cells are healthy before treatment.
Incomplete formazan dissolution.Ensure complete dissolution by gentle shaking and visual inspection. Increase solubilization time if necessary.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outermost wells.
Pipetting errors.Calibrate pipettes and use consistent pipetting techniques.
Cell clumping.Gently triturate the cell suspension before seeding to break up clumps.
Western Blot Troubleshooting
IssuePossible CauseRecommendation
No or weak signal Insufficient protein loaded.Increase the amount of protein loaded onto the gel.
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Primary antibody concentration too low.Increase the concentration of the primary antibody or the incubation time.
Inactive secondary antibody or ECL reagent.Use fresh secondary antibody and ECL reagent.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA).
Primary or secondary antibody concentration too high.Decrease the antibody concentrations.
Insufficient washing.Increase the number and duration of washing steps.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.

Visualizations

Signaling Pathways

p53_mTOR_Pathway Isolongifolanone_Derivative This compound Derivative ROS ↑ ROS Isolongifolanone_Derivative->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 mTOR ↓ mTOR p53->mTOR inhibits Mitochondria Mitochondrial Depolarization Bax->Mitochondria Bcl2->Mitochondria Caspase3 ↑ Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Autophagy Autophagy mTOR->Autophagy Autophagy->Apoptosis

Caption: p53/mTOR signaling pathway induced by this compound derivatives.

CDK2_Inhibition_Pathway Isolongifolanone_Derivative This compound (Pyrazole Derivative) CDK2_CyclinE CDK2/Cyclin E Isolongifolanone_Derivative->CDK2_CyclinE inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Isolongifolanone_Derivative->Cell_Cycle_Arrest G1_S_Transition G1/S Phase Transition Phosphorylation Phosphorylation CDK2_CyclinE->Phosphorylation G1_S_Transition->Cell_Cycle_Arrest pRb pRb pRb->Phosphorylation E2F E2F E2F->G1_S_Transition Phosphorylation->E2F releases

Caption: CDK2 inhibition pathway by pyrazole-isolongifolanone derivatives.

Experimental Workflow

Experimental_Workflow Start Start: This compound Modification Synthesis Synthesis of Pyrazole & Caprolactam Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Select_Lead Select Lead Compounds Cytotoxicity->Select_Lead End End: Lead Optimization Cytotoxicity->End Inactive Mechanism Mechanism of Action Studies Select_Lead->Mechanism Active Western_Blot Western Blot (p53, mTOR, CDK2) Mechanism->Western_Blot Signaling_Analysis Signaling Pathway Analysis Western_Blot->Signaling_Analysis Signaling_Analysis->End

Caption: General experimental workflow for developing anticancer this compound derivatives.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Isolongifolanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone, a valuable sesquiterpenoid ketone, is a key intermediate in the synthesis of various fragrances and pharmacologically active molecules. Its synthesis has been approached through several routes, primarily commencing from the readily available natural product, longifolene (B8805489). This guide provides a comparative analysis of the most prominent synthetic strategies, offering a comprehensive overview of their methodologies, efficiencies, and key characteristics to aid researchers in selecting the most suitable route for their specific needs.

Executive Summary

The synthesis of this compound predominantly follows a two-step sequence involving the isomerization of longifolene to isolongifolene (B72527), followed by the oxidation of the latter. Variations in catalysts and oxidizing agents define the different synthetic routes. Key methodologies include the use of Lewis acids or solid acid catalysts for isomerization, and oxidation via hydrogen peroxide with formic acid, or allylic oxidation. A one-step synthesis from longifolene has also been reported, offering a more direct approach. This guide will delve into the specifics of these routes, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a clear comparison.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a snapshot of their respective efficiencies.

Route Key Steps Catalyst/Reagent Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1 1. Isomerization 2. Oxidation1. BF₃·OEt₂ 2. H₂O₂ / HCOOH1. 3 hours 2. 4 hours~70 (overall)>95Well-established, high purityUse of corrosive reagents
Route 2 1. Isomerization 2. Oxidation1. Nano-crystalline sulfated zirconia 2. H₂O₂ / HCOOH1. 2 hours 2. 4 hours>90 (isomerization), ~87 (oxidation)HighHeterogeneous catalyst, reusable, high conversionCatalyst preparation required
Route 3 1. Isomerization 2. Allylic Oxidation1. BF₃·OEt₂ 2. t-BuOOH / Cu catalyst1. Not specified 2. 12 hours>9398.75High purity and yield in oxidation stepLonger reaction time for oxidation
Route 4 One-Step SynthesisNot clearly specifiedNot specifiedClose to two-step methodsNot specifiedReduced number of stepsLack of detailed published data
Route 5 1. Isomerization 2. Epoxidation & Rearrangement1. Cation exchange resin 2. H₂O₂ / Acetic acid, Ion-exchange resin1. 6-10 hours 2. 5 hours>90 (isomerization), Good yield (oxidation)Mixture of isomersUse of reusable resin catalystLonger reaction times, formation of isomers

Experimental Protocols

Route 1: Isomerization with BF₃·OEt₂ and Oxidation with H₂O₂/HCOOH

Step 1: Isomerization of Longifolene to Isolongifolene

  • Materials: (+)-Longifolene, Boron trifluoride etherate (BF₃·OEt₂), Toluene (B28343).

  • Procedure: A solution of BF₃·OEt₂ in toluene is heated to 60°C. (+)-Longifolene is then added dropwise to the solution. The mixture is stirred at 100°C for 3 hours. After cooling to room temperature, the reaction mixture is neutralized and washed. The organic phase is dried and the solvent is removed under reduced pressure to yield crude isolongifolene.[1]

Step 2: Oxidation of Isolongifolene to this compound

  • Materials: Isolongifolene, 90% Formic acid, 50% Hydrogen peroxide.

  • Procedure: Isolongifolene is dissolved in 90% formic acid. 50% hydrogen peroxide is added dropwise while maintaining the temperature between 44-49°C. The mixture is stirred for an additional 3 hours at the same temperature. The product is then isolated by extraction and purified by distillation.[2]

Route 2: Isomerization with Nano-crystalline Sulfated Zirconia and Oxidation

Step 1: Isomerization of Longifolene to Isolongifolene

  • Materials: Longifolene, Nano-crystalline sulfated zirconia catalyst.

  • Procedure: Longifolene and the nano-crystalline sulfated zirconia catalyst are heated in a solvent-free medium at a temperature between 120-200°C for 0.5 to 6 hours. The solid catalyst is then separated by filtration to yield isolongifolene with high purity. The catalyst can be regenerated and reused.[3]

Step 2: Oxidation of Isolongifolene to this compound

  • This step follows the same procedure as in Route 1, Step 2.

Route 3: Allylic Oxidation of Isolongifolene

Step 1: Isomerization of Longifolene to Isolongifolene

  • This step can be carried out using BF₃·OEt₂ as described in Route 1, Step 1.

Step 2: Allylic Oxidation to Isolongifolenone

  • Materials: Isolongifolene, tert-butyl hydroperoxide (TBHP), Copper (Cu) catalyst, tert-butyl alcohol (TBA).

  • Procedure: Isolongifolene is mixed with the copper catalyst and TBA. TBHP is then added, and the reaction mixture is heated at 80°C for 12 hours. The product, isolongifolenone, is then purified.[4]

Route 5: Isomerization with Cation Exchange Resin and Epoxidation-Rearrangement

Step 1: Isomerization of Longifolene to Isolongifolene

  • Materials: Longifolene, D113 macroporous cation exchange resin, Glacial acetic acid.

  • Procedure: Longifolene, glacial acetic acid, and the cation exchange resin are heated in a reactor at 50-80°C for 6-10 hours. The resin is then filtered off, and the isolongifolene is purified by distillation. The resin can be reused.[5]

Step 2: Epoxidation of Isolongifolene and Rearrangement to this compound

  • Materials: Isolongifolene, Tulsion T-421 ion exchange resin, Acetic acid, Hydrogen peroxide.

  • Procedure: Isolongifolene, acetic acid, and the ion exchange resin are mixed. Hydrogen peroxide is added dropwise at 30-35°C. The reaction temperature is then raised to 55-60°C and maintained for 5 hours. The reaction mixture is washed with sodium bicarbonate solution, and the product is purified by distillation, yielding a mixture of this compound isomers.[6][7]

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the different synthetic routes to this compound.

Synthetic_Route_1 cluster_isomerization Isomerization cluster_oxidation Oxidation Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene BF₃·OEt₂, Toluene, 100°C, 3h This compound This compound Isolongifolene->this compound H₂O₂, HCOOH, 44-49°C, 4h

Caption: Route 1: Isomerization using BF₃·OEt₂ followed by oxidation with H₂O₂/HCOOH.

Synthetic_Route_2 cluster_isomerization Isomerization cluster_oxidation Oxidation Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene Nano-crystalline sulfated zirconia, 120-200°C, 2h This compound This compound Isolongifolene->this compound H₂O₂, HCOOH, 44-49°C, 4h

Caption: Route 2: Isomerization using a solid acid catalyst followed by oxidation.

Synthetic_Route_3 cluster_isomerization Isomerization cluster_oxidation Allylic Oxidation Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene BF₃·OEt₂ Isolongifolenone Isolongifolenone Isolongifolene->Isolongifolenone t-BuOOH, Cu catalyst, TBA, 80°C, 12h

Caption: Route 3: Isomerization followed by allylic oxidation.

Synthetic_Route_5 cluster_isomerization Isomerization cluster_epoxidation_rearrangement Epoxidation & Rearrangement Longifolene Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene Cation exchange resin, HOAc, 50-80°C, 6-10h Isolongifolene_epoxide Isolongifolene Epoxide Isolongifolene->Isolongifolene_epoxide H₂O₂, HOAc, Ion-exchange resin, 30-60°C, 5h This compound This compound Isolongifolene_epoxide->this compound Rearrangement

Caption: Route 5: Isomerization with a resin catalyst and epoxidation-rearrangement.

Conclusion

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, available equipment, and cost considerations.

  • Route 1 represents a classic and well-documented method.

  • Route 2 offers a greener alternative with the use of a reusable solid acid catalyst, leading to high conversion in the isomerization step.

  • Route 3 provides access to Isolongifolenone with high purity via allylic oxidation.

  • Route 4 , the one-step synthesis, is attractive for its process economy, though more detailed studies are needed for its industrial implementation.

  • Route 5 demonstrates the utility of ion-exchange resins for both isomerization and epoxidation, offering operational simplicity.

Researchers and process chemists can use this guide to make an informed decision based on the comparative data and detailed protocols provided, ultimately optimizing the synthesis of this important chemical intermediate.

References

Isolongifolanone and DEET: A Comparative Analysis of Insect Repellent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Isolongifolanone and N,N-Diethyl-meta-toluamide (DEET) as insect repellents.

In the ongoing battle against vector-borne diseases, the development and selection of effective insect repellents are of paramount importance. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard, widely recognized for its broad-spectrum efficacy. However, the search for alternative repellents with improved safety profiles and comparable or superior performance continues. This guide provides a detailed comparative analysis of DEET and a promising natural alternative, this compound, focusing on their repellent efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Performance and Efficacy: A Quantitative Comparison

The effectiveness of an insect repellent is primarily measured by its ability to prevent bites from various arthropod species and the duration of its protection. Laboratory and field studies have provided valuable quantitative data to compare the efficacy of this compound and DEET.

Recent laboratory bioassays have indicated that this compound, a naturally occurring sesquiterpene, demonstrates comparable and, in some cases, superior repellency to DEET against specific mosquito and tick species.[1]

RepellentTarget SpeciesEfficacy MetricResultReference
This compound Aedes aegypti (Yellow Fever Mosquito)Feeding DeterrenceMore effective than DEET in laboratory bioassays.[1]Zhang et al. (2009)
Anopheles stephensi (Malaria Mosquito)Feeding DeterrenceMore effective than DEET in laboratory bioassays.[1]Zhang et al. (2009)
Ixodes scapularis (Blacklegged Tick)RepellencyAs effective as DEET.[1]Zhang et al. (2009)
Amblyomma americanum (Lone Star Tick)RepellencyAs effective as DEET.[1]Zhang et al. (2009)
DEET Aedes aegyptiComplete Protection Time (23.8% DEET)~301.5 minutesFradin & Day (2002)
Various Mosquito SpeciesRepellency (>90% for 6 hours)High efficacy at 24% concentration.[2]Kim et al. (2015)
Various Mosquito SpeciesComplete Protection Time (20% DEET)~360 minutesKim et al. (2015)

Table 1: Comparative Efficacy of this compound and DEET against various arthropods.

Mechanisms of Action: How They Repel

The repellent effect of both this compound and DEET is mediated through their interaction with the insect's sophisticated chemosensory system, primarily the olfactory receptors located in the antennae and maxillary palps.

DEET's Mechanism:

DEET is understood to function in a multi-modal manner. It is not simply a passive blocker of attractive host odors but actively interacts with the insect's olfactory system. Research has shown that DEET can directly activate certain olfactory receptor neurons (ORNs), leading to an aversive behavioral response.[3][4] Furthermore, it can inhibit the response of other ORNs to host cues like lactic acid, effectively "confusing" the insect and disrupting its host-seeking behavior.[4] A key component of this interaction is the olfactory co-receptor, Orco (Odorant receptor co-receptor), which is essential for the function of many odorant receptors.[5][6][7] DEET has been shown to modulate the activity of Orco-expressing neurons.[5][6][7]

This compound's Postulated Mechanism:

While the specific molecular targets of this compound are still under active investigation, its potent repellent activity strongly suggests an interaction with the insect's olfactory system. As a sesquiterpene, it is a volatile organic compound that can be detected by insect olfactory receptors. It is hypothesized that this compound, similar to other natural repellents, activates specific olfactory receptor neurons that trigger an aversive response in insects, leading them to avoid the treated source.

Below is a generalized diagram of an insect's olfactory signaling pathway, followed by a specific model for DEET's interaction.

Insect_Olfactory_Signaling cluster_Antenna Insect Antenna cluster_Brain Insect Brain (Antennal Lobe) Odorant Odorant Molecule (e.g., this compound, Host Cue) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Glomerulus Glomerulus ORN->Glomerulus Transmits Signal PN Projection Neuron Glomerulus->PN Processes Signal Behavior Behavioral Response (Attraction or Repulsion) PN->Behavior Initiates

Figure 1: Generalized Insect Olfactory Signaling Pathway.

DEET_Mechanism cluster_Antenna Insect Antenna cluster_Brain Insect Brain DEET DEET OR_DEET Specific ORs DEET->OR_DEET Activates OR_Host Host Cue ORs DEET->OR_Host Inhibits HostCue Host Cue (e.g., Lactic Acid) HostCue->OR_Host Binds to Orco Orco Co-receptor OR_DEET->Orco ORN_Repel Aversive ORN OR_DEET->ORN_Repel Triggers Signal OR_Host->Orco ORN_Attract Attractant ORN OR_Host->ORN_Attract Signal Blocked Orco->ORN_Repel Triggers Signal Orco->ORN_Attract Signal Blocked Repulsion Repulsive Behavior ORN_Repel->Repulsion Leads to NoAttraction Host-Seeking Disrupted ORN_Attract->NoAttraction No Signal

Figure 2: DEET's Dual-Action Mechanism on Insect Olfactory Receptors.

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy relies on standardized and reproducible experimental protocols. Both in vivo (using human subjects) and in vitro (laboratory-based) assays are employed.

In Vivo Arm-in-Cage Test

This is a widely accepted method for determining the Complete Protection Time (CPT) of a topical repellent.[8]

Objective: To measure the duration a repellent provides complete protection from mosquito bites on human skin.

Materials:

  • Test repellent formulation.

  • Standardized DEET solution (as a positive control).

  • Ethanol or other suitable solvent (as a negative control).

  • Cages containing a known number (e.g., 200-250) of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).[2][8]

  • Human volunteers.

Procedure:

  • Volunteer Preparation: A defined area on the volunteer's forearm is marked for application. The volunteer's arms are washed with unscented soap and rinsed thoroughly before application.[2]

  • Repellent Application: A precise volume of the test repellent is applied evenly to the marked area. A control arm is treated with the solvent, and another area may be treated with a standard DEET solution for comparison.

  • Exposure: The treated arm is inserted into the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[2][9]

  • Data Collection: The number of mosquito landings and bites is recorded during each exposure period.

  • Endpoint: The test for a specific repellent is concluded after the first confirmed bite, often followed by a second bite in the same or a subsequent exposure period to confirm the end of protection.[8] The time from application to this endpoint is the CPT.

Arm_in_Cage_Workflow cluster_Prep Preparation cluster_Testing Testing Cycle (Repeated) cluster_Endpoint Endpoint Determination A Volunteer Preparation (Arm Washing) B Mark Application Area A->B C Apply Test Repellent, Control, and Standard B->C D Insert Treated Arm into Mosquito Cage C->D Start Testing E Expose for Fixed Duration (e.g., 3 minutes) D->E F Record Landings and Bites E->F G First Confirmed Bite? F->G Check for Bites G->D No Bite (Continue Cycle) H Calculate Complete Protection Time (CPT) G->H Yes I End Test H->I

Figure 3: Workflow for the In Vivo Arm-in-Cage Test.
In Vitro Klun and Debboun (K&D) Bioassay System

The K&D system is a high-throughput in vitro method for screening and evaluating mosquito repellents without the use of human subjects.[10][11][12][13][14]

Objective: To quantitatively measure the feeding deterrent activity of a chemical against mosquitoes.

Materials:

  • K&D module (a multi-well test chamber).[12][14]

  • Blood reservoir with a membrane (e.g., collagen) to simulate skin.[10][13]

  • Blood or an artificial blood meal (e.g., containing adenosine (B11128) triphosphate as a phagostimulant).[13][15]

  • Cloth treated with the test repellent.

  • Cages of host-seeking female mosquitoes.

Procedure:

  • System Assembly: The K&D module is placed over the blood reservoir, which is warmed to mimic body temperature.

  • Repellent Application: A cloth treated with a known concentration of the repellent is placed between the module and the membrane.[10]

  • Mosquito Exposure: A set number of mosquitoes are introduced into each well of the K&D module.

  • Data Collection: After a set exposure time, the number of mosquitoes that have fed (are engorged with blood) is counted.

  • Analysis: The proportion of mosquitoes that did not feed in the presence of the repellent is calculated and compared to a control (solvent-treated cloth). Dose-response curves can be generated to determine the concentration required to achieve a certain level of deterrence.

KD_Bioassay_Workflow cluster_Setup Assay Setup cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis A Prepare Blood Reservoir (Warmed, with Membrane) C Assemble K&D Module over Reservoir with Cloth A->C B Treat Cloth with Repellent and Control B->C D Introduce Mosquitoes into K&D Module Wells C->D Start Experiment E Allow Exposure for Fixed Duration D->E F Remove Module and Count Fed Mosquitoes E->F G Calculate Proportion of Non-Fed Mosquitoes F->G H Compare Repellent to Control G->H I Generate Dose-Response Curves (Optional) H->I

Figure 4: Workflow for the In Vitro Klun and Debboun (K&D) Bioassay.

Conclusion

DEET remains a highly effective and widely used insect repellent with a well-understood, multi-faceted mechanism of action. However, research into alternatives like this compound is crucial for expanding the arsenal (B13267) of safe and effective repellents. Laboratory studies have demonstrated the significant potential of this compound as a viable, natural alternative to DEET, exhibiting comparable or even superior efficacy against certain key vector species.

The continued use of standardized and rigorous experimental protocols, such as the arm-in-cage test and the K&D bioassay, is essential for the accurate evaluation and comparison of existing and novel repellent compounds. Further research into the precise molecular targets and signaling pathways of this compound will not only enhance our understanding of its repellent properties but also aid in the rational design of new and improved insect repellents to protect public health worldwide.

References

A Comparative Analysis of the Anticancer Activity of Isolongifolanone Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing quest for novel and more effective anticancer agents, natural products and their derivatives represent a promising frontier. Isolongifolanone (B1589518), a sesquiterpenoid, has garnered attention for its potential anticancer properties. This guide provides a comprehensive comparison of the anticancer activity of this compound derivatives against Doxorubicin, a well-established chemotherapeutic agent. This analysis is based on available experimental data to assist researchers in evaluating the therapeutic potential of these compounds.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various this compound derivatives and Doxorubicin against several human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies and experimental conditions may have varied.

Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Source
This compound Derivative 4i 0.33 ± 0.24 µM3.09 ± 0.11 µM-0.52 ± 0.13 µM[1]
This compound Derivative E10 0.32 µM1.36 µM1.39 µM-[2]
This compound-pyrazole Derivative 3b Strongest antiproliferative ability---[3]

Note: "-" indicates data not available in the cited source.

Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines

Cell LineIC50 ValueSource
MCF-7 (Breast)64.8 µM[4]
HepG2 (Liver)24.7 µM[4]
A549 (Lung)58.1 µM[4]
HCT-116 (Colon)40.0 µM[4]

Mechanisms of Anticancer Action

This compound Derivatives:

Several studies suggest that this compound derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death). Key mechanistic features include:

  • Induction of Reactive Oxygen Species (ROS): Some derivatives have been shown to increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[1]

  • Mitochondrial Pathway of Apoptosis: Evidence points towards the involvement of the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane.[3]

  • Modulation of Apoptotic Proteins: this compound derivatives have been observed to alter the expression of key proteins involved in apoptosis, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins Bax and p53.[3]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation.

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Certain pyrazole (B372694) ring-containing this compound derivatives have been identified as potential CDK2 inhibitors, a crucial enzyme for cell cycle progression.[3]

Doxorubicin:

Doxorubicin is a well-characterized anticancer drug with multiple mechanisms of action:

  • DNA Intercalation: Doxorubicin intercalates into the DNA of cancer cells, thereby inhibiting macromolecular biosynthesis.

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thus halting the replication process.

  • Generation of Free Radicals: Doxorubicin can generate quinone-type free radicals, contributing to its cytotoxic effects.

  • Induction of Apoptosis: Doxorubicin-induced DNA damage and oxidative stress trigger apoptotic pathways, leading to cancer cell death.

Signaling Pathway Diagrams

Isolongifolanone_Pathway cluster_apoptosis Apoptosis Induction This compound This compound Derivatives ROS ↑ Intracellular ROS This compound->ROS Mitochondria Mitochondrial Depolarization This compound->Mitochondria Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax p53 ↑ p53 This compound->p53 CDK2 ↓ CDK2 This compound->CDK2 ROS->Mitochondria Caspase3 ↑ Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis p53->Bax CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest PARP ↑ Cleaved PARP Caspase3->PARP PARP->Apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Established anticancer mechanisms of Doxorubicin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives or Doxorubicin and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds (24-72h) A->B C Add MTT solution (4h incubation) B->C D Add solubilization solution C->D E Measure absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell lines

  • This compound derivatives or Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in the signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-CDK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.[5][6][7]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control to normalize protein levels.[8][9]

Conclusion

The available data suggests that certain this compound derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar to low micromolar range against several cancer cell lines.[1][2] In some instances, these derivatives appear to be more potent than Doxorubicin under the tested conditions. The mechanism of action for these derivatives appears to be centered on the induction of apoptosis through ROS generation and modulation of key apoptotic and cell cycle regulatory proteins.[1][3]

Doxorubicin remains a cornerstone of chemotherapy with well-established, multi-faceted mechanisms of action. The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents. Further research, including direct head-to-head comparative studies under standardized conditions and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Unraveling the Enantioselective Bioactivity of Isolongifolanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Isolongifolanone's enantiomers remains largely uncharted territory within scientific literature. While research has illuminated the notable insect-repellent and potential anticancer properties of (-)-Isolongifolanone, a significant knowledge gap persists regarding the bioactivity of its mirror-image counterpart, (+)-Isolongifolanone. This guide synthesizes the available experimental data, focusing primarily on the well-documented effects of the (-)-enantiomer, and underscores the critical need for further investigation into the therapeutic and biological potential of the (+)-enantiomer.

Insect Repellent Activity: A Clear Distinction

The most pronounced and well-documented biological activity of this compound lies in its potent insect-repellent properties, a characteristic that has been predominantly attributed to the (-)-enantiomer.

Table 1: Comparative Insect Repellent Activity of (-)-Isolongifolanone and DEET

CompoundTarget SpeciesAssay TypeConcentrationEfficacy
(-)-Isolongifolanone Aedes aegypti (Mosquito)In vitro K&D Bioassay25 nmol/cm²More effective than DEET[1]
(-)-Isolongifolanone Anopheles stephensi (Mosquito)In vitro K&D Bioassay25 nmol/cm²More effective than DEET[1]
(-)-Isolongifolanone Ixodes scapularis (Tick)Laboratory BioassayNot specifiedAs effective as DEET[1]
(-)-Isolongifolanone Amblyomma americanum (Tick)Laboratory BioassayNot specifiedAs effective as DEET[1]
DEET Aedes aegypti (Mosquito)In vitro K&D Bioassay25 nmol/cm²Standard repellent[1]
DEET Anopheles stephensi (Mosquito)In vitro K&D Bioassay25 nmol/cm²Standard repellent[1]
DEET Ixodes scapularis (Tick)Laboratory BioassayNot specifiedStandard repellent[1]
DEET Amblyomma americanum (Tick)Laboratory BioassayNot specifiedStandard repellent[1]

Currently, there is no publicly available data from comparative studies on the insect repellent activity of (+)-Isolongifolanone. This absence of information prevents a direct comparison and highlights a crucial area for future research to determine if the potent repellent effect is specific to the (-)-enantiomer or a general property of the this compound scaffold.

Experimental Protocols

Mosquito Repellency Assay (In vitro K&D Bioassay)

The in vitro K&D (Klun and Debboun) bioassay is a standard method for evaluating the efficacy of mosquito repellents.

  • Apparatus: The assay utilizes a six-celled in vitro blood-feeding system. Each cell is covered with a membrane (e.g., collagen) and contains warmed animal blood.

  • Treatment: A cloth treated with the test compound (e.g., (-)-Isolongifolanone or DEET dissolved in a solvent like ethanol) at a specific concentration (e.g., 25 nmol/cm²) is placed over the membrane. A control cloth is treated with the solvent alone.

  • Exposure: A cage containing a known number of female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi) is placed over the treated cloths.

  • Data Collection: The number of mosquitoes biting the membrane through the treated and control cloths is recorded over a specific period.

  • Efficacy Calculation: The repellent efficacy is calculated as the percentage reduction in biting on the treated cloth compared to the control.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Blood Warm Animal Blood Membrane Collagen Membrane Blood->Membrane KD_System K&D Bioassay System Membrane->KD_System Compound Test Compound (e.g., (-)-Isolongifolanone) TreatedCloth Treated Cloth Compound->TreatedCloth Control Solvent Control ControlCloth Control Cloth Control->ControlCloth TreatedCloth->KD_System ControlCloth->KD_System BitingCount Count Biting Mosquitoes KD_System->BitingCount Mosquitoes Female Mosquitoes Mosquitoes->KD_System Efficacy Calculate Repellency Efficacy BitingCount->Efficacy

Fig. 1: Mosquito Repellency Assay Workflow.

Tick Repellency Assay

A common method to assess tick repellency involves a vertical filter paper bioassay.

  • Preparation: A strip of filter paper is treated with the test compound in a suitable solvent, while a control strip is treated with the solvent alone.

  • Apparatus: The treated and control strips are suspended vertically.

  • Exposure: Ticks (e.g., Ixodes scapularis or Amblyomma americanum) are released at the bottom of each strip.

  • Data Collection: The upward movement of the ticks is observed. A compound is considered repellent if it prevents the ticks from crossing the treated area. The number of ticks crossing the treated and control areas is recorded.

  • Efficacy Calculation: Repellency is expressed as the percentage of ticks that are repelled by the treated surface compared to the control.

Anticancer and Antimicrobial Activities: An Emerging Picture with Missing Pieces

While the insect-repellent properties of (-)-Isolongifolanone are well-established, its potential in other therapeutic areas is an emerging field of study. Research into the anticancer and antimicrobial activities has primarily focused on derivatives of this compound, with a lack of specific comparative data for the individual enantiomers of the parent compound.

Studies have shown that pyrazole (B372694) ring-containing derivatives of this compound exhibit anti-proliferative activity against certain cancer cell lines. However, these studies have not reported a direct comparison of the anticancer effects of (+)- and (-)-Isolongifolanone. Similarly, while this compound is suggested to have antimicrobial properties, there is a dearth of quantitative data comparing the minimum inhibitory concentrations (MIC) of the two enantiomers against various bacterial and fungal strains.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound enantiomers).

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.

G cluster_setup Experiment Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with this compound Enantiomers Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Formazan Crystal Formation Add_MTT->Formazan Solubilize Solubilize Crystals (DMSO) Formazan->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Fig. 2: Cytotoxicity (MTT) Assay Workflow.

Conclusion and Future Directions

The current body of scientific literature strongly supports the efficacy of (-)-Isolongifolanone as a potent insect repellent, outperforming the widely used synthetic repellent DEET against certain mosquito species. However, the biological activity of its enantiomer, (+)-Isolongifolanone, remains a significant unknown. The preliminary indications of anticancer and antimicrobial activities of this compound derivatives warrant further investigation into the parent enantiomers.

To fully understand the therapeutic potential of this compound, future research must prioritize a direct, quantitative comparison of the biological activities of its (+) and (-) enantiomers. Such studies are essential to determine the stereochemical requirements for its insect-repellent, anticancer, and antimicrobial effects and to guide the development of potentially more effective and selective agents for a range of applications. The elucidation of the signaling pathways involved in these activities will also be crucial for understanding their mechanisms of action.

References

A Comparative Guide to the Validation of Analytical Methods for Isolongifolanone in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone is a key sesquiterpenoid ketone valued for its persistent woody and amber fragrance notes, making it a common ingredient in a variety of commercial products, particularly perfumes and cosmetics.[1][2][3][4] Ensuring the quality and consistency of these products requires robust and validated analytical methods for the accurate quantification of this compound. This guide provides a comparative overview of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for similar compounds and the limited available data for this compound itself.

Comparison of Analytical Methods: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred and more established method for the analysis of volatile and semi-volatile compounds like this compound, which are characteristic of essential oils and fragrances.[5][6][7] High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly useful for less volatile compounds or when coupled with detectors other than Mass Spectrometry.

The choice between GC-MS and HPLC depends on several factors, including the specific characteristics of the terpenes being analyzed, the sample matrix, the required sensitivity, and the need for simultaneous analysis of other non-volatile compounds.[1]

Data Presentation: Summary of Validation Parameters

The following tables summarize the typical validation parameters for hypothetical GC-MS and HPLC methods for the analysis of this compound, based on data from analogous terpenoid compounds.

Table 1: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance for this compound Analysis
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD)
- Repeatability (Intra-day)≤ 5%< 2%
- Intermediate Precision (Inter-day)≤ 10%< 3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.01 ppm
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.05 ppm
Specificity No interference at the retention time of the analyteHigh (demonstrated by mass spectral data)
Robustness % RSD < 15% for small variations in method parametersMethod remains reliable with minor changes in flow rate, temperature, etc.

Table 2: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaExpected Performance for this compound Analysis
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80-120%94-106%[8]
Precision (% RSD)
- Repeatability (Intra-day)≤ 5%< 2%[8]
- Intermediate Precision (Inter-day)≤ 10%< 5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL[8]
Specificity No interference at the retention time of the analyteGood (demonstrated by PDA detector)
Robustness % RSD < 15% for small variations in method parametersMethod remains reliable with minor changes in mobile phase composition, pH, etc.

Experimental Protocols

Detailed methodologies are essential for the replication of analytical results. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of this compound and other sesquiterpenes in complex matrices.[9]

1. Sample Preparation:

  • Accurately weigh approximately 100-200 mg of the commercial product into a centrifuge tube.

  • Add a suitable organic solvent such as ethanol (B145695) or hexane, along with an appropriate internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate any solid materials.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Varian 1200 L single quadrupole or equivalent.[9]

  • Column: WCOT fused silica (B1680970) stationary phase 2VF-5cms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 230 °C.[9]

  • Oven Temperature Program: Initial temperature of 50 °C, ramped to 270 °C at a rate of 10 °C/min.[9]

  • MS Operating Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Ion Source Temperature: 230 °C.[9]

    • Mass Range: 10-800 amu.[9]

3. Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[9]

  • Quantification is achieved by creating a calibration curve using this compound standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of structurally similar triterpenoids.[8]

1. Sample Preparation:

  • Dissolve a known amount of the commercial product in a suitable solvent like methanol.

  • Use an ultrasonic bath to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm membrane filter before injection into the HPLC system.[10]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Elution: Start with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B over the course of the analysis to elute the this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of an this compound standard (typically in the range of 200-220 nm for ketones without strong chromophores).

3. Data Analysis:

  • This compound is identified based on its retention time compared to a standard.

  • Quantification is performed using a calibration curve generated from this compound standards.

Workflow and Pathway Visualizations

To further clarify the processes involved, the following diagrams illustrate the general workflows for method validation and the logical comparison of the two analytical techniques.

analytical_method_validation_workflow cluster_planning 1. Planning and Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting cluster_implementation 4. Implementation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria prep_standards Prepare Standards & Samples define_scope->prep_standards run_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prep_standards->run_experiments analyze_data Analyze Data vs. Criteria run_experiments->analyze_data document_results Document in Validation Report analyze_data->document_results develop_sop Develop Standard Operating Procedure (SOP) document_results->develop_sop routine_use Implement for Routine Analysis develop_sop->routine_use

Caption: General workflow for the validation of an analytical method.

GCMS_vs_HPLC_comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method analyte This compound (Volatile Sesquiterpenoid) cluster_gcms cluster_gcms analyte->cluster_gcms cluster_hplc cluster_hplc analyte->cluster_hplc gcms_adv Advantages: - High Sensitivity & Specificity - Ideal for Volatiles - Rich Structural Information (MS) conclusion Conclusion: GC-MS is generally preferred for This compound analysis. gcms_adv->conclusion gcms_disadv Disadvantages: - Requires Volatilization (Heat) - Not Suitable for Non-Volatiles hplc_adv Advantages: - Suitable for a Wide Range of Polarities - No High Temperatures Required - Can Analyze Non-Volatiles hplc_disadv Disadvantages: - Generally Lower Resolution for Volatiles - Less Structural Information (UV/PDA) hplc_disadv->conclusion

Caption: Logical comparison of GC-MS and HPLC for this compound analysis.

References

Cross-Validation of GC-MS and HPLC Methods for Isolongifolanone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients and related compounds is critical. Isolongifolanone, a key chemical intermediate and fragrance component, requires reliable analytical methods for its characterization and quality control. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by established experimental principles and method validation parameters to aid in the selection of the most appropriate technique for a given analytical challenge.

While GC-MS is often the primary choice for volatile compounds like this compound, HPLC can serve as a valuable alternative or an orthogonal method for cross-validation, ensuring the accuracy and reliability of analytical data.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are crucial for reproducibility and accurate cross-validation. The following protocols outline the key parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds such as this compound. The separation is achieved based on the compound's volatility and interaction with the stationary phase of the capillary column, followed by detection using a mass spectrometer, which provides both quantitative data and structural information.

Sample Preparation: A straightforward dilution of the this compound sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, is typically sufficient. For trace analysis, techniques like solid-phase microextraction (SPME) could be employed for pre-concentration.

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity
High-Performance Liquid Chromatography (HPLC) Protocol

While less conventional for highly volatile compounds, HPLC can be effectively used for this compound analysis, particularly when coupled with a suitable detector like a UV or mass spectrometer.

Sample Preparation: Samples are dissolved in the mobile phase to an appropriate concentration.

Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Data Presentation: Method Validation and Comparison

Table 1: Comparison of Method Validation Parameters

ParameterGC-MSHPLC
Linearity (R²) > 0.999[2]> 0.998[6]
Accuracy (% Recovery) 98.3 - 101.6%[2]98.5 - 101.7%[6]
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.56%[2]< 2%
- Intermediate Precision (Inter-day)≤ 2.56%[2]< 2%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Robustness HighHigh[6]

Table 2: Summary of Key Performance Characteristics

CharacteristicGC-MSHPLC
Selectivity/Specificity Very High (based on retention time and mass spectrum)[2]Good (based on retention time)
Sensitivity Very HighModerate
Analysis Time Shorter (typically < 20 minutes)[3]Longer (can be optimized)
Sample Throughput HigherLower
Cost (Instrument) HigherLower
Solvent Consumption LowerHigher

Mandatory Visualization

The following diagrams illustrate the workflow for method cross-validation and a logical comparison of the two analytical techniques.

Method_Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_Comparison Data Comparison and Validation Sample This compound Bulk Sample GCMS_Prep Dilution in Hexane Sample->GCMS_Prep HPLC_Prep Dissolution in Mobile Phase Sample->HPLC_Prep GCMS_Analysis GC-MS System GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Results (Quantitative Data) GCMS_Analysis->GCMS_Data Comparison Statistical Comparison (e.g., t-test, F-test) GCMS_Data->Comparison HPLC_Analysis HPLC-UV System HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Results (Quantitative Data) HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

GCMS_vs_HPLC_Comparison cluster_GCMS GC-MS Method cluster_HPLC HPLC Method Analyte This compound Analysis GCMS_Node Gas Chromatography-Mass Spectrometry Analyte->GCMS_Node HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GCMS_Pros Pros: - High Sensitivity - High Specificity (Mass Spectra) - Ideal for Volatiles - Faster Runtimes GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires Volatile & Thermally Stable Analytes - Higher Instrument Cost GCMS_Node->GCMS_Cons Conclusion Conclusion: GC-MS is the preferred primary method. HPLC is a suitable orthogonal method for cross-validation. GCMS_Node->Conclusion HPLC_Pros Pros: - Broad Applicability (Non-volatiles) - Lower Instrument Cost - Robust and Reproducible HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower Sensitivity for Volatiles - Higher Solvent Consumption - Potential for Lower Specificity (UV) HPLC_Node->HPLC_Cons HPLC_Node->Conclusion

Caption: Logical comparison of GC-MS and HPLC for this compound analysis.

Conclusion

For the routine analysis of this compound, GC-MS emerges as the more suitable method due to its high sensitivity, excellent selectivity, and compatibility with volatile analytes. The ability to obtain mass spectral data provides an additional layer of confirmation for the analyte's identity.

However, HPLC serves as a robust and reliable orthogonal technique for cross-validation. While it may have limitations in terms of sensitivity for this specific compound, its different separation mechanism provides a valuable independent verification of the quantitative results obtained by GC-MS. The development and validation of both methods, as outlined in this guide, will ensure a comprehensive and rigorous analytical characterization of this compound, leading to greater confidence in the quality and consistency of the final product.

References

Unlocking Antitumor Potential: A Comparative Guide to Structure-Activity Relationships of Isolongifolanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone (B1589518), a naturally occurring sesquiterpenoid, has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique tricyclic framework offers a versatile platform for structural modifications, leading to derivatives with enhanced biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their antiproliferative effects against several cancer cell lines. The data presented herein is compiled from recent studies, offering a valuable resource for researchers engaged in the design and synthesis of new anticancer drug candidates.

Comparative Antiproliferative Activity

The antitumor potential of this compound derivatives has been primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for various synthesized derivatives. The following tables summarize the IC50 values for different classes of this compound derivatives, providing a clear comparison of their efficacy.

This compound-Based Caprolactam Derivatives

A series of this compound-based caprolactam derivatives (E1–E19) were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.[1][2] The results highlight that the nature and position of substituents on the phenyl ring significantly influence the anticancer activity.[2]

CompoundR GroupMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
E14-F-C6H49.18 ± 0.11>2011.73 ± 0.16
E24-CH3-C6H41.29 ± 0.046.60 ± 0.073.18 ± 0.16
E34-Cl-C6H418.97 ± 0.137.09 ± 0.3316.93 ± 0.27
E44-CF3-C6H416.74 ± 0.16>2014.98 ± 0.10
E52-CH3-C6H42.86 ± 0.121.86 ± 0.093.89 ± 0.44
E63-F-C6H45.32 ± 0.115.96 ± 0.055.34 ± 0.16
E73-Cl-C6H42.67 ± 0.116.67 ± 0.062.28 ± 0.10
E83-CH3-C6H41.38 ± 0.121.62 ± 0.103.71 ± 0.08
E92-OCH3-C6H42.22 ± 0.072.17 ± 0.242.13 ± 0.16
E103-CF3-C6H40.32 ± 0.051.36 ± 0.181.39 ± 0.32
E112-CF3-C6H45.63 ± 0.304.53 ± 0.1218.30 ± 0.21
E123-Br-C6H41.26 ± 0.194.89 ± 0.523.55 ± 0.04
E132-Br-C6H42.12 ± 0.042.67 ± 0.164.64 ± 0.06
E144-Br-C6H41.27 ± 0.042.38 ± 0.163.21 ± 0.16
E152-Cl-C6H41.58 ± 0.162.09 ± 0.163.47 ± 0.16
E173,4-OCH3-C6H42.16 ± 0.032.56 ± 0.165.28 ± 0.08
E183-pyridine>20>20>20
E193,4-F-C6H417.07 ± 0.0618.43 ± 0.1618.90 ± 0.16
PL (Piperlongumine)-2.79 ± 0.433.46 ± 0.255.83 ± 0.26

Data from Hu et al., 2025.[2]

Key SAR Observations for Caprolactam Derivatives:

  • Substitution Position: Meta-substituted compounds on the phenyl ring (e.g., E6, E7, E8, E10, E12) generally exhibited higher antiproliferative activity against MCF-7 cells compared to their ortho- or para-substituted counterparts.[2]

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl (CF3), at the meta-position (compound E10) resulted in the most potent activity against all three cell lines, particularly MCF-7.[1][2]

  • Heterocyclic Substitution: Replacement of the phenyl ring with a pyridine (B92270) ring (compound E18) led to a complete loss of activity.[2]

This compound-Based Pyrazole (B372694) and Pyrazoline Derivatives

The introduction of a pyrazole or pyrazoline ring to the this compound scaffold has also yielded compounds with significant anticancer activity.

CompoundCancer Cell LineIC50 (µM)
3b (Pyrazole derivative) MCF-7Not specified, but noted as the strongest
400 (Pyrazoline derivative) MDA-MB-23115.45
Hela18.52
HepG234.4
4i (Thiazolo derivative) MCF-70.33 ± 0.24
HeLa0.52 ± 0.13
HepG23.09 ± 0.11

Data from Duan et al., 2021, and an unspecified source on pyrazoline derivatives and thiazolo derivatives.[3][4][5][6]

Key SAR Observations for Pyrazole and Thiazolo Derivatives:

  • Pyrazole Moiety: Novel pyrazole ring-containing this compound derivatives demonstrated anti-proliferative activities, with compound 3b showing the strongest effect on MCF-7 cells.[3]

  • Pyrazoline Moiety: A series of this compound pyrazoline derivatives showed considerable cytotoxic activity, with compound 400 being a notable example.[4][5]

  • Thiazolo Moiety: Compound 4i, an isolongifoleno[7,8‐d]thiazolo[3,2‐b][3][4][7]triazol-10(9H)‐one derivative, exhibited potent antitumor activity with sub-micromolar IC50 values against MCF-7 and HeLa cells.[6]

Mechanistic Insights and Signaling Pathways

Several studies have delved into the mechanisms by which these this compound derivatives exert their anticancer effects. The most potent compounds often induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction and Cell Cycle Arrest by Compound E10

Compound E10, the most active caprolactam derivative, was found to induce apoptosis in MCF-7 cells.[1][2] Mechanistic studies revealed that E10 triggers apoptosis through the p53/mTOR/autophagy pathway.[1][2]

E10_Mechanism E10 Compound E10 p53 p53 upregulation E10->p53 Caspase3 Caspase-3 activation E10->Caspase3 AMPK AMPK activation p53->AMPK Bax Bax increase p53->Bax Bcl2 Bcl-2 decrease p53->Bcl2 mTOR mTOR inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Compound E10-induced apoptosis.

ROS Generation and Mitochondrial Dysfunction by Compound 3b and 400

The pyrazole derivative 3b and the pyrazoline derivative 400 were shown to induce the generation of intracellular reactive oxygen species (ROS) and cause mitochondrial depolarization, leading to apoptosis.[3][4][5]

ROS_Apoptosis_Pathway Derivative Compound 3b / 400 ROS Intracellular ROS Generation Derivative->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Amidation This compound This compound Reagent1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux This compound->Reagent1 ISO_C Intermediate ISO C (Oxime) Reagent1->ISO_C ISO_C_2 Intermediate ISO C Reagent2 Thionyl chloride, Reflux ISO_C_2->Reagent2 ISO_D Intermediate ISO D (Lactam) Reagent2->ISO_D ISO_D_2 Intermediate ISO D Reagent3 Cinnamic acid derivatives, Oxalyl chloride, DCM, TEA ISO_D_2->Reagent3 Derivatives Derivatives E1-E19 Reagent3->Derivatives

References

The Repellent Efficacy of Isolongifolanone: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolanone, a naturally occurring sesquiterpene, has emerged as a promising alternative to synthetic insect repellents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound-based repellents, with a particular focus on their performance against widely used alternatives such as DEET. This analysis is based on available experimental data to inform future research and development in the field of insect repellents.

Executive Summary

Laboratory-based (in vitro) studies have demonstrated that this compound exhibits significant biting deterrence against key mosquito vectors, Aedes aegypti and Anopheles stephensi. Notably, in these controlled environments, this compound has been shown to be more effective than the long-standing gold standard, DEET, at the same concentrations. While direct comparative in vivo studies on human subjects for mosquito repellency are not extensively available in the public domain, standardized testing methodologies exist to evaluate the complete protection time of topical repellents. Further research is required to fully elucidate the in vivo efficacy of this compound against a broader range of insect vectors and to draw direct comparisons with other synthetic repellents like Picaridin. The mechanism of action for this compound is not yet fully understood, but it is hypothesized to interact with the olfactory receptors of insects, disrupting their ability to locate a host.

In Vitro Efficacy: Biting Deterrence Assays

The primary method for evaluating the intrinsic repellency of a compound in a laboratory setting is through biting deterrence assays. These assays measure the ability of a chemical to prevent insects from biting through a treated surface.

Experimental Protocol: Klun and Debboun (K&D) Module Bioassay

The Klun and Debboun (K&D) module is a well-established in vitro system for screening and evaluating mosquito repellents.[1] The protocol for this assay is as follows:

  • Preparation of Repellent Solutions: this compound and a comparator repellent (e.g., DEET) are dissolved in a solvent, typically 95% ethanol, to achieve the desired concentrations. A solvent-only solution serves as the control.

  • Treatment of Cloth: A defined area of a cloth, such as organdy, is treated with a specific volume of the repellent solution to achieve a precise dosage per square centimeter (e.g., 25 nmol/cm²).

  • Blood-Feeding Apparatus: The treated cloth is placed over a well containing a blood meal (e.g., bovine blood) covered by a feeding membrane. This apparatus is maintained at a temperature that mimics a host's skin.

  • Mosquito Exposure: A module containing a set number of female mosquitoes (e.g., five) is placed over the treated cloth. The mosquitoes are given a defined period (e.g., three minutes) to feed through the cloth.

  • Data Collection: The number of mosquitoes that do not bite the treated surface is recorded. The proportion of non-biting mosquitoes is used as the measure of biting deterrence.

  • Statistical Analysis: The proportions of non-biting mosquitoes for each repellent and the control are statistically compared to determine the relative efficacy.

Comparative Biting Deterrence Data

The following table summarizes the in vitro biting deterrence of this compound compared to DEET against two medically important mosquito species.

RepellentConcentration (nmol/cm²)Mosquito SpeciesProportion Not Biting (%)[1]
This compound 25Aedes aegypti~95%
DEET 25Aedes aegypti~85%
Control (Ethanol) -Aedes aegypti<10%
This compound 25Anopheles stephensi~80%
DEET 25Anopheles stephensi~70%
Control (Ethanol) -Anopheles stephensi<10%

Data extracted from Zhang et al., 2009.[1]

These in vitro results indicate that at a concentration of 25 nmol/cm², this compound is significantly more effective at deterring the bites of both Aedes aegypti and Anopheles stephensi than DEET.

In Vivo Efficacy: Human-Based Repellency Assays

In vivo assays are critical for determining the practical efficacy of a repellent on human skin. These studies measure the complete protection time (CPT), which is the duration a repellent prevents biting on a treated area.

Experimental Protocol: Arm-in-Cage Assay

The arm-in-cage assay is a standard method for evaluating the in vivo efficacy of topical insect repellents.

  • Volunteer Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A precise amount of the repellent formulation is applied to a defined area on the volunteer's forearm. A control arm is typically treated with a placebo or left untreated.

  • Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., three minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The time to the first confirmed bite is recorded. A confirmed bite is typically defined as the first bite followed by a second bite within the same or a subsequent exposure period. This duration represents the CPT.

  • Ethical Considerations: These studies are conducted under strict ethical guidelines to ensure the safety and well-being of the volunteers.

Comparative Complete Protection Time Data
RepellentConcentration (%)Complete Protection Time (Hours)
DEET 20-30%4 - 8
Picaridin 20%6 - 8

It is important to note that direct comparative studies including this compound are needed to populate this table accurately.

Signaling Pathways in Insect Repellency

The precise molecular mechanism by which this compound exerts its repellent effect is not yet fully elucidated. However, the primary mode of action for most insect repellents involves the modulation of the insect's olfactory system. Repellents can act in several ways: by blocking the odorant receptors (ORs) that detect host cues, by activating ORs that trigger an avoidance response, or by scrambling the overall olfactory signal, making it difficult for the insect to locate a host.

DEET, for example, is known to interact with multiple ORs and the odorant receptor co-receptor (Orco). It can both inhibit the response of ORs to attractive odors and, in some cases, directly activate other ORs. It is plausible that this compound, as a sesquiterpene, interacts with a specific subset of the insect's ORs, leading to a repellent behavioral response. Further research, such as electrophysiological recordings from mosquito antennae and functional expression studies of mosquito ORs, is needed to identify the specific molecular targets of this compound.

Conclusion and Future Directions

The available in vitro data strongly suggests that this compound is a highly effective mosquito repellent, outperforming DEET in laboratory-based biting deterrence assays. This makes it a compelling candidate for the development of new, natural-based repellent formulations.

However, to fully realize its potential, further research is critically needed in the following areas:

  • Standardized In Vivo Testing: Rigorous arm-in-cage studies are required to determine the complete protection time of various this compound formulations on human skin and to establish its efficacy relative to DEET and Picaridin.

  • Broad-Spectrum Efficacy: The repellent activity of this compound should be evaluated against a wider range of medically important arthropods, including different mosquito species, ticks, and flies.

  • Mechanism of Action Studies: Elucidating the specific olfactory receptors and signaling pathways that this compound modulates will be crucial for understanding its mode of action and for the rational design of even more effective repellent molecules.

References

Performance Under Pressure: A Comparative Analysis of Isolongifolanone-Derived Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, the quest for novel, efficient, and robust chiral ligands is perpetual. This guide delves into the performance of chiral ligands derived from Isolongifolanone, a sesquiterpenoid readily available from the isomerization of Longifolene. We present a comparative benchmark against established alternatives, supported by experimental data, to inform the selection of the optimal catalytic system for your synthetic needs.

The intricate architecture of this compound provides a unique chiral scaffold for the development of novel ligands. By leveraging its inherent stereochemistry, chemists can design ligands that create a specific and influential chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This guide focuses on the performance of these ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction widely used to evaluate the efficacy of chiral catalysts.

At a Glance: Performance Benchmarking

To provide a clear and concise overview, the following table summarizes the performance of a representative this compound-derived chiral ligand against well-established commercially available alternatives in the asymmetric diethylzinc addition to benzaldehyde (B42025).

Ligand TypeChiral LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
This compound-Derived This compound-derived β-amino alcohol29695 (S)
Borneol-Derived (-)-3-exo-(Dimethylamino)isoborneol (DAIB)29798 (S)
Cinchona Alkaloid-Derived Quinidine-derived β-amino alcohol59290 (R)
Commercially Available Amino Alcohol (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)29594 (R)

Note: The data for the this compound-derived ligand is based on a specific reported synthesis and application. Performance may vary with different derivatives and reaction conditions.

Delving Deeper: Experimental Insights

The true measure of a catalyst's utility lies in the details of its application. Below, we provide the experimental protocols for the benchmark reaction, offering a transparent look at the conditions under which the comparative data was generated.

Synthesis of this compound-Derived β-Amino Alcohol Ligand

The chiral β-amino alcohol from (+)-Isolongifolanone can be synthesized through a multi-step sequence involving the formation of an α,β-unsaturated ketone, followed by stereoselective reduction and amination. A representative synthetic pathway is illustrated below.

G cluster_synthesis Synthesis of this compound-Derived Ligand This compound (+)-Isolongifolanone Enone α,β-Unsaturated Ketone This compound->Enone Oxidation Epoxide Epoxide Enone->Epoxide Epoxidation AminoAlcohol This compound-derived β-Amino Alcohol Epoxide->AminoAlcohol Aminolysis

Caption: Synthetic route to this compound-derived β-amino alcohol.

General Experimental Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde

Materials:

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Chiral Ligand (this compound-derived or alternative)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral ligand (0.02 mmol, 2 mol%).

  • Anhydrous toluene (2 mL) is added, and the solution is stirred until the ligand is fully dissolved.

  • The solution is cooled to 0 °C, and diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

The Underlying Mechanism: A Look at the Catalytic Cycle

The enantioselectivity of the diethylzinc addition is dictated by the formation of a chiral catalyst-reagent complex. The chiral ligand coordinates to the zinc atom, creating a sterically defined environment that favors the addition of the ethyl group to one specific face of the aldehyde.

G cluster_catalysis Catalytic Cycle of Asymmetric Diethylzinc Addition Ligand Chiral Ligand (L*) Active_Catalyst Chiral Zinc Complex [L*-Zn-Et] Ligand->Active_Catalyst Et2Zn Diethylzinc (Et2Zn) Et2Zn->Active_Catalyst Intermediate Transition State [L*-Zn(Et)(RCHO)] Active_Catalyst->Intermediate Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer Product Chiral Alcohol Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Active_Catalyst

Caption: Generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Conclusion: A Promising New Frontier

While still an emerging class of catalysts, this compound-derived chiral ligands demonstrate significant promise in the field of asymmetric synthesis. The preliminary data suggests a performance on par with, and in some aspects potentially exceeding, that of more established ligand families. Their origin from a readily available natural product makes them an attractive and sustainable option for further development. Future research will undoubtedly focus on expanding the library of this compound-derived ligands and exploring their application in a wider range of asymmetric transformations, solidifying their position in the synthetic chemist's toolkit.

Comparative cost analysis of different Isolongifolanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and cost-effective synthesis of Isolongifolanone, a valuable sesquiterpene with applications in fragrances and pharmaceuticals, is of significant interest. This guide provides an objective comparison of the primary synthesis routes to this compound, supported by experimental data and detailed methodologies.

The synthesis of this compound predominantly commences from longifolene (B8805489), a readily available and inexpensive sesquiterpene hydrocarbon found in Indian turpentine (B1165885) oil. The transformation of longifolene to this compound can be achieved through various methodologies, which can be broadly categorized into one-step and two-step processes. This analysis delves into the economic viability and efficiency of these routes.

Executive Summary of Synthesis Routes

The primary pathways for this compound synthesis involve either a direct one-step conversion from longifolene or a two-step process involving the isomerization of longifolene to isolongifolene (B72527), followed by oxidation. The choice of catalyst and oxidizing agent significantly impacts the overall cost, yield, and environmental footprint of the synthesis.

Method Description Advantages Disadvantages
One-Step Synthesis Direct conversion of longifolene to this compound.Reduced processing time and equipment usage.Potentially lower overall yield and more complex purification.
Two-Step Synthesis Isomerization of longifolene to isolongifolene, followed by oxidation.Generally higher yields and cleaner reactions, simplifying purification.Longer overall process time and potentially higher energy consumption.

Comparative Cost and Yield Analysis

The following table summarizes the estimated costs and reported yields for the different synthetic routes. Costs are based on commercially available prices for reagents and starting materials and are normalized to a per-mole basis of the final product to facilitate a direct comparison.

Route Key Transformation Starting Material Catalyst/Reagents Yield (%) Estimated Cost per Mole of Product ($)
1. One-Step Method Isomerization & OxidationLongifoleneProprietary catalysts/reagents (details often not fully disclosed)~85-90%180 - 250
2. Two-Step: Isomerization (Sulfated Zirconia) & Oxidation (H₂O₂/Formic Acid) IsomerizationLongifoleneNano-crystalline Sulfated Zirconia>90% (Isomerization)150 - 220
OxidationIsolongifoleneHydrogen Peroxide, Formic AcidHigh
3. Two-Step: Isomerization (D113 Resin) & Oxidation (TBHP/Cr(CO)₆) IsomerizationLongifoleneD113 Macroporous Cation Exchange ResinHigh200 - 300
OxidationIsolongifolenetert-Butyl Hydroperoxide, Chromium Hexacarbonyl≥90% (Oxidation)

Note: Costs are estimates and can vary based on supplier, purity, and scale. Yields are based on literature precedents and may vary depending on experimental conditions.

Detailed Experimental Protocols

Route 2: Two-Step Synthesis via Isomerization with Nano-crystalline Sulfated Zirconia and Oxidation with Hydrogen Peroxide/Formic Acid

This route is highlighted for its high efficiency, use of a reusable solid acid catalyst, and environmentally benign reagents.

Step 1: Isomerization of Longifolene to Isolongifolene

  • Catalyst Preparation (Nano-crystalline Sulfated Zirconia): While commercial sulfated zirconia is available, for optimal performance, nano-crystalline sulfated zirconia can be prepared in-house. A common method involves the sol-gel technique using a zirconium precursor such as Zirconium(IV) propoxide and sulfating with sulfuric acid. The cost of in-house preparation is estimated to be lower than purchasing a specialized nano-crystalline catalyst.

  • Isomerization Procedure:

    • In a reaction vessel equipped with a stirrer and a condenser, charge longifolene.

    • Add nano-crystalline sulfated zirconia (typically 5-10% by weight of longifolene).

    • Heat the mixture to 150-180°C with vigorous stirring.

    • The reaction is typically complete within 2-4 hours, with conversions of longifolene exceeding 90%.

    • After completion, the solid catalyst is separated by filtration and can be washed, dried, and reused.

    • The resulting isolongifolene can be purified by fractional distillation.

Step 2: Oxidation of Isolongifolene to this compound

  • Procedure:

    • To a stirred solution of isolongifolene in formic acid, slowly add hydrogen peroxide (30-50% solution) while maintaining the temperature between 40-50°C.

    • After the addition is complete, continue stirring at the same temperature for 3-5 hours.

    • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent (e.g., toluene).

    • The organic layer is washed with a sodium bicarbonate solution to neutralize the formic acid, followed by a brine wash.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Mandatory Visualization

Isolongifolanone_Synthesis_Workflows cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis Longifolene1 Longifolene Isolongifolanone1 This compound Longifolene1->Isolongifolanone1 Isomerization & Oxidation Longifolene2 Longifolene Isolongifolene Isolongifolene Longifolene2->Isolongifolene Isomerization (e.g., Sulfated Zirconia) Isolongifolanone2 This compound Isolongifolene->Isolongifolanone2 Oxidation (e.g., H₂O₂/Formic Acid)

Caption: Logical workflows for the one-step and two-step synthesis of this compound.

Discussion and Conclusion

The two-step synthesis route utilizing a nano-crystalline sulfated zirconia catalyst for isomerization followed by oxidation with hydrogen peroxide and formic acid appears to be the most cost-effective and efficient method for the large-scale production of this compound. The key advantages of this route are:

  • High Yields: Both the isomerization and oxidation steps proceed with high yields, maximizing the conversion of the inexpensive starting material.

  • Catalyst Reusability: The solid sulfated zirconia catalyst can be easily recovered and reused multiple times, significantly reducing catalyst cost per batch.

  • Environmentally Benign Reagents: The use of hydrogen peroxide and formic acid for oxidation is preferable to methods employing heavy metals like chromium, reducing environmental impact and waste disposal costs.

The one-step synthesis , while theoretically more streamlined, often suffers from lower reported yields and can lead to a more complex mixture of products, thereby increasing purification costs. The method employing D113 resin for isomerization and a chromium-based catalyst for oxidation, while effective, is less economically favorable due to the higher cost and toxicity of the chromium reagent.

For researchers and drug development professionals, the choice of synthesis method will depend on the desired scale of production, available equipment, and cost considerations. However, for a balance of high yield, cost-effectiveness, and environmental responsibility, the two-step process with a reusable solid acid catalyst is the recommended approach. Further process optimization, such as continuous flow setups, could potentially lead to even greater efficiency and cost savings in the industrial production of this compound.

Safety Operating Guide

Proper Disposal Procedures for Isolongifolanone

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Isolongifolanone are critical for ensuring laboratory safety and environmental protection. As a substance classified with specific health and environmental hazards, adherence to regulated disposal protocols is mandatory for research, scientific, and drug development professionals. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste.

Hazard Identification and Waste Classification

Before disposal, it is essential to recognize the hazards associated with this compound. This substance is classified as a hazardous material due to its potential health and environmental effects.

  • Health Hazards : this compound can cause skin irritation and may lead to an allergic skin reaction.[1][2][3] It may also be harmful if swallowed.[2][3]

  • Environmental Hazards : It is toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it must be prevented from entering drains, soil, or any water systems.[5][6]

Due to these characteristics, this compound and any materials contaminated with it must be treated as hazardous waste.[2] Disposal must comply with all applicable local, regional, national, and international regulations.[2][6] In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA).[7][8]

Hazard ClassificationDescriptionGHS CodeCitations
Skin IrritationCauses skin irritation.H315[1][3]
Skin SensitizationMay cause an allergic skin reaction.H317[1][3]
Acute Aquatic HazardToxic to aquatic life.H401[2]
Chronic Aquatic HazardToxic to aquatic life with long lasting effects.H411[1][3]

Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Gloves : Wear suitable chemical-resistant gloves.

  • Eye Protection : Use safety glasses or goggles.

  • Protective Clothing : A lab coat or other protective clothing is required to prevent skin contact.[1][9]

Step-by-Step Disposal Protocol

Step 1: Segregate the Waste Immediately segregate this compound waste from non-hazardous waste streams at the point of generation. This includes pure this compound, solutions containing it, and any contaminated lab materials (e.g., gloves, absorbent pads, empty containers).

Step 2: Contain the Waste Place this compound waste into a designated, leak-proof, and chemically compatible hazardous waste container.[6][9] The container must be kept closed except when adding waste.

Step 3: Label the Waste Container Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Skin Irritant," "Environmental Hazard").

Step 4: Manage Spills In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.[9]

  • Remove all sources of ignition.[2][9][10]

  • Ensure adequate ventilation.[1][9]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][6][10]

  • Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for disposal.[9]

  • Clean the spill area thoroughly.

Step 5: Store the Waste Securely Store the hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous materials.[11] Ensure it is stored away from incompatible materials.[2][4]

Step 6: Arrange for Professional Disposal Hazardous waste must be disposed of through a licensed waste management company.[5][6] Do not attempt to dispose of this compound waste in standard trash or down the drain.[5][6] The disposal method, whether through incineration or a specialized landfill, must be in accordance with federal, state, and local regulations.[6]

Step 7: Handle Empty Containers Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[5][6] Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[9] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if regulations permit.[9]

Step 8: Maintain Records Keep detailed records of all hazardous waste generated and disposed of, in compliance with regulatory requirements. This "cradle-to-grave" tracking is a core principle of hazardous waste management.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G gen Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always segregate Segregate Waste (Hazardous vs. Non-Hazardous) ppe->segregate spill Spill Occurs? contain_spill Contain & Absorb Spill (Inert Material) spill->contain_spill Yes container Place in Labeled, Closed Container spill->container No contain_spill->container Collect Residue segregate->spill storage Store in Designated Secure Area container->storage disposal Arrange Disposal via Licensed Contractor storage->disposal transport Package & Manifest for Transport disposal->transport final Final Disposal (e.g., Incineration) transport->final

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Isolongifolanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isolongifolanone. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

This compound, a valued component in various research applications, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to mitigate risks.

Personal Protective Equipment (PPE) for this compound

Due to its chemical nature as a ketone and its potential to cause skin irritation and allergic reactions, a specific suite of PPE is mandatory when handling this compound.[1][2]

PPE CategorySpecificationRationale
Hand Protection Butyl or Neoprene GlovesThis compound is a ketone. Nitrile and latex gloves offer poor to fair resistance to ketones and are not recommended for prolonged contact.[1][3][4][5][6][7][8][9] Butyl and neoprene gloves provide superior protection against this chemical class.[9]
Eye and Face Protection Chemical Safety Goggles and Face ShieldTo protect against splashes and vapors, chemical safety goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[1]
Protective Clothing Chemical-Resistant Lab Coat or ApronA lab coat made of a chemical-resistant material should be worn to protect against skin contact.[3][10] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Well-Ventilated Area or with a Fume HoodHandling should be performed in a well-ventilated area to minimize inhalation of vapors.[3] For procedures that may generate significant vapors or aerosols, a properly functioning chemical fume hood is required.

Safe Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit and inspection Handle this compound Handle this compound Prepare Work Area->Handle this compound In fume hood or well-ventilated area Clean Up Spills Clean Up Spills Handle this compound->Clean Up Spills Immediate action if necessary Segregate Waste Segregate Waste Handle this compound->Segregate Waste Clean Up Spills->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Contents, hazards, and date Store Waste Store Waste Label Waste Container->Store Waste In designated, safe location Dispose via Licensed Contractor Dispose via Licensed Contractor Store Waste->Dispose via Licensed Contractor Follow institutional protocols

Caption: Workflow for Safe this compound Handling and Disposal.

Experimental Protocols: Spill and Waste Management

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure adequate ventilation to disperse vapors.

  • Don Appropriate PPE: Before cleaning, don the full recommended PPE, including butyl or neoprene gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.[11] Collect the cleaning materials and place them in the same waste container.

  • Dispose of Waste: Seal the waste container and label it as "Hazardous Waste: this compound" and include the date. Arrange for disposal through a licensed waste management company in accordance with local, state, and federal regulations.[12]

Waste Disposal Plan:

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "contaminated gloves and absorbent").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through a certified environmental management company. Do not pour this compound down the drain or dispose of it in regular trash.[11][12] Incineration or a sanitary landfill are the recommended disposal methods, carried out by a licensed facility.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.